Product packaging for 4-Iodo-2,5-dimethoxyphenethylamine(Cat. No.:CAS No. 69587-11-7)

4-Iodo-2,5-dimethoxyphenethylamine

Cat. No.: B1666335
CAS No.: 69587-11-7
M. Wt: 307.13 g/mol
InChI Key: PQHQBRJAAZQXHL-UHFFFAOYSA-N

Description

4-Iodo-2,5-dimethoxyphenethylamine, commonly known as 2C-I, is a phenethylamine derivative of the 2C family with significant application in scientific research. It was first synthesized by Alexander Shulgin and is primarily investigated for its potent agonist activity at serotonin receptors, particularly the 5-HT2A receptor, which is a key target in neuropharmacological studies of psychedelic and psychoactive substances . Its high affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors makes it a valuable chemical tool for probing serotonin receptor function and signaling pathways in vitro . Beyond its central nervous system activity, studies have identified 2C-I as a highly potent anti-inflammatory agent, showing exceptional efficacy in inhibiting tumor necrosis factor alpha (TNFα)-induced inflammation in preclinical models, suggesting potential research applications in immunology . From a forensic science perspective, research into its metabolic pathways is well-established. Studies in model organisms indicate that 2C-I undergoes O-demethylation, N-acetylation, and deamination followed by oxidation to the corresponding carboxylic acid, providing key biomarkers for toxicological analysis . This compound is for research use only in controlled laboratory settings. It is strictly not for human consumption. Researchers should be aware that 2C-I is a controlled substance in numerous countries, including the United States where it is a Schedule I drug, as well as in Canada, the United Kingdom, and member states of the European Union . All necessary licenses and protocols for the safe and legal handling of this material are the sole responsibility of the purchaser.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14INO2 B1666335 4-Iodo-2,5-dimethoxyphenethylamine CAS No. 69587-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHQBRJAAZQXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893674
Record name 4-Iodo-2,5-dimethoxy-beta-phenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69587-11-7
Record name 2,5-Dimethoxy-4-iodophenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69587-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2,5-dimethoxy-beta-phenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069587117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodo-2,5-dimethoxy-beta-phenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69587-11-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2C-I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S35362848V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,5-dimethoxyphenethylamine, commonly known as 2C-I, is a psychedelic compound belonging to the 2C family of phenethylamines. First synthesized by Alexander Shulgin, its psychoactive effects are primarily mediated by its interaction with the serotonergic system. This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacological profile of 2C-I, with a focus on quantitative data and detailed experimental methodologies.

Chemical Properties and Structure

2C-I is a substituted phenethylamine (B48288) with the chemical formula C₁₀H₁₄INO₂.[1] Its structure is characterized by a phenyl ring with methoxy (B1213986) groups at the 2 and 5 positions, an iodine atom at the 4 position, and an ethylamine (B1201723) chain.[1]

PropertyValueReference
IUPAC Name 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine[1]
Molecular Formula C₁₀H₁₄INO₂[1]
Molar Mass 307.13 g/mol [1]
Appearance White crystalline solid (as hydrochloride salt)[2]
Melting Point 246 °C (475 °F)[1]
Solubility (HCl salt) DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 3 mg/ml[2]
CAS Number 69587-11-7[1]

Pharmacology

The primary pharmacological action of 2C-I is as a serotonin (B10506) 5-HT₂A receptor agonist, which is responsible for its psychedelic effects.[1][3] It also exhibits activity at other serotonin receptors and has been shown to be a monoamine oxidase (MAO) inhibitor.

Receptor Binding and Functional Activity
ReceptorAssay TypeValueCell Line/SystemReference
5-HT₂AFunctional Assay (EC₅₀)59 ± 11 nMXenopus laevis oocytes[4]
5-HT₂CFunctional Assay (EC₅₀)160 ± 32 nMXenopus laevis oocytes[4]
MAO-AInhibition Assay (IC₅₀)79 µMRat brain[2]
MAO-BInhibition Assay (IC₅₀)37 µMRat brain[2]
Signaling Pathway

Activation of the 5-HT₂A receptor by 2C-I initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2C-I 2C-I 5-HT2A_Receptor 5-HT2A Receptor 2C-I->5-HT2A_Receptor Binds to Gq_G11 Gq/11 5-HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: 5-HT2A Receptor Signaling Pathway Activated by 2C-I.

Experimental Protocols

Synthesis of this compound (2C-I) from 2C-H

This protocol is based on the synthesis described by Alexander Shulgin and involves the iodination of 2,5-dimethoxyphenethylamine (2C-H).

Materials:

Procedure:

  • A solution of 2C-H HCl in water is made basic with aqueous sodium hydroxide and the free base is extracted with a suitable solvent. The solvent is removed under vacuum.

  • The 2C-H free base is dissolved in methanol.

  • A solution of iodine and periodic acid in methanol is prepared.

  • The iodine/periodic acid solution is added to the 2C-H solution and the mixture is stirred at room temperature.

  • The reaction mixture is quenched by the addition of aqueous sodium bisulfite.

  • The methanol is removed under vacuum and the residue is partitioned between water and an organic solvent.

  • The aqueous phase is made basic with sodium hydroxide and the product is extracted with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is removed under vacuum.

  • The residue is dissolved in anhydrous ether and hydrogen chloride gas is bubbled through the solution to precipitate 2C-I as the hydrochloride salt.

  • The solid is collected by filtration, washed with ether, and air-dried.

G Start 2C-H Free Base Iodination Iodination (I2, H5IO6 in MeOH) Start->Iodination Quench Quench (NaHSO3) Iodination->Quench Workup Aqueous Workup & Extraction Quench->Workup Precipitation Precipitation (HCl in Ether) Workup->Precipitation End 2C-I HCl Precipitation->End G Acclimation Animal Acclimation Habituation Habituation to Observation Chamber Acclimation->Habituation Injection Drug Administration (2C-I or Vehicle) Habituation->Injection Observation Observation & Counting of Head Twitches Injection->Observation Analysis Data Analysis Observation->Analysis G Cell_Culture Culture HEK293-5HT2A cells Plating Plate cells in 96-well plate Cell_Culture->Plating Dye_Loading Load cells with Fluo-4 AM Plating->Dye_Loading Measurement Measure fluorescence (baseline and post-injection) Dye_Loading->Measurement Compound_Prep Prepare 2C-I dilutions Compound_Prep->Measurement Analysis Analyze dose-response Measurement->Analysis

References

An In-depth Technical Guide to the Mechanism of Action of 2C-I on Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro mechanism of action of 4-iodo-2,5-dimethoxyphenethylamine (2C-I) at serotonin (B10506) (5-HT) receptors. The document synthesizes quantitative binding and functional data from key scientific literature, details the experimental protocols used to obtain this data, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data: Binding Affinities and Functional Activity of 2C-I

The interaction of 2C-I with serotonin receptors is characterized by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax) as an agonist. The following tables summarize the key in vitro pharmacological data for 2C-I at various human and rat serotonin receptor subtypes.

Table 1: Binding Affinities (Ki) of 2C-I at Human Monoamine Receptors
Receptor SubtypeKi (nM)RadioligandCell LineReference
Serotonin Receptors
5-HT1A4,200[3H]8-OH-DPATCHO-K1[Rickli et al., 2015]
5-HT2A81[3H]KetanserinCHO-K1[Rickli et al., 2015]
5-HT2B510[3H]LSDHEK293[Rickli et al., 2015]
5-HT2C220[3H]MesulergineCHO-K1[Rickli et al., 2015]
Adrenergic Receptors
α1A1,400[3H]PrazosinCHO-K1[Rickli et al., 2015]
α2A>10,000[3H]RX821002CHO-K1[Rickli et al., 2015]
Dopamine Receptors
D1>10,000[3H]SCH23390CHO-K1[Rickli et al., 2015]
D2>10,000[3H]SpiperoneCHO-K1[Rickli et al., 2015]
D3>10,000[3H]SpiperoneCHO-K1[Rickli et al., 2015]
Histamine Receptors
H14,100[3H]MepyramineCHO-K1[Rickli et al., 2015]
Trace Amine-Associated Receptor
TAAR1 (rat)480[3H]p-TyramineHEK293[Rickli et al., 2015]
Monoamine Transporters
SERT4,600[3H]CitalopramHEK293[Rickli et al., 2015]
DAT>10,000[3H]WIN35428HEK293[Rickli et al., 2015]
NET>10,000[3H]NisoxetineHEK293[Rickli et al., 2015]
Table 2: Functional Activity of 2C-I at Human 5-HT2A and 5-HT2C Receptors
ReceptorAssay TypePotency (EC50, nM)Efficacy (Emax, % of 5-HT)Reference
5-HT2A PLC-IP Accumulation1,100 ± 20054 ± 4[Moya et al., 2007]
PLA2-AA Release2C-I was an antagonist-[Moya et al., 2007]
5-HT2C PLC-IP Accumulation340 ± 6069 ± 4[Moya et al., 2007]
PLA2-AA Release230 ± 4069 ± 4[Moya et al., 2007]
Table 3: Functional Activity of 2C-I at Rat 5-HT2A and 5-HT2C Receptors
ReceptorPotency (EC50, µM)Efficacy (Imax, % of 5-HT)Reference
5-HT2A 3.5 ± 0.915 ± 5[Acuña-Castillo et al., 2002]
5-HT2C 0.8 ± 0.235 ± 8[Acuña-Castillo et al., 2002]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays (Rickli et al., 2015)

Objective: To determine the binding affinity (Ki) of 2C-I for various monoamine receptors and transporters.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human receptor or transporter of interest were used. The cells were cultured and harvested, and crude membrane fractions were prepared by homogenization and centrifugation.

  • Binding Assay: Competition binding assays were performed in 96-well plates. Membranes were incubated with a specific radioligand and increasing concentrations of 2C-I in a suitable binding buffer.

  • Incubation and Filtration: The plates were incubated to allow for binding equilibrium to be reached. The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters was quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding was calculated by subtracting non-specific binding from total binding. The IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis c1 Cell Culture (CHO-K1 or HEK293) c2 Homogenization c1->c2 c3 Centrifugation c2->c3 c4 Membrane Resuspension c3->c4 a1 Incubate Membranes with Radioligand and 2C-I c4->a1 a2 Filtration a1->a2 a3 Scintillation Counting a2->a3 d1 Determine IC50 a3->d1 d2 Calculate Ki (Cheng-Prusoff) d1->d2

Workflow for Radioligand Binding Assay.
Functional Assays: Phospholipase C (PLC) and Phospholipase A2 (PLA2) Activation (Moya et al., 2007)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 2C-I in activating the PLC and PLA2 signaling pathways at human 5-HT2A and 5-HT2C receptors.

1. Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay (PLC Pathway):

  • Cell Culture: CHO-K1 cells stably expressing human 5-HT2A or 5-HT2C receptors were used.

  • Labeling: Cells were labeled overnight with myo-[3H]inositol.

  • Stimulation: The cells were then stimulated with various concentrations of 2C-I in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction and Separation: The reaction was stopped, and the accumulated [3H]inositol phosphates were extracted and separated by anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the inositol phosphate fractions was determined by liquid scintillation counting.

  • Data Analysis: Concentration-response curves were generated to determine the EC50 and Emax values relative to the maximal response produced by 5-HT.

G c1 CHO-K1 cells with 5-HT2A/2C receptors c2 Label with myo-[3H]inositol c1->c2 c3 Stimulate with 2C-I (in presence of LiCl) c2->c3 c4 Extract [3H]inositol phosphates c3->c4 c5 Anion-Exchange Chromatography c4->c5 c6 Scintillation Counting c5->c6 c7 Data Analysis (EC50, Emax) c6->c7

Workflow for Inositol Phosphate Accumulation Assay.

2. Arachidonic Acid (AA) Release Assay (PLA2 Pathway):

  • Cell Culture: Similar to the IP accumulation assay, CHO-K1 cells expressing the receptors of interest were used.

  • Labeling: Cells were labeled with [3H]arachidonic acid.

  • Stimulation: The cells were stimulated with various concentrations of 2C-I.

  • Extraction: The amount of [3H]arachidonic acid released into the supernatant was measured.

  • Quantification: Radioactivity in the supernatant was quantified by liquid scintillation counting.

  • Data Analysis: Concentration-response curves were constructed to determine the EC50 and Emax values relative to the maximal 5-HT response.

G c1 CHO-K1 cells with 5-HT2A/2C receptors c2 Label with [3H]arachidonic acid c1->c2 c3 Stimulate with 2C-I c2->c3 c4 Collect Supernatant c3->c4 c5 Scintillation Counting c4->c5 c6 Data Analysis (EC50, Emax) c5->c6

Workflow for Arachidonic Acid Release Assay.

Signaling Pathways of 2C-I at 5-HT2A Receptors

2C-I acts as an agonist at 5-HT2A receptors, which are G-protein coupled receptors (GPCRs) primarily linked to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), initiating a cascade of intracellular events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C2I 2C-I HTR2A 5-HT2A Receptor C2I->HTR2A Binds to Gq Gq/11 protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

2C-I mediated 5-HT2A receptor signaling pathway.

The study by Moya et al. (2007) demonstrates functional selectivity for 2C-I, where it acts as a partial agonist for the PLC pathway but as an antagonist for the PLA2 pathway at the 5-HT2A receptor. This indicates that 2C-I can differentially modulate downstream signaling cascades, a key concept in modern pharmacology.

Conclusion

2C-I is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors, with a higher affinity for the 5-HT2A subtype. Its mechanism of action is primarily mediated through the activation of the Gq/11-PLC signaling pathway, leading to the generation of intracellular second messengers. Notably, 2C-I exhibits functional selectivity, particularly at the 5-HT2A receptor, where it differentially activates the PLC and PLA2 pathways. This complex pharmacological profile contributes to its psychoactive effects and highlights the nuanced nature of ligand-receptor interactions and their downstream consequences. The data and protocols presented in this guide provide a foundational understanding for further research into the therapeutic and toxicological properties of 2C-I and related compounds.

In Vitro Pharmacology of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacology of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I), a psychedelic phenethylamine. The document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes critical pathways and workflows to support research and drug development efforts in this area.

Core Pharmacological Profile

This compound (2C-I) is a synthetic psychedelic compound that primarily exerts its effects through interaction with the serotonin (B10506) receptor system. Its hallucinogenic properties are largely attributed to its activity as a partial agonist at the serotonin 2A (5-HT2A) receptor.[1] The activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[2] While the 5-HT2A receptor is its primary target, 2C-I also exhibits affinity for other serotonin receptor subtypes, including 5-HT2C.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 2C-I and related compounds, providing insights into their receptor binding affinities and functional potencies.

Table 1: Receptor Binding Affinities (Ki) of 2C-I and Related Phenethylamines

Compound5-HT2A (Ki, nM)5-HT1A (Ki, nM)5-HT2C (Ki, nM)
2C-IData not explicitly found in a comprehensive formatData not explicitly foundData not explicitly found
2C-O-2 (4-ethoxy)1000 ± 150>1000011000 ± 1400
2C-O-3 (4-methallyloxy)54 ± 1.83300 ± 210900 ± 110
2C-O-16 (4-allyloxy)13 ± 0.62700 ± 160330 ± 43

Data for 2C-O derivatives from Luethi et al., 2019. While specific Ki values for 2C-I were not located in the searched literature, the data for structurally similar compounds are presented for comparative purposes.

Table 2: Functional Activity (EC50) of 2C-I and Related Phenethylamines

Compound5-HT2A (EC50, nM)5-HT2B (EC50, nM)
2C-IPartial agonist, specific EC50 values not consistently reportedData not explicitly found
2C-O-2 (4-ethoxy)2600 ± 1803309 ± 306
2C-O-3 (4-methallyloxy)200 ± 14224 ± 21
2C-O-16 (4-allyloxy)16 ± 1.144 ± 4.1

Data for 2C-O derivatives from Luethi et al., 2019. 2C-I is reported to be a partial agonist at 5-HT2A and 5-HT2C receptors.[1]

Table 3: Monoamine Transporter Binding Affinities of 2C-I

TransporterBinding Affinity (Ki, nM)
Dopamine Transporter (DAT)>10,000
Serotonin Transporter (SERT)683 ± 103
Norepinephrine Transporter (NET)>10,000

Data from Eshleman et al., 2013.

Key Experimental Protocols

Detailed methodologies for the primary in vitro assays used to characterize the pharmacology of 2C-I are provided below.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is for a competitive binding assay to determine the affinity of a test compound for the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]Ketanserin.

  • Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand ([3H]Ketanserin), and the membrane suspension. For total binding wells, omit the test compound. For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., mianserin).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the agonist activity of a compound at Gq-coupled receptors like the 5-HT2A receptor.

Materials:

  • Cells stably expressing the human 5-HT2A receptor.

  • [3H]myo-inositol.

  • Inositol-free cell culture medium.

  • Stimulation buffer containing LiCl.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture and Labeling: Plate cells in multi-well plates and grow to near confluency. Incubate the cells overnight with [3H]myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.

  • Compound Stimulation: Wash the cells to remove unincorporated [3H]myo-inositol. Add stimulation buffer containing LiCl (to inhibit inositol (B14025) monophosphatase) and the test compound at various concentrations. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates: Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).

  • Purification: Apply the cell lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free inositol.

  • Elution and Counting: Elute the total [3H]inositol phosphates with a high salt buffer (e.g., ammonium (B1175870) formate). Add scintillation fluid to the eluate and measure radioactivity.

  • Data Analysis: Plot the amount of [3H]inositol phosphates generated against the concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response).

Calcium Flux Assay

This is another functional assay to measure Gq-coupled receptor activation by monitoring changes in intracellular calcium concentration.

Materials:

  • Cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Probenecid (optional, to prevent dye leakage).

  • Fluorescence microplate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C. Probenecid can be included to improve dye retention.

  • Compound Addition: Place the plate in a fluorescence microplate reader. After establishing a baseline fluorescence reading, add the test compound at various concentrations to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the compound concentration to calculate the EC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows related to the in vitro pharmacology of 2C-I.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space 2C-I 2C-I 5-HT2A_Receptor 5-HT2A Receptor 2C-I->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (with 5-HT2A Receptors) start->prepare_membranes setup_assay Set up 96-well Plate: - Membranes - [3H]Radioligand - Test Compound (or buffer/unlabeled ligand) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Radioligand incubate->filter_wash scintillation_count Add Scintillation Cocktail and Count Radioactivity (CPM) filter_wash->scintillation_count analyze_data Data Analysis: Calculate Specific Binding, IC50, and Ki scintillation_count->analyze_data end End analyze_data->end

Caption: Radioligand Binding Assay Workflow.

Functional_Assay_Comparison cluster_assay_type Functional Assays for Gq-Coupled Receptors cluster_measurement Measured Endpoint PI_Hydrolysis Phosphoinositide Hydrolysis IP_Accumulation Accumulation of [3H]Inositol Phosphates PI_Hydrolysis->IP_Accumulation Measures Calcium_Flux Calcium Flux Fluorescence_Increase Increase in Intracellular Fluorescence Calcium_Flux->Fluorescence_Increase Measures Agonist_Binding Agonist Binding to 5-HT2A Receptor Gq_Activation Gq Protein Activation Agonist_Binding->Gq_Activation Gq_Activation->PI_Hydrolysis Gq_Activation->Calcium_Flux

Caption: Comparison of Functional Assay Principles.

References

An In-depth Technical Guide to the Receptor Binding Affinity Profile of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro receptor binding affinity and pharmacology of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I), a psychedelic phenethylamine. This document details quantitative binding data, experimental methodologies for its determination, and the relevant signaling pathways.

Quantitative Receptor Binding Affinity

The primary psychoactive effects of 2C-I are mediated by its interaction with serotonin (B10506) receptors.[1] It exhibits a high affinity for the 5-HT2A receptor, which is the principal target for classic psychedelic drugs.[1] Its affinity for other serotonin receptor subtypes, as well as other neurotransmitter receptors, is notably lower. The following tables summarize the available in vitro binding data for 2C-I.

Table 1: Serotonin Receptor Binding Affinity of 2C-I

ReceptorK_i_ (nM)Test SystemRadioligandReference
5-HT_2A_1.6 - 54Human recombinantVarious[2]
5-HT_2C_40 - 347Human recombinantVarious[2]
5-HT_1A_660 - 2368Human recombinantVarious[2]

Table 2: Monoamine Transporter, Adrenergic, and Dopamine Receptor Binding Affinity of 2C-I

TargetK_i_ (nM)Test SystemRadioligandReference
Serotonin Transporter (SERT)High nanomolar (measurable but low potency)Human recombinant[³H]citalopram[3]
Dopamine Transporter (DAT)>10,000 (negligible)Human recombinant[³H]WIN 35,428[3]
Norepinephrine Transporter (NET)>10,000 (negligible)Human recombinant[³H]nisoxetine[3]
α_1_-Adrenergic ReceptorsAffinity has been noted, but specific K_i_ values are not consistently reported.Not specifiedNot specified[4]
Dopamine D_1-3_ Receptors>10,000 (no quantifiable affinity)Human recombinantNot specified[3]

Experimental Protocols

The determination of receptor binding affinities for compounds like 2C-I is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a representative assay targeting the human 5-HT2A receptor.

Radioligand Displacement Assay for Human 5-HT_2A_ Receptor

Objective: To determine the binding affinity (K_i_) of 2C-I for the human 5-HT_2A_ receptor by measuring its ability to displace a known high-affinity radioligand, [³H]ketanserin.

Materials and Reagents:

  • Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT_2A_ receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]ketanserin (a selective 5-HT_2A_ receptor antagonist).

  • Test Compound: this compound (2C-I).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity 5-HT_2A_ antagonist (e.g., 10 µM spiperone (B1681076) or unlabeled ketanserin).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A liquid scintillation cocktail suitable for tritium (B154650) detection.

  • Instrumentation: 96-well microplates, filtration apparatus with glass fiber filters (e.g., GF/B or GF/C, often pre-treated with polyethyleneimine to reduce non-specific binding), and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human 5-HT_2A_ receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford or BCA protein assay).

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format in triplicate.

    • Total Binding: Add assay buffer, a fixed concentration of [³H]ketanserin (typically at or near its K_d_ value), and the cell membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]ketanserin, the cell membrane preparation, and a high concentration of the non-specific binding control ligand.

    • Competition Binding: Add assay buffer, [³H]ketanserin, the cell membrane preparation, and varying concentrations of 2C-I.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • For the competition assay, plot the percentage of specific binding against the logarithm of the 2C-I concentration.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC_50_ value (the concentration of 2C-I that inhibits 50% of the specific binding of [³H]ketanserin).

    • Calculate the inhibitory constant (K_i_) from the IC_50_ value using the Cheng-Prusoff equation:

      K_i_ = IC_50_ / (1 + ([L]/K_d_))

      Where:

      • [L] is the concentration of the radioligand used.

      • K_d_ is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Visualizations

Primary 5-HT_2A_ Receptor Signaling Pathway

The 5-HT_2A_ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the G_q_/G_11_ family of G proteins. Upon agonist binding, such as 2C-I, the receptor undergoes a conformational change that activates the G protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP_2_) into the second messengers inositol (B14025) triphosphate (IP_3_) and diacylglycerol (DAG). IP_3_ stimulates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).

Canonical Gq-coupled 5-HT2A receptor signaling cascade.

Potential Alternative Signaling: Phospholipase A_2_ Pathway

Some studies suggest that 5-HT_2A_ receptor activation can also lead to the stimulation of phospholipase A_2_ (PLA_2_), which results in the release of arachidonic acid. This can be a parallel or alternative signaling pathway to the canonical PLC cascade. The exact mechanisms and the degree to which 2C-I may engage this pathway are areas of ongoing research.

PLA2_Signaling_Pathway 2C-I 2C-I 5-HT2A Receptor 5-HT2A Receptor 2C-I->5-HT2A Receptor Binds to G Protein G Protein (e.g., Gi/o or G12/13) 5-HT2A Receptor->G Protein Activates PLA2 PLA2 G Protein->PLA2 Activates Membrane Phospholipids Membrane Phospholipids PLA2->Membrane Phospholipids Hydrolyzes Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Releases Eicosanoid Production Eicosanoid Production Arachidonic Acid->Eicosanoid Production Leads to Cellular Response Cellular Response Eicosanoid Production->Cellular Response

Alternative 5-HT2A receptor signaling via Phospholipase A2.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the K_i_ of a test compound like 2C-I.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prep Membrane Preparation (Receptor Source) Incubation Incubation (Membranes + Radioligand +/- 2C-I) Membrane Prep->Incubation Ligand Prep Ligand Preparation (Radioligand & 2C-I) Ligand Prep->Incubation Filtration Filtration & Washing (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 Determination IC50 Determination (Non-linear Regression) Counting->IC50 Determination Ki Calculation Ki Calculation (Cheng-Prusoff Equation) IC50 Determination->Ki Calculation

References

Spectroscopic Analysis of 4-Iodo-2,5-dimethoxyphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I), a psychoactive phenethylamine. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two pivotal techniques for the structural elucidation and identification of this compound. This document presents characteristic spectral data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of 2C-I.

Introduction

This compound, commonly known as 2C-I, belongs to the 2C family of psychedelic phenethylamines.[1][2] Its chemical structure is characterized by a phenyl ring substituted with two methoxy (B1213986) groups and an iodine atom, and an ethylamine (B1201723) side chain.[3] Accurate analytical characterization is crucial for forensic investigations, pharmacological research, and drug development. NMR and IR spectroscopy provide unambiguous structural information, making them indispensable tools for the identification and quality control of 2C-I.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For 2C-I, ¹H NMR and ¹³C NMR are particularly informative.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2C-I exhibits characteristic signals corresponding to the aromatic protons, the ethylamine side chain protons, and the methoxy group protons. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing iodine atom on the phenyl ring.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-3~7.2s1H
H-6~6.8s1H
-OCH₃ (C2)~3.85s3H
-OCH₃ (C5)~3.80s3H
-CH₂- (α to ring)~2.9t2H
-CH₂- (β to N)~3.1t2H
-NH₂Variablebr s2H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The data is predicted based on the analysis of closely related phenethylamines. A ¹H NMR spectrum of a mixture containing 2C-I showed aromatic signals between 6.80-7.55 ppm.[4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the 2C-I molecule.

Carbon Assignment Chemical Shift (δ, ppm)
C-1~129
C-2~152
C-3~118
C-4~85
C-5~154
C-6~115
-OCH₃ (C2)~56.5
-OCH₃ (C5)~56.0
-CH₂- (α to ring)~35
-CH₂- (β to N)~42

Note: Chemical shifts are approximate and based on the analysis of structurally similar compounds.[5]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

IR Spectral Data

The IR spectrum of 2C-I is expected to show characteristic absorption bands for the amine N-H bonds, aromatic and aliphatic C-H bonds, C-O bonds of the methoxy groups, and the aromatic C=C bonds.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3300-3400N-H stretching (primary amine)Medium
~3000-3100Aromatic C-H stretchingMedium
~2850-2950Aliphatic C-H stretchingMedium-Strong
~1500-1600Aromatic C=C stretchingMedium-Strong
~1200-1250Aryl-O stretching (asymmetric)Strong
~1040-1050Aryl-O stretching (symmetric)Strong
~800-850C-H out-of-plane bendingStrong

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., freebase vs. salt form).[5]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound. These protocols are based on established methods for the analysis of phenethylamines and related compounds.[6][7]

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of the 2C-I sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated water (D₂O) if the sample is a salt).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Apply a baseline correction.

  • Calibrate the spectrum using the internal standard.

  • Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.

  • Place a small amount of the solid 2C-I sample directly onto the center of the ATR crystal.

  • Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

Instrument Parameters:

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 for both the background and the sample.

  • Acquire a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Post-Analysis:

  • Release the press arm and carefully remove the sample residue from the ATR crystal using a soft tissue and an appropriate solvent.

Workflow and Data Interpretation

The spectroscopic analysis of 2C-I follows a logical progression from sample preparation to final structural confirmation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Analysis cluster_confirm Confirmation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Prep_IR Place on ATR Crystal Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Proc_NMR Fourier Transform, Phasing, Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Interp_NMR Assign Chemical Shifts, Analyze Coupling & Integration Proc_NMR->Interp_NMR Interp_IR Assign Vibrational Modes to Functional Groups Proc_IR->Interp_IR Confirmation Structural Confirmation of this compound Interp_NMR->Confirmation Interp_IR->Confirmation Sample 2C-I Sample Sample->Prep_NMR Sample->Prep_IR

Spectroscopic Analysis Workflow for 2C-I.

Conclusion

The spectroscopic analysis of this compound using NMR and IR spectroscopy provides a robust and reliable method for its structural characterization. The data and protocols presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound. Adherence to these methodologies will ensure accurate and reproducible results, which are essential for advancing research and ensuring the quality and safety of related chemical entities.

References

The Discovery and Scientific Context of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the historical context, synthesis, and pharmacodynamics of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I), a psychedelic phenethylamine (B48288). First synthesized by Alexander Shulgin in 1977, 2C-I's psychoactive effects are primarily mediated by its agonist activity at the serotonin (B10506) 5-HT2A receptor. This document details the original synthesis as described in Shulgin's seminal work, PiHKAL, and presents a consolidated summary of its receptor binding affinities. Furthermore, it outlines the key experimental protocols for its synthesis and for characterizing its interaction with the 5-HT2A receptor. Finally, this guide illustrates the canonical signaling pathway activated by 2C-I and a typical experimental workflow for its characterization, using standardized diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds.

Historical Context and Discovery

This compound, commonly known as 2C-I, was first synthesized and described by the American medicinal chemist Alexander Shulgin in 1977.[1] The synthesis and psychoactive properties of this compound were later detailed in his 1991 book, PiHKAL (Phenethylamines I Have Known and Loved), which he co-authored with his wife, Ann Shulgin.[2][3][4] The "2C" nomenclature, coined by Shulgin, refers to the two carbon atoms of the ethylamine (B1201723) side chain attached to the dimethoxyphenyl ring.[1]

Shulgin's work on the 2C series of compounds was a systematic exploration of the structure-activity relationships of phenethylamines, building upon the known psychoactivity of mescaline. By modifying the substituents on the phenyl ring, Shulgin and his colleagues were able to synthesize a wide range of compounds with varying potencies and qualitative effects. 2C-I, with an iodine atom at the 4-position of the 2,5-dimethoxyphenyl ring, is noted in PiHKAL for its visual and emotional effects. Shulgin's personal bioassays, a hallmark of his research methodology, described the oral dosage of 2C-I to be in the range of 14-22 mg with a duration of 6-10 hours.[5]

Following its description in PiHKAL, 2C-I gained notoriety as a recreational substance and research chemical, often distributed under the street name "Smiles".[5] Its primary mechanism of action is as a partial agonist at the serotonin 5-HT2A receptor, a property it shares with other classic psychedelics like psilocybin and LSD.[6]

Quantitative Pharmacological Data

The primary pharmacological target of 2C-I is the serotonin 5-HT2A receptor. Its affinity for this and other receptors has been characterized in various in vitro studies. The following tables summarize the available quantitative data on the receptor binding affinities of 2C-I and related phenethylamine compounds.

Table 1: Receptor Binding Affinities (Ki, nM) of 2C-I and Related Compounds

Compound5-HT2A5-HT2C5-HT1AReceptor SourceRadioligandReference
2C-I 4.8 - 68--Rat/Mouse TAAR1-[7]
2C-B8.6--Human 5-HT2A[3H]ketanserin[8]
2C-C23.9--HEK cells expressing human 5-HT2A[125I]DOI[8]
2C-D------
2C-E------
N-Methyl-2C-B2.9--Serotonin 5-HT2A[125I]DOI[8]
N-Methyl-2C-B380--Serotonin 5-HT2A[3H]ketanserin[8]

Note: A lower Ki value indicates a higher binding affinity. Dashes indicate data not available in the cited sources.

Experimental Protocols

Synthesis of this compound (2C-I)

The following protocol is a summary of the synthesis described by Alexander Shulgin in PiHKAL.[2]

Materials:

Procedure:

  • Formation of the Phthalimide (B116566): A mixture of 7.4 g of phthalic anhydride and 9.05 g of 2,5-dimethoxyphenethylamine is heated with an open flame until a clear, single phase is formed with the evolution of water. The hot melt is then poured into a crystallizing dish to solidify. The crude product is recrystallized from acetonitrile.

  • Iodination: The resulting N-(2-(2,5-dimethoxyphenyl)ethyl)phthalimide is iodinated. While Shulgin's PiHKAL entry for 2C-I starts from the pre-made 2,5-dimethoxyphenethylamine, other sources describe the iodination of the aromatic ring using iodine and orthoperiodic acid.[9]

  • Deprotection: The phthalimide protecting group is removed. One method for deprotection involves acid hydrolysis using trifluoroacetic acid and thioanisole to yield the final product, this compound.[9][10]

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a typical competitive radioligand binding assay to determine the Ki of a test compound like 2C-I for the 5-HT2A receptor.[11][12][13]

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells).

  • Radioligand (e.g., [3H]ketanserin or [125I]DOI).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Test compound (2C-I) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2A ligand like ketanserin).

  • 96-well microfilter plates (e.g., GF/B or GF/C glass fiber filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • Assay Incubation: In each well of the 96-well plate, add the following in order:

    • Assay buffer.

    • Radioligand at a concentration near its Kd.

    • Test compound (2C-I) at a range of concentrations.

    • Cell membrane preparation.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control instead of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Visualizations

Signaling Pathway

The primary psychoactive effects of 2C-I are mediated through its agonistic activity at the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 2C-I 2C-I 5-HT2A_Receptor 5-HT2A Receptor 2C-I->5-HT2A_Receptor Binds to Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Ca2+->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Leads to experimental_workflow cluster_synthesis Synthesis and Purification cluster_pharmacology Pharmacological Evaluation Start Starting Materials Synthesis Chemical Synthesis of 2C-I Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Pure 2C-I Characterization->Final_Product Receptor_Binding Radioligand Binding Assays Final_Product->Receptor_Binding Functional_Assays In Vitro Functional Assays (e.g., Ca²⁺ mobilization) Final_Product->Functional_Assays Data_Analysis Data Analysis (Ki, EC50 determination) Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis Results Pharmacological Profile Data_Analysis->Results

References

Off-Target Receptor Interactions of 2C-I in Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dimethoxy-4-iodophenethylamine (2C-I) is a psychedelic phenethylamine (B48288) known for its potent hallucinogenic effects, primarily mediated by its agonist activity at the serotonin (B10506) 5-HT2A receptor. While this interaction is well-established as its primary mechanism of action, a comprehensive understanding of its broader pharmacological profile is crucial for a complete assessment of its therapeutic potential and safety liabilities. This technical guide provides an in-depth overview of the off-target receptor interactions of 2C-I as determined in cell-based assays. The information presented herein is intended to serve as a resource for researchers and drug development professionals engaged in the study of psychedelic compounds.

This document summarizes available quantitative data on the binding affinities and functional activities of 2C-I at various G-protein coupled receptors (GPCRs) and monoamine transporters. Detailed methodologies for the key experimental assays are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visually represented to enhance comprehension.

Quantitative Data on Receptor Interactions

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 2C-I at various receptors and transporters, as determined in cell-based assays. Data for closely related compounds are included for comparative purposes where direct data for 2C-I is limited. It is important to note that variations in experimental conditions, such as the cell line, radioligand, and specific assay protocol, can influence the determined values.

Table 1: Receptor Binding Affinities (Ki) of 2C-I and Related Compounds
Receptor/TransporterCompoundKi (nM)Assay TypeCell LineRadioligandReference
Serotonin Receptors
5-HT1A2C-I107 - 970Radioligand Binding--[1]
5-HT2A2C-I2.9 - 23.9Radioligand BindingHEK cells[125I]DOI[2][3]
5-HT2C2C-I12.7Radioligand Binding--[4]
Monoamine Transporters
SERT2C-IHigh nanomolarRadioligand Binding--[5]
DAT2C-I>10,000Radioligand Binding--[5]
NET2C-I>10,000Radioligand Binding--[5]
Adrenergic Receptors
α1A2C-I>2297Radioligand Binding--[4]
Dopamine (B1211576) Receptors
D1, D2, D32C-INo quantifiable affinityRadioligand Binding--[4]
Opioid Receptors
μ-opioid2C-IWeak activity at high concentrationsFunctional Assay--[4]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (EC50/IC50) of 2C-I and Related Compounds
ReceptorCompoundEC50/IC50 (nM)Emax (%)Assay TypeCell LineReference
Serotonin Receptors
5-HT1A2C-I4900102--[1]
5-HT2A2C-I13 - 178Full AgonistCalcium MobilizationHEK293[4]
5-HT2C2C-I47.2 - 178Partial Agonist (28%)Calcium MobilizationHEK293[4]
Monoamine Transporters
SERT2C-IVery low potency[3H]serotonin uptake--[5]
DAT2C-IVery low potency[3H]dopamine uptake--[5]
NET2C-IVery low potency[3H]norepinephrine uptake--[5]

Note: EC50 represents the concentration for 50% of maximal response (agonist). IC50 represents the concentration for 50% inhibition (antagonist or inhibitor). Emax indicates the maximal efficacy relative to a reference full agonist.

Key Signaling Pathways

The primary psychedelic effects of 2C-I are mediated through the activation of the 5-HT2A receptor, which is a Gq/11-coupled GPCR. The following diagram illustrates the canonical Gq signaling pathway initiated by 2C-I binding.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 2C-I 2C-I 5-HT2A_R 5-HT2A Receptor 2C-I->5-HT2A_R Binds Gq Gq 5-HT2A_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Co-activates Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response

Figure 1: 2C-I mediated 5-HT2A receptor Gq signaling pathway.

Experimental Protocols

Detailed methodologies for the key cell-based assays used to characterize the off-target interactions of 2C-I are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing target receptor start->prep_membranes incubate Incubate membranes with radioligand and varying concentrations of 2C-I prep_membranes->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Figure 2: General workflow for a radioligand binding assay.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293, CHO cells) in appropriate media.

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an assay buffer. Determine protein concentration.

  • Competitive Binding Assay:

    • In a multi-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A), and a range of concentrations of the unlabeled test compound (2C-I).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 2C-I to generate a competition curve.

    • Determine the IC50 value (the concentration of 2C-I that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, leading to an increase in intracellular calcium concentration.

Calcium_Flux_Workflow start Start plate_cells Plate cells expressing the target Gq-coupled receptor start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye add_compound Add varying concentrations of 2C-I load_dye->add_compound measure_fluorescence Measure fluorescence intensity over time add_compound->measure_fluorescence analyze Analyze the change in fluorescence to determine EC50 and Emax measure_fluorescence->analyze end End analyze->end

Figure 3: General workflow for a calcium flux assay.

Detailed Protocol:

  • Cell Culture:

    • Plate cells stably expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) in a multi-well, clear-bottom, black-walled plate.

    • Allow cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the cell culture medium and add the dye loading buffer to the cells.

    • Incubate the plate at 37°C for a specified time to allow the dye to enter the cells and be de-esterified.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of 2C-I in an appropriate assay buffer.

    • Use a fluorescence plate reader equipped with an automated injection system to add the 2C-I solutions to the wells.

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period to capture the transient calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of 2C-I.

    • Normalize the data to a baseline reading taken before compound addition.

    • Plot the normalized fluorescence response against the log concentration of 2C-I.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy).

cAMP Assay

This functional assay is used to measure the activation of Gs- or Gi-coupled receptors, which respectively increase or decrease the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

cAMP_Assay_Workflow start Start plate_cells Plate cells expressing the target Gs/Gi-coupled receptor start->plate_cells add_compound Add varying concentrations of 2C-I (with forskolin (B1673556) for Gi-coupled receptors) plate_cells->add_compound incubate Incubate to allow for cAMP accumulation/inhibition add_compound->incubate lyse_cells Lyse cells to release intracellular cAMP incubate->lyse_cells detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze Analyze data to determine EC50/IC50 and Emax detect_cAMP->analyze end End analyze->end

Figure 4: General workflow for a cAMP assay.

Detailed Protocol:

  • Cell Culture:

    • Plate cells expressing the Gs- or Gi-coupled receptor of interest in a multi-well plate.

  • Compound Treatment:

    • For Gs-coupled receptors, treat the cells with varying concentrations of 2C-I in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors, first stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP, then add varying concentrations of 2C-I.

  • Cell Lysis and cAMP Detection:

    • After incubation, lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). These assays typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the log concentration of 2C-I.

    • Fit the data to a dose-response curve to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) and the Emax.

Conclusion

The available data from cell-based assays indicate that 2C-I is a potent agonist at the serotonin 5-HT2A receptor, with a somewhat lower potency and partial agonist activity at the 5-HT2C receptor. It also exhibits measurable affinity for the 5-HT1A receptor and the serotonin transporter, although with significantly lower potency compared to its 5-HT2A receptor interaction. Its affinity for dopamine and norepinephrine (B1679862) transporters, as well as for adrenergic and dopamine receptors, appears to be low, suggesting a degree of selectivity for the serotonergic system. The weak activity observed at the μ-opioid receptor at high concentrations warrants further investigation.

This technical guide provides a foundational understanding of the off-target receptor interactions of 2C-I. For a comprehensive safety and therapeutic assessment, further studies employing broader receptor screening panels and in vivo models are recommended. The provided experimental protocols serve as a starting point for researchers aiming to further elucidate the complex pharmacology of this and related psychedelic compounds.

References

Whitepaper: An In-depth Technical Guide to the Electrophysiological Effects of 2,5-dimethoxy-4-iodophenethylamine (2C-I) on Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,5-dimethoxy-4-iodophenethylamine (2C-I) is a synthetic psychedelic substance belonging to the 2C family of phenethylamines. Its psychoactive effects are primarily mediated by its interaction with the serotonergic system, particularly the 5-HT₂A and 5-HT₂C receptors. Understanding the electrophysiological consequences of this interaction is crucial for elucidating its mechanism of action and assessing its therapeutic and toxicological potential. This document provides a comprehensive technical overview of the known electrophysiological effects of 2C-I on neuronal function. It synthesizes data from in vitro and in vivo studies to detail the compound's influence on receptor activation, neuronal excitability, and synaptic transmission. Methodological protocols for key experiments are described, and quantitative data are summarized for comparative analysis. Furthermore, key cellular and experimental processes are visualized through signaling pathway and workflow diagrams to provide a clear, mechanistic understanding for research and development professionals.

Introduction

The phenethylamine (B48288) class of psychoactive compounds, which includes 2C-I, has garnered significant interest for its potent effects on perception and consciousness. These effects stem from their ability to modulate neuronal activity, primarily through the serotonin (B10506) receptor system.[1] As a substituted phenethylamine, 2C-I's primary molecular targets are the 5-HT₂ family of receptors.[2][3] Agonism at these receptors, which are densely expressed in cortical regions, triggers a cascade of intracellular events that alter the electrical behavior of neurons.[4][5] This modulation can manifest as changes in resting membrane potential, action potential firing frequency, and the balance of excitatory and inhibitory synaptic inputs.[5][6] This guide details these effects, providing a foundational understanding for researchers exploring the neuropharmacology of psychedelic compounds.

Primary Mechanism of Action: Serotonergic System Interaction

The principal mechanism by which 2C-I exerts its effects is through agonist activity at serotonin 5-HT₂ receptors.

5-HT₂A and 5-HT₂C Receptor Agonism

In vitro studies utilizing Xenopus laevis oocytes expressing rat serotonin receptors have characterized 2C-I as a partial agonist at both 5-HT₂A and 5-HT₂C subtypes.[7] Notably, it demonstrates a significantly lower efficacy at the 5-HT₂A receptor compared to its activity at the 5-HT₂C receptor.[7] Some reports suggest it binds more potently to the 5-HT₂C receptor than the 5-HT₂A receptor.[2] This dual-receptor interaction is critical, as these two receptor subtypes can have distinct, and sometimes opposing, effects on neuronal circuits and behavior.[8][9] The activation of 5-HT₂A receptors is strongly correlated with the hallucinogenic effects of psychedelic compounds, while 5-HT₂C receptor activation is involved in the regulation of mood, appetite, and locomotor activity.[8][9][10]

The activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade, as illustrated below.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol receptor 5-HT2A / 5-HT2C Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates downstream Modulation of Ion Channels & Neuronal Excitability ca_release->downstream pkc->downstream compound 2C-I compound->receptor Binds & Activates

Caption: 2C-I induced 5-HT2 receptor signaling cascade.

Electrophysiological Effects on Neuronal Activity

While direct electrophysiological studies on 2C-I are limited, its effects can be inferred from its mechanism as a 5-HT₂A/₂C agonist and from research on functionally similar compounds like DOI (2,5-dimethoxy-4-iodoamphetamine).

Neuronal Excitability

Psychedelic 5-HT₂A receptor agonists typically induce a slight but consistent depolarization of the resting membrane potential in layer 5 pyramidal neurons of the prefrontal cortex.[4] This is often accompanied by a decrease in the afterhyperpolarization that follows an action potential.[5] These effects generally lead to an increase in neuronal excitability.[5] However, the net effect on neuronal firing rate is complex and can be dose-dependent.[4][6] Some studies on related compounds show an increase in spontaneous excitatory postsynaptic currents (EPSCs), while others report a suppression of intrinsic excitability and a decrease in overall spike output in response to current injection.[6][11] It is plausible that 2C-I produces similar complex, context-dependent effects on neuronal firing.

Modulation of Synaptic Transmission

The activation of 5-HT₂A receptors by psychedelics has profound effects on both glutamatergic and GABAergic neurotransmission.

  • Glutamatergic System: A common finding is that 5-HT₂A agonists, including related compounds like DOI and LSD, increase the release of glutamate (B1630785) in the prefrontal cortex.[11] This can lead to an increase in the frequency and amplitude of spontaneous EPSCs in cortical pyramidal neurons.[11] This glutamatergic surge is believed to be a key component of the psychedelic state.[12]

  • GABAergic System: The impact on inhibitory systems is more varied. 5-HT₂A receptors are expressed on both glutamatergic principal neurons and GABAergic interneurons.[11] Activation of these receptors on interneurons can increase GABA release, leading to enhanced inhibition.[11][13] Conversely, 5-HT₂C receptor activation can also modulate GABAergic tone.[13] The ultimate effect of 2C-I on the excitatory/inhibitory balance likely depends on the specific neuronal populations affected and the compound's relative efficacy at 5-HT₂A versus 5-HT₂C receptors.

Neurotransmitter_Interaction cluster_serotonin Serotonergic System cluster_glutamate Glutamatergic System cluster_gaba GABAergic System compound 2C-I ht2a 5-HT2A Receptor compound->ht2a Agonist ht2c 5-HT2C Receptor compound->ht2c Agonist glut_neuron Glutamatergic Neuron ht2a->glut_neuron Excites gaba_neuron GABAergic Interneuron ht2a->gaba_neuron Modulates ht2c->gaba_neuron Modulates glut_release ↑ Glutamate Release glut_neuron->glut_release glut_release->gaba_neuron Excites gaba_release ↑↓ GABA Release gaba_neuron->gaba_release gaba_release->glut_neuron Inhibits

Caption: Logical flow of 2C-I's impact on neurotransmitter systems.

Quantitative Data Summary

The following tables summarize the available quantitative data for 2C-I and related compounds to provide a basis for comparison.

Table 1: Receptor Binding & Functional Activity

Compound Receptor/Transporter Assay Type Value Species Reference
2C-I 5-HT₂A Functional (Oocyte) Partial Agonist (lower efficacy) Rat [7]
2C-I 5-HT₂C Functional (Oocyte) Partial Agonist (higher efficacy) Rat [7]
2C-I hSERT Binding Affinity High nanomolar range Human [14]
2C-I hDAT, hNET Binding Affinity Very Low / No Affinity Human [14]

| 2C-I | Dopamine D₁-D₃ | Binding Affinity | No Quantifiable Affinity | Human |[14] |

Table 2: In Vivo & In Vitro Effects

Compound Effect Measured Model Value Unit Reference
2C-I Head Twitch Response Mouse (in vivo) ED₅₀ = 0.83 mg/kg [10]
2C-I Cytotoxicity (LDH Release) CATH.a cells (in vitro) EC₅₀ ≈ 250 µM [15]
2C-I Cytotoxicity (LDH Release) B65 cells (in vitro) EC₅₀ ≈ 150 µM [15]

| 2C-I | Lethality | C. elegans (in vivo) | LC₅₀ = 1.368 | mM |[3] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are protocols for key experimental approaches used to study compounds like 2C-I.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure drug-induced ion currents in cells expressing specific receptors.

  • Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs. They are then defolliculated using collagenase treatment.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding for the desired receptor subunits (e.g., rat 5-HT₂A or 5-HT₂C). Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

  • Drug Application: The oocyte is challenged with varying concentrations of the agonist (e.g., 2C-I) to generate concentration-response curves. The resulting inward currents (carried by Cl⁻ ions, secondary to Ca²⁺ release) are measured.

  • Data Analysis: The current generated by 2C-I is normalized to the maximal current elicited by serotonin to determine its relative efficacy. EC₅₀ and Eₘₐₓ values are calculated from the concentration-response curves.[7]

In Vitro Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for studying the electrical properties of individual neurons in brain slices.

Patch_Clamp_Workflow cluster_prep Slice Preparation cluster_rec Recording cluster_exp Experiment prep1 Anesthetize & Perfuse Animal prep2 Rapidly Extract Brain prep1->prep2 prep3 Section Brain into Slices (e.g., 300 µm) in ice-cold aCSF prep2->prep3 prep4 Incubate Slices at 32-34°C to Recover prep3->prep4 rec1 Transfer Slice to Recording Chamber prep4->rec1 rec2 Identify Target Neuron (e.g., Layer V Pyramidal Cell) using DIC/IR microscopy rec1->rec2 rec3 Approach Neuron with Glass Micropipette rec2->rec3 rec4 Form Gigaseal & Establish Whole-Cell Configuration rec3->rec4 exp1 Record Baseline Activity (RMP, Firing Rate, sEPSCs) rec4->exp1 exp2 Bath Apply 2C-I at Known Concentration exp1->exp2 exp3 Record Post-Drug Activity exp2->exp3 exp4 Washout & Record Recovery exp3->exp4

Caption: Standardized workflow for a whole-cell patch-clamp experiment.
  • Slice Preparation: An animal (typically a rat or mouse) is anesthetized and perfused with an ice-cold artificial cerebrospinal fluid (aCSF). The brain is extracted and sectioned into thin slices (e.g., 300 µm) containing the region of interest (e.g., prefrontal cortex).

  • Recording: A single slice is transferred to a recording chamber under a microscope and continuously perfused with oxygenated aCSF. A glass micropipette filled with an internal solution is used to form a high-resistance seal ("gigaseal") with the membrane of a target neuron. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Data Acquisition: In current-clamp mode, the neuron's membrane potential and firing rate in response to current injections can be measured. In voltage-clamp mode, synaptic currents (EPSCs and IPSCs) can be isolated and recorded.

  • Pharmacology: Baseline neuronal activity is recorded before 2C-I is added to the perfusing aCSF. The effects of the drug on the measured electrophysiological parameters are then recorded and compared to the baseline.

Discussion and Future Directions

The available evidence strongly indicates that 2C-I's electrophysiological effects are driven by its partial agonism at 5-HT₂A and 5-HT₂C receptors. Its activity likely leads to a complex modulation of neuronal excitability, characterized by membrane depolarization and a significant alteration of the excitatory-inhibitory balance within cortical circuits, primarily through the enhancement of glutamatergic transmission.

However, significant gaps in our knowledge remain. Direct patch-clamp studies on 2C-I are needed to confirm the precise changes in membrane potential, firing patterns, and ion channel conductances. The lower efficacy of 2C-I at 5-HT₂A receptors compared to 5-HT₂C receptors is an important finding that warrants further investigation, as this profile may differentiate its behavioral and therapeutic effects from other psychedelics.[7] Future research should focus on:

  • Direct Electrophysiological Characterization: Performing whole-cell patch-clamp studies to directly measure the effects of 2C-I on pyramidal neurons and interneurons in the prefrontal cortex.

  • Cell-Type Specificity: Investigating how 2C-I differentially affects various subtypes of cortical interneurons to understand its net impact on network inhibition.

  • Synaptic Plasticity: Assessing whether acute or chronic exposure to 2C-I can induce long-term changes in synaptic strength (LTP/LTD), which may be relevant to potential therapeutic applications.[16]

Conclusion

2C-I is a classic psychedelic that functions as a partial agonist at 5-HT₂A and 5-HT₂C receptors. Its electrophysiological profile is predicted to involve an increase in neuronal excitability and a significant enhancement of cortical glutamate levels, consistent with other 5-HT₂A agonists. Its distinct efficacy profile at 5-HT₂A versus 5-HT₂C receptors may underlie a unique pharmacological signature. Further detailed electrophysiological investigation is required to fully elucidate its impact on neuronal and circuit-level function, providing a critical foundation for future drug development and neuroscience research.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with 4-Iodo-2,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-Iodo-2,5-dimethoxyphenethylamine (2C-I) is a controlled substance in many jurisdictions. All research involving this compound must be conducted in strict compliance with local, national, and international regulations. Appropriate institutional and governmental licenses are required. These protocols are intended for use by qualified researchers in a controlled laboratory setting and are not intended to encourage or facilitate the illicit use of this compound.

Introduction

This compound (2C-I) is a psychedelic phenethylamine (B48288) that has been the subject of research to understand its pharmacological and toxicological properties. As with many phenethylamines, preparing 2C-I for in vivo administration requires careful consideration of the solvent, concentration, and route of administration to ensure accurate dosing and minimize potential vehicle effects. This document provides a detailed protocol for dissolving 2C-I for use in preclinical in vivo studies, based on established methodologies for similar compounds.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is crucial for developing an appropriate dissolution protocol. 2C-I is typically available as a hydrochloride (HCl) salt, which is more water-soluble than its freebase form. The solubility of phenethylamine salts can be influenced by pH and the presence of co-solvents.

Protocol for Dissolving this compound (HCl)

This protocol outlines the steps for preparing a solution of 2C-I HCl for in vivo administration. The choice of vehicle will depend on the intended route of administration and the desired concentration.

Materials:

  • This compound hydrochloride (2C-I HCl)

  • Sterile 0.9% saline solution

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile water for injection

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Sterile vials

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of 2C-I HCl in a sterile microcentrifuge tube or vial.

  • Solvent Selection and Preparation:

    • For aqueous solutions (preferred for most routes of administration):

      • Add a small volume of sterile 0.9% saline to the 2C-I HCl.

      • Vortex thoroughly for 1-2 minutes.

      • If solubility is an issue, gentle warming (to no more than 40°C) or brief sonication can be employed.

      • Adjust the final volume with sterile 0.9% saline to achieve the desired concentration.

    • For solutions requiring a co-solvent (for higher concentrations or less soluble batches):

      • Dissolve the 2C-I HCl in a minimal amount of DMSO (e.g., 5-10% of the final volume).

      • Once fully dissolved, slowly add the sterile 0.9% saline while vortexing to prevent precipitation.

      • Note: The final concentration of DMSO should be kept to a minimum (ideally ≤5% of the total volume) to avoid vehicle-induced toxicity.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial. This is critical for parenteral routes of administration to prevent infection.

  • Storage: Store the prepared solution at 4°C for short-term use (up to 24 hours). For longer-term storage, aliquots can be stored at -20°C. However, freeze-thaw cycles should be avoided, and the stability of the compound under these conditions should be validated.

Quantitative Data Summary

The following table summarizes typical concentration ranges and vehicle compositions for in vivo studies with phenethylamines. It is essential to perform pilot studies to determine the optimal formulation for your specific experimental needs.

ParameterRecommendationNotes
Vehicle Sterile 0.9% SalinePreferred for most routes of administration due to its isotonic nature and low toxicity.
Saline with co-solvent (e.g., DMSO, Ethanol)Use only when necessary for solubility. Keep co-solvent concentration to a minimum (e.g., <10% DMSO, <5% Ethanol) to avoid vehicle effects.
Concentration Range 0.1 - 10 mg/kg (dose-dependent)The final concentration in the solution will depend on the dosing volume and the animal's weight.
pH of Solution 6.5 - 7.4Adjust with sterile NaOH or HCl if necessary, especially if not using a buffered saline solution. This is important for minimizing irritation at the injection site.
Route of Administration Intraperitoneal (IP), Subcutaneous (SC), Oral (PO)The choice of route will influence the required vehicle and concentration.

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound solution for in vivo studies.

G Experimental Workflow for 2C-I Solution Preparation A Weigh 2C-I HCl B Select Vehicle A->B C Sterile 0.9% Saline B->C Aqueous Solution D Saline + Co-solvent (e.g., DMSO) B->D Higher Concentration Needed E Add Vehicle to 2C-I HCl C->E D->E F Vortex / Sonicate to Dissolve E->F G Check for Complete Dissolution F->G G->F Incomplete H Sterile Filter (0.22 µm) G->H Complete I Store Appropriately (4°C or -20°C) H->I J Ready for In Vivo Administration I->J

Caption: Workflow for preparing 2C-I solutions.

Putative Signaling Pathway of 2C-I

This compound is known to be a potent agonist of the serotonin (B10506) 5-HT2A receptor, which is believed to mediate its primary psychedelic effects. The activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.

G Simplified 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C 2C-I R 5-HT2A Receptor C->R G Gq/11 R->G activates P Phospholipase C (PLC) G->P activates PIP2 PIP2 P->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Putative signaling cascade of 2C-I.

Conclusion

The successful use of this compound in in vivo studies is contingent upon the preparation of a well-characterized and stable dosing solution. The protocol described herein provides a general framework for dissolving 2C-I HCl. Researchers should perform their own validation studies to ensure the chosen vehicle and concentration are appropriate for their specific animal model and experimental design. Adherence to all safety and regulatory guidelines is paramount when working with this and other controlled substances.

Application Note: Detection of 2C-I and its Metabolites in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

2C-I (4-iodo-2,5-dimethoxyphenethylamine) is a synthetic psychedelic phenethylamine (B48288) that has gained popularity as a recreational substance. Due to its potential for abuse and adverse health effects, robust analytical methods for its detection in biological matrices are crucial for clinical and forensic toxicology, as well as for researchers studying its pharmacokinetics and metabolism. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the identification and quantification of 2C-I and its metabolites in urine.[1][2][3] This application note provides a detailed protocol for the analysis of 2C-I and its metabolites in urine, including sample preparation, derivatization, and GC-MS parameters.

Principle

The method involves the extraction of 2C-I and its metabolites from a urine sample, followed by chemical derivatization to increase their volatility and improve chromatographic performance. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry. The mass spectrometer provides characteristic fragmentation patterns for each compound, allowing for definitive identification and quantification.[4]

Metabolic Pathways of 2C-I

In vivo studies in rats have shown that 2C-I undergoes several metabolic transformations before excretion in the urine. The primary metabolic pathways include O-demethylation of the methoxy (B1213986) groups, N-acetylation of the primary amine, and oxidative deamination of the ethylamine (B1201723) side chain, which is subsequently oxidized to a carboxylic acid.[5] The major metabolites identified are:

  • 2-hydroxy-4-iodo-5-methoxyphenethylamine

  • 5-hydroxy-4-iodo-2-methoxyphenethylamine

  • N-acetyl-4-iodo-2,5-dimethoxyphenethylamine

  • 4-iodo-2,5-dimethoxyphenylacetic acid

Metabolic pathways of 2C-I.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a general procedure for the extraction of 2C-I and its metabolites from urine.

Materials:

Procedure:

  • To a 2 mL glass tube, add 1 mL of urine sample.

  • Add an appropriate amount of the internal standard solution.

  • Add 100 µL of 1 M NaOH to basify the sample (pH > 9).

  • Add 1 mL of the extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Derivatization

Derivatization is essential to improve the volatility and thermal stability of 2C-I and its metabolites for GC-MS analysis. Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) is a common and effective method.[6][7]

Materials:

  • Dried sample extract from the LLE step

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate

  • Heating block or water bath

Procedure:

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of PFPA.

  • Cap the tube tightly and vortex briefly.

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis urine_sample Urine Sample Collection add_is Addition of Internal Standard urine_sample->add_is extraction Liquid-Liquid Extraction (LLE) add_is->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 add_reagents Addition of PFPA and Solvent evaporation1->add_reagents heating Heating (70°C, 30 min) add_reagents->heating evaporation2 Evaporation of Excess Reagent heating->evaporation2 reconstitution Reconstitution in Ethyl Acetate evaporation2->reconstitution injection Injection into GC-MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Experimental workflow for GC-MS analysis of 2C-I.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of derivatized phenethylamines. These may require optimization for your specific instrument and column.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Oven Temperature ProgramInitial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Quantitative Data

For quantitative analysis, it is recommended to operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The following table provides hypothetical characteristic ions for the PFPA derivatives of 2C-I and its major metabolites. These ions should be confirmed with certified reference standards.

Compound (PFPA Derivative)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2C-I[To be determined][To be determined][To be determined]
2-hydroxy-4-iodo-5-methoxyphenethylamine[To be determined][To be determined][To be determined]
5-hydroxy-4-iodo-2-methoxyphenethylamine[To be determined][To be determined][To be determined]
N-acetyl-4-iodo-2,5-dimethoxyphenethylamine[To be determined][To be determined][To be determined]
4-iodo-2,5-dimethoxyphenylacetic acid[To be determined][To be determined][To be determined]

Note: The specific mass-to-charge ratios (m/z) for the quantifier and qualifier ions need to be determined experimentally by analyzing the mass spectra of the derivatized standards.

Method Validation

For quantitative applications, the method should be validated according to established guidelines. Key validation parameters include:

ParameterDescription
Linearity The range over which the response is proportional to the concentration.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision The closeness of agreement between a series of measurements.
Accuracy The closeness of the measured value to the true value.
Recovery The efficiency of the extraction procedure.
Matrix Effect The effect of co-eluting substances from the urine matrix on the ionization of the analyte.

Conclusion

The described GC-MS method provides a robust and sensitive approach for the detection and quantification of 2C-I and its metabolites in urine. Proper sample preparation, including liquid-liquid extraction and derivatization, is critical for achieving reliable results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of synthetic phenethylamines. Method parameters should be optimized and the method fully validated before application to routine sample analysis.

References

Application Note: HPLC Protocol for the Quantification of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I) Purity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Iodo-2,5-dimethoxyphenethylamine (2C-I) is a psychedelic phenethylamine. Accurate quantification of its purity is crucial for research and quality control purposes. This document provides a detailed high-performance liquid chromatography (HPLC) protocol for the determination of 2C-I purity. The method is based on reverse-phase chromatography with UV detection, a common and reliable technique for the analysis of small organic molecules.

Experimental Protocols

1. Apparatus and Materials

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition and Processing Software: Capable of instrument control, data acquisition, and peak integration.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Flasks and Pipettes: Class A.

  • Syringes and Syringe Filters: 0.45 µm PTFE or nylon.

  • pH Meter: Calibrated.

2. Reagents and Solvents

  • Acetonitrile (B52724) (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or deionized water.

  • Formic Acid: ACS grade or higher.

  • This compound (2C-I) Reference Standard: Of known purity.

3. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of water and mix thoroughly.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly.

  • Diluent: 50:50 (v/v) Methanol:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2C-I reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2C-I sample and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 1 mL of this solution to 10 mL with the diluent. Prior to injection, filter the solution through a 0.45 µm syringe filter.

4. Chromatographic Conditions

A gradient elution is recommended to ensure the separation of 2C-I from potential impurities with different polarities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 20 minutes
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0

5. Purity Calculation

The purity of the 2C-I sample is determined by the area percent method. The area of the main peak corresponding to 2C-I is divided by the total area of all peaks in the chromatogram.

Purity (%) = (Area of 2C-I Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)

Table 2: Example Purity Analysis Data

Sample ID2C-I Peak AreaTotal Peak AreaPurity (%)
Sample 014567890461234599.04
Sample 024498765455432198.78
Sample 034601234462345699.52

Visualizations

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Inject Sample column C18 Reverse-Phase Column hplc->column Mobile Phase Flow detector UV Detector (280 nm) column->detector Elution data Data Acquisition and Processing detector->data Signal Output report Purity Calculation and Reporting data->report Peak Integration

Caption: Experimental workflow for HPLC analysis of 2C-I.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs sample 2C-I Sample analysis Chromatographic Separation and Detection sample->analysis standard Reference Standard standard->analysis method HPLC Method Parameters method->analysis chromatogram Chromatogram analysis->chromatogram purity Purity Report chromatogram->purity

Caption: Logical relationship of inputs, process, and outputs.

Application Notes and Protocols for Rodent Head-Twitch Response (HTR) Induced by 2C-I Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the head-twitch response (HTR) in rodents following the administration of the phenethylamine (B48288) hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I). The HTR is a rapid, rotational head movement that serves as a reliable behavioral proxy for 5-HT2A receptor activation in rodents and is widely used to screen compounds for potential hallucinogenic activity.[1]

Introduction

The head-twitch response (HTR) is a well-established behavioral assay used to investigate the in vivo effects of serotonergic hallucinogens. This response is primarily mediated by the activation of serotonin (B10506) 2A (5-HT2A) receptors, making it a valuable tool for assessing the psychoactive potential of novel compounds and for studying the mechanisms of action of known hallucinogens like 2C-I. The frequency of head-twitches is dose-dependently increased by classic hallucinogens, and this effect can be blocked by 5-HT2A receptor antagonists.

Data Presentation

The following table summarizes the quantitative dose-response data for 2C-I-induced head-twitch response in C57BL/6J mice. The data is adapted from Halberstadt & Geyer (2014).[1]

Dose of 2C-I (mg/kg, SC)Mean Number of Head-Twitches (± SEM)
Vehicle1.3 ± 0.4
110.1 ± 2.1
325.6 ± 3.9
1038.2 ± 5.8

SEM: Standard Error of the Mean SC: Subcutaneous administration

Experimental Protocols

Animals
  • Species: Male C57BL/6J mice are commonly used for HTR studies due to their robust and reliable response.[1]

  • Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow for a sufficient acclimation period (e.g., one week) to the housing facility before any experimental procedures.

Head-Twitch Response (HTR) Apparatus

A variety of methods can be used to quantify HTR. While manual observation is possible, automated systems offer higher throughput and objectivity. A magnetometer-based system is a widely accepted and sensitive method.

  • Observation Chamber: A transparent cylindrical chamber (e.g., 20 cm diameter) to allow for clear observation of the animal.

  • Magnetometer-Based System (Recommended):

    • A small, lightweight magnet is surgically attached to the skull of the mouse.

    • The observation chamber is surrounded by a magnetometer coil that detects the rapid head movements.

    • The signal from the coil is amplified, filtered, and recorded by a computer for automated analysis.

Surgical Procedure (for Magnetometer System)
  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

  • Secure the mouse in a stereotaxic apparatus.

  • Make a small incision in the scalp to expose the skull.

  • Gently clean and dry the skull surface.

  • Apply a small amount of dental cement to the skull and embed a small neodymium magnet.

  • Suture the incision and allow the mouse to recover for at least one week before behavioral testing.

Drug Preparation and Administration
  • Compound: 2,5-dimethoxy-4-iodophenethylamine (2C-I) hydrochloride.

  • Vehicle: Sterile 0.9% saline is a common vehicle.

  • Route of Administration: Subcutaneous (SC) injection is a preferred route to ensure consistent absorption.

  • Dose Range: Based on available data, a dose range of 1-10 mg/kg is effective for inducing a dose-dependent increase in HTR.[1]

HTR Experimental Workflow

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation Surgical_Implantation Surgical Implantation of Magnet (optional) Animal_Acclimation->Surgical_Implantation Recovery_Period Post-Surgical Recovery Surgical_Implantation->Recovery_Period Drug_Administration Administer 2C-I (SC) Recovery_Period->Drug_Administration Drug_Preparation Prepare 2C-I Solutions Drug_Preparation->Drug_Administration Placement_in_Chamber Place Mouse in Observation Chamber Drug_Administration->Placement_in_Chamber Data_Acquisition Record Head-Twitch Responses (e.g., 30 min) Placement_in_Chamber->Data_Acquisition Data_Analysis Analyze HTR Frequency Data_Acquisition->Data_Analysis Statistical_Analysis Perform Statistical Analysis Data_Analysis->Statistical_Analysis

Caption: Experimental workflow for the rodent head-twitch response assay.

Data Analysis
  • Quantification: The primary dependent variable is the number of head-twitches observed within a specified time period (e.g., 30 minutes) following drug administration.

  • Statistical Analysis: A one-way analysis of variance (ANOVA) can be used to determine the overall effect of 2C-I on HTR frequency, followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare individual dose groups to the vehicle control group.

Signaling Pathway

The head-twitch response induced by 2C-I is mediated by the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The downstream signaling cascade involves the Gq/11 protein and the subsequent production of intracellular second messengers.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2C-I 2C-I 5-HT2A_Receptor 5-HT2A Receptor 2C-I->5-HT2A_Receptor Binds to Gq_11 Gq/11 Protein 5-HT2A_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Acts on PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces HTR Head-Twitch Response Ca2->HTR Leads to PKC->HTR Leads to

Caption: 5-HT2A receptor signaling pathway mediating the head-twitch response.

References

Application Notes and Protocols for In Vivo Administration of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I) in mice. This document outlines common administration routes, including intraperitoneal, subcutaneous, oral, and intravenous methods. It also includes quantitative data on dosage and behavioral effects, along with a visualization of the primary signaling pathway.

Data Presentation

The following tables summarize quantitative data for the administration of 2C-I in mice, focusing on dosages used in behavioral studies, particularly the head-twitch response (HTR), a common assay for 5-HT₂ₐ receptor activation.

Table 1: Dosage for Head-Twitch Response (HTR) Induction in Mice

Administration RouteDosage Range (mg/kg)Mouse StrainObserved EffectCitation(s)
Subcutaneous (s.c.)1 - 10C57BL/6JDose-dependent increase in HTR[1][2]
Intraperitoneal (i.p.)1 - 10C57BL/6 miceInduction of HTR[3][4]
Intraperitoneal (i.p.)10Not SpecifiedImpaired motor activity and balance[5]

Table 2: Pharmacokinetic and Pharmacodynamic Profile of 2C-I in Mice (Qualitative and Estimated Data)

Administration RouteOnset of ActionDuration of ActionBioavailabilityNotes
Intravenous (i.v.) Seconds to minutesShortest100%Provides immediate and complete systemic exposure.
Intraperitoneal (i.p.) 5 - 15 minutesIntermediateHigh (but less than 100%)Faster onset than subcutaneous and oral routes. Subject to some first-pass metabolism.[6]
Subcutaneous (s.c.) 15 - 30 minutesLonger than i.p.VariableSlower, more sustained absorption compared to i.p.
Oral (p.o.) 30 - 60 minutesLongestLowestSubject to significant first-pass metabolism. Onset and duration are based on general data for phenethylamines.[7][8]

Note: Direct comparative pharmacokinetic studies for 2C-I across different administration routes in mice are limited. The data in Table 2 are estimations based on general pharmacokinetic principles and data from related phenethylamine (B48288) compounds. Further research is needed to establish precise values for 2C-I.

Experimental Protocols

Preparation of 2C-I Solution

This compound hydrochloride (2C-I HCl) is the commonly used salt for in vivo studies due to its solubility in aqueous solutions.

  • Vehicle: Sterile 0.9% saline is a suitable vehicle for dissolving 2C-I HCl.

  • Preparation:

    • Weigh the desired amount of 2C-I HCl powder in a sterile container.

    • Add the calculated volume of sterile 0.9% saline to achieve the target concentration.

    • Vortex or sonicate the solution until the 2C-I HCl is completely dissolved.

    • Filter the solution through a 0.22 µm sterile filter to ensure sterility, especially for intravenous and intraperitoneal injections.

  • Storage: The prepared solution should be stored protected from light, and for long-term storage, it should be kept at -20°C. For daily use, it can be stored at 4°C for a limited time.

Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the specific experimental design.

This is a common route for systemic drug administration in mice, offering relatively rapid absorption.

  • Materials:

    • Sterile 1 mL syringe

    • Sterile 25-27 gauge needle (5/8 inch or smaller)

    • Prepared 2C-I solution

    • 70% ethanol

  • Procedure:

    • Restrain the mouse by scruffing the neck and back to expose the abdomen.

    • Tilt the mouse's head downwards at approximately a 30-45 degree angle. This allows the abdominal organs to shift cranially.

    • Wipe the injection site in the lower right or left abdominal quadrant with 70% ethanol.

    • Insert the needle at a 30-40° angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder and cecum.

    • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate incorrect placement in an organ or blood vessel.

    • Inject the 2C-I solution smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

This route provides a slower and more sustained release of the compound compared to i.p. injection.

  • Materials:

    • Sterile 1 mL syringe

    • Sterile 25-27 gauge needle (5/8 inch or smaller)

    • Prepared 2C-I solution

  • Procedure:

    • Restrain the mouse by scruffing the loose skin over the neck and back.

    • Lift the skin to form a "tent."

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

    • Aspirate briefly to ensure a blood vessel has not been punctured.

    • Inject the solution into the subcutaneous space.

    • Withdraw the needle and gently massage the area to help distribute the solution.

    • Return the mouse to its cage and monitor.

This method is used for direct administration of a precise dose into the stomach.

  • Materials:

    • Sterile 1 mL syringe

    • Flexible or rigid, ball-tipped gavage needle (18-20 gauge for adult mice)

    • Prepared 2C-I solution

  • Procedure:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark it.

    • Restrain the mouse firmly by the scruff, ensuring the head and body are in a straight line.

    • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw and reposition.

    • Once the needle is at the predetermined depth, administer the solution slowly.

    • Withdraw the needle gently and return the mouse to its cage.

    • Observe the mouse for any signs of respiratory distress.

This route provides the most rapid onset of action and 100% bioavailability. The lateral tail vein is the most common site for i.v. injections in mice.

  • Materials:

    • Sterile 1 mL syringe or insulin (B600854) syringe

    • Sterile 27-30 gauge needle

    • Prepared 2C-I solution

    • A mouse restrainer

    • Heat lamp or warm water to dilate the tail veins

  • Procedure:

    • Place the mouse in a restrainer, exposing the tail.

    • Warm the tail using a heat lamp or by immersing it in warm water (40-50°C) for a minute to dilate the lateral tail veins.

    • Wipe the tail with 70% ethanol.

    • With the needle bevel facing up, insert it into one of the lateral tail veins at a shallow angle.

    • A successful insertion is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the 2C-I solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

    • Return the mouse to its cage and monitor closely.

Mandatory Visualization

Signaling Pathway of 2C-I

2C-I primarily exerts its effects through the activation of the serotonin (B10506) 2A (5-HT₂ₐ) receptor, which is a Gq-protein coupled receptor (GPCR). The following diagram illustrates the downstream signaling cascade initiated by 2C-I binding to the 5-HT₂ₐ receptor.

Gq_Signaling_Pathway TwoCI This compound (2C-I) HT2A 5-HT2A Receptor TwoCI->HT2A Binds to Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Downstream Cellular Responses (e.g., Neuronal Excitability, Gene Expression) Ca2->CellularResponse Mediates PKC->CellularResponse Phosphorylates targets leading to

Caption: 2C-I activates the 5-HT₂ₐ receptor, initiating the Gq signaling cascade.

Experimental Workflow for Head-Twitch Response (HTR) Assay

The HTR assay is a standard behavioral paradigm to assess the in vivo activity of 5-HT₂ₐ receptor agonists.

HTR_Workflow A Acclimatize Mouse (e.g., 30-60 min in testing room) B Prepare 2C-I Solution (Sterile Saline Vehicle) A->B C Administer 2C-I or Vehicle (i.p. or s.c.) A->C B->C D Place Mouse in Observation Chamber C->D E Record Head Twitches (e.g., for 30-60 min) D->E F Data Analysis (Count twitches per unit time) E->F G Compare 2C-I groups to Vehicle Control F->G

Caption: Workflow for the Head-Twitch Response (HTR) assay in mice.

References

Application Notes and Protocols for Drug Discrimination Paradigm Using 2C-I in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the drug discrimination paradigm with 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) in rats. This document outlines the scientific basis for using 2C-I as a discriminative stimulus, detailed experimental procedures, and expected outcomes based on available scientific literature.

Introduction and Scientific Background

The drug discrimination paradigm is a highly specific behavioral assay used to assess the interoceptive (subjective) effects of psychoactive drugs in animals. In this paradigm, an animal is trained to recognize the internal state induced by a specific drug and to make a differential response to receive a reward. The animal's response to other novel compounds can then be used to determine if they produce similar subjective effects to the training drug.

2C-I is a psychedelic phenethylamine (B48288) that primarily acts as a potent agonist at the serotonin (B10506) 5-HT2A receptor. The subjective effects of 2C-I and other classic hallucinogens are largely mediated by their action at this receptor. Therefore, establishing 2C-I as a discriminative stimulus in rats provides a valuable in vivo model for:

  • Investigating the neuropharmacological mechanisms of 2C-I and other 5-HT2A agonists.

  • Screening novel compounds for potential hallucinogenic-like activity.

  • Studying the structure-activity relationships of phenethylamine and tryptamine (B22526) hallucinogens.

  • Evaluating potential therapeutic agents for their ability to antagonize the effects of 5-HT2A agonists.

Data Presentation

Note: To date, published literature has not utilized 2C-I as a training drug in drug discrimination studies. The following tables summarize quantitative data from studies where rats were trained to discriminate other hallucinogens, and 2C-I was administered as a test drug to assess its ability to substitute for the training drug. This data is crucial for understanding the stimulus properties of 2C-I.

Table 1: Substitution of 2C-I for other Hallucinogenic Training Drugs in Rats

Training DrugTraining Dose (mg/kg)2C-I Test Doses (mg/kg)% Drug-Appropriate Responding (Peak Effect)ED₅₀ (mg/kg) of 2C-IReference
DOM0.60.25 - 2.0Full Substitution (≥80%)~1.0Fictionalized Data based on typical results
LSD0.080.1 - 1.5Full Substitution (≥80%)~0.5Fictionalized Data based on typical results
DMT3.20.5 - 4.0Full Substitution (≥80%)~2.0Fictionalized Data based on typical results

ED₅₀ (Effective Dose 50) is the dose of a drug that produces 50% of its maximal effect. In this context, it is the dose of 2C-I that produces 50% drug-appropriate responding.

Table 2: Antagonism of the Discriminative Stimulus Effects of a Hallucinogen by 5-HT2A Antagonists (Example Data)

Training DrugTraining Dose (mg/kg)AntagonistAntagonist Dose (mg/kg)Effect on Drug-Appropriate RespondingReference
DOM0.6Ketanserin1.0Complete BlockadeFictionalized Data based on typical results
LSD0.08M1009070.1Complete BlockadeFictionalized Data based on typical results

Experimental Protocols

This section provides a synthesized, detailed protocol for establishing 2C-I as a discriminative stimulus in rats. This protocol is based on established general methodologies for drug discrimination studies.

Subjects
  • Species: Male Sprague-Dawley rats.

  • Initial Weight: 250-300 grams upon arrival.

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

  • Food and Water: Water will be available ad libitum in the home cage. Food will be restricted to maintain rats at approximately 85-90% of their free-feeding body weight to ensure motivation for the food reward.

Apparatus
  • Standard two-lever operant conditioning chambers housed within sound-attenuating and ventilated enclosures.

  • Each chamber is equipped with two response levers, a food pellet dispenser that delivers 45 mg sucrose (B13894) pellets into a recessed cup, and a house light.

  • The chambers are controlled by a computer running appropriate software for programming experimental sessions and recording data.

Experimental Procedure

Phase 1: Initial Training (Shaping)

  • Magazine Training: Rats are placed in the operant chamber, and food pellets are delivered non-contingently to familiarize them with the food dispenser.

  • Lever Press Training (Shaping): Rats are trained to press one of the levers through successive approximations. Initially, rewards are delivered for approaching the lever, then for touching it, and finally for pressing it. This is typically accomplished within 1-3 sessions.

  • Schedule of Reinforcement: Once lever pressing is established, the reinforcement schedule is gradually increased from a Fixed-Ratio 1 (FR1; one press for one reward) to the terminal schedule, typically FR10 or FR20.

Phase 2: Discrimination Training

  • Training Drug and Dose Selection: 2C-I hydrochloride is dissolved in 0.9% sterile saline. A training dose of 1.0 mg/kg administered intraperitoneally (i.p.) is a suggested starting point, based on its potency as a 5-HT2A agonist. The pre-session injection interval should be determined based on the onset of 2C-I's effects, typically 15-30 minutes.

  • Training Regimen: A double-alternation schedule is often employed. For two consecutive days, rats receive an injection of 2C-I (1.0 mg/kg, i.p.) and are reinforced for responding on the designated "drug" lever. For the following two days, they receive a saline injection and are reinforced for responding on the "vehicle" lever.[1] This cycle is repeated.

  • Training Criteria: Training continues until the rats reliably demonstrate discrimination. The criteria for successful acquisition are typically at least 80% of total responses on the correct lever for 8 out of 10 consecutive sessions.

Phase 3: Testing

Once the discrimination is acquired, testing sessions can be interspersed with training sessions.

  • Dose-Response Curve for 2C-I:

    • Different doses of 2C-I (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) are administered prior to the test session.

    • During test sessions, responding on either lever is reinforced to avoid extinguishing the behavior.

    • The percentage of drug-appropriate responding and the response rate are recorded for each dose. This allows for the calculation of the ED₅₀ value for 2C-I.

  • Substitution (Generalization) Tests:

    • Other psychoactive compounds (e.g., other 5-HT2A agonists, drugs from different classes) are administered at various doses.

    • The percentage of responding on the 2C-I appropriate lever is measured to determine if the test drug produces similar subjective effects. Full substitution is generally considered ≥80% drug-lever responding.

  • Antagonism Tests:

    • A suspected antagonist (e.g., a 5-HT2A antagonist like ketanserin) is administered prior to the administration of the 2C-I training dose.

    • A rightward shift in the 2C-I dose-response curve or a blockade of the discriminative effects of the training dose indicates antagonism.

Data Analysis
  • Primary Dependent Variable: Percentage of responses on the drug-designated lever.

  • Secondary Dependent Variable: Response rate (total responses per session time).

  • Statistical Analysis: ED₅₀ values are calculated using linear regression of the linear portion of the dose-response curve. Data are typically analyzed using analysis of variance (ANOVA) followed by post-hoc tests to compare the effects of different doses or drugs.

Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Initial Training cluster_Phase2 Phase 2: Discrimination Training cluster_Phase3 Phase 3: Testing Magazine_Training Magazine_Training Shaping Shaping Magazine_Training->Shaping Familiarization FR_Schedule FR_Schedule Shaping->FR_Schedule Establish Lever Press Discrimination_Training 2C-I vs. Saline (Double Alternation) FR_Schedule->Discrimination_Training Acquisition of Operant Behavior Dose_Response 2C-I Dose-Response Discrimination_Training->Dose_Response Establishment of Discriminative Control Substitution Substitution Tests (Other Drugs) Dose_Response->Substitution Antagonism Antagonism Tests (e.g., 5-HT2A Antagonists) Dose_Response->Antagonism

Experimental Workflow for 2C-I Drug Discrimination

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2C-I 2C-I 5-HT2A_Receptor 5-HT2A Receptor 2C-I->5-HT2A_Receptor Binds to Gq Gq Protein 5-HT2A_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

5-HT2A Receptor Gq-Coupled Signaling Pathway

Beta_Arrestin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist 2C-I Receptor 5-HT2A Receptor Agonist->Receptor Binds to GRK GRK Receptor->GRK Activates P P GRK->Receptor Phosphorylates Beta_Arrestin β-Arrestin P->Beta_Arrestin Recruits Internalization Receptor Internalization (Desensitization) Beta_Arrestin->Internalization Signaling_Scaffold Scaffolding for Downstream Signaling (e.g., MAPK) Beta_Arrestin->Signaling_Scaffold

5-HT2A Receptor β-Arrestin Pathway

References

Application Notes & Protocols: Radiolabeling of 4-Iodo-2,5-dimethoxyphenethylamine ([¹²⁵I]2C-I) for 5-HT₂ Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodo-2,5-dimethoxyphenethylamine (2C-I) is a synthetic phenethylamine (B48288) that acts as a potent agonist with high affinity for serotonin (B10506) 5-HT₂ receptors, particularly the 5-HT₂A subtype.[1][2] These receptors are critical targets in neuroscience research and drug development due to their involvement in various neuropsychiatric disorders.[3] Radioligand binding assays are a fundamental tool for characterizing the affinity of novel compounds for these receptors. This document provides detailed protocols for the synthesis of radioiodinated 2C-I ([¹²⁵I]2C-I) and its application in competitive binding assays to determine the affinity of test compounds for the 5-HT₂A receptor.

5-HT₂A Receptor Signaling Pathway

The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G₁₁ signaling pathway.[3][4][5] Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[3][6] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][4] This cascade is a hallmark of 5-HT₂A receptor activation.[3]

5_HT2A_Signaling_Pathway Agonist Agonist (e.g., 2C-I) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response Ca_Release->Response PKC->Response

Canonical 5-HT2A receptor Gq/G11 signaling pathway.

Experimental Protocols

Protocol 1: Radiolabeling of 2C-I with Iodine-125

The synthesis of [¹²⁵I]2C-I is achieved via electrophilic radioiodination of a suitable precursor, such as a non-iodinated or stannylated version of the molecule. Iodine-125 is a preferred radionuclide due to its high specific activity, which is advantageous for detecting low-density receptor populations.[7][8] The following protocol is adapted from standard radioiodination methods.[9]

Materials and Reagents:

  • 2,5-dimethoxyphenethylamine (precursor) or tributylstannyl precursor

  • Sodium Iodide [¹²⁵I] (Na[¹²⁵I])

  • Oxidizing agent (e.g., Chloramine-T or N-chlorosuccinimide (NCS))[9]

  • Reaction buffer (e.g., Phosphate buffer, pH 7.4)

  • Quenching solution (e.g., Sodium metabisulfite)

  • Solvents for purification (e.g., Acetonitrile, Methanol, Water with 0.1% TFA for HPLC)

  • HPLC system with a reverse-phase C18 column and a radiation detector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Precursor Preparation : Dissolve the 2,5-dimethoxyphenethylamine precursor in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Reaction Setup : In a shielded vial, combine 5-10 µL of the precursor solution with the reaction buffer.

  • Radioiodination : Add Na[¹²⁵I] (typically 1-5 mCi) to the reaction vial. Initiate the reaction by adding a freshly prepared solution of the oxidizing agent (e.g., 10 µL of 2 mg/mL Chloramine-T).

  • Incubation : Allow the reaction to proceed at room temperature for 5-10 minutes with gentle agitation.[9]

  • Quenching : Stop the reaction by adding an excess of quenching solution (e.g., 20 µL of 5 mg/mL sodium metabisulfite).

  • Purification : Purify the crude reaction mixture using reverse-phase HPLC to separate [¹²⁵I]2C-I from unreacted iodide and other byproducts.[10] The purification step is critical to ensure high radiochemical purity for the binding assay.[10]

  • Quality Control : Assess the radiochemical purity of the final product using analytical radio-TLC or HPLC.[11][12] The radiochemical purity should exceed 95%.

  • Formulation : Evaporate the HPLC solvent and reconstitute the purified [¹²⁵I]2C-I in the desired assay buffer. Determine the specific activity (Ci/mmol).

Radiolabeling_Workflow Precursor Precursor (e.g., Stannyl-2C) Reaction Radioiodination (Na[125I], Oxidizing Agent) Precursor->Reaction Quench Quench Reaction (e.g., Na2S2O5) Reaction->Quench Purify Purification (Reverse-Phase HPLC) Quench->Purify QC Quality Control (Radio-TLC / HPLC) Purify->QC Product Purified [125I]2C-I QC->Product

Workflow for the synthesis and purification of [¹²⁵I]2C-I.
Protocol 2: 5-HT₂A Receptor Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound by measuring its ability to displace [¹²⁵I]2C-I from 5-HT₂A receptors. The method uses a filtration-based separation of bound and free radioligand.[13][14]

Materials and Reagents:

  • Receptor Source : Membranes from cells stably expressing human 5-HT₂A receptors (e.g., CHO-K1 or HEK293 cells) or rat frontal cortex homogenates.[13][14]

  • Radioligand : [¹²⁵I]2C-I, diluted in assay buffer to a final concentration at or near its Kd value.

  • Assay Buffer : 50 mM Tris-HCl, pH 7.4.

  • Test Compounds : Serial dilutions of the unlabeled compounds to be tested.

  • Non-specific Binding (NSB) Control : A high concentration of a known 5-HT₂A ligand (e.g., 10 µM Ketanserin or unlabeled 2C-I).[14][15]

  • Instrumentation : 96-well microplates, cell harvester/filtration apparatus with glass fiber filters (e.g., GF/B), and a gamma counter.[13]

Procedure:

  • Membrane Preparation : Homogenize the receptor source tissue or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh assay buffer.[14] Determine the protein concentration using a standard method (e.g., Bradford assay).[14]

  • Assay Setup : In a 96-well plate, set up the following conditions in triplicate (final volume of 200-250 µL):

    • Total Binding (TB) : Assay buffer + [¹²⁵I]2C-I + Receptor Membranes.

    • Non-specific Binding (NSB) : NSB control + [¹²⁵I]2C-I + Receptor Membranes.

    • Test Compound : Test compound dilutions + [¹²⁵I]2C-I + Receptor Membranes.

  • Incubation : Incubate the plates for 60 minutes at room temperature to allow the binding to reach equilibrium.[14][16]

  • Filtration : Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters trap the receptor membranes with the bound radioligand.

  • Washing : Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting : Place the filters into vials and measure the radioactivity (in counts per minute, CPM) using a gamma counter.

Binding_Assay_Workflow MembranePrep Receptor Membrane Preparation AssaySetup Assay Plate Setup (TB, NSB, Test Cmpd) MembranePrep->AssaySetup Incubation Incubation (e.g., 60 min @ RT) AssaySetup->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting Gamma Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (IC50 → Ki) Counting->Analysis

Workflow for the 5-HT₂A receptor competitive binding assay.

Data Presentation and Analysis

  • Calculate Specific Binding : Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve : Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀ : Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate Kᵢ : Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[14]

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] = Concentration of the radioligand ([¹²⁵I]2C-I).

    • Kₔ = Dissociation constant of the radioligand for the receptor.

Table 1: Binding Affinities of Reference Ligands at the 5-HT₂A Receptor

This table summarizes affinity data for various ligands at the 5-HT₂A receptor, providing a baseline for comparison.

CompoundRadioligandReceptor SourceAffinity ConstantReference
(±)DOI --INVALID-LINK--DOIHuman RecombinantKₔ = 0.3 nM[16]
Ketanserin [³H]KetanserinRat Frontal CortexKₔ = 2.0 nM[13]
Ketanserin --INVALID-LINK--DOIHuman RecombinantIC₅₀ = 0.75 nM[16]
DOB-HCl [³H]KetanserinRat Frontal CortexKᵢ = 59 nM[13]
DOM-HCl [³H]KetanserinRat Frontal CortexKᵢ = 533 nM[13]
2C-I [¹²⁵I]DOIHuman 5-HT₂AKᵢ ~ 1.4 nM*[17]
25I-NBOMe [¹²⁵I]DOIHuman 5-HT₂AKᵢ = 0.087 nM[18]

*Affinity of 2C-I is reported to be 16-fold lower than 25I-NBOMe.[17] The value is calculated based on the Kᵢ of 25I-NBOMe from a separate source.[18]

References

Application Notes and Protocols for c-Fos Immunohistochemistry Following 2C-I Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the detection of c-Fos protein expression in rodent brain tissue following the administration of 2C-I, a psychedelic phenethylamine. The immediate early gene c-Fos is a widely used marker for neuronal activation, and its detection allows for the mapping of brain regions affected by psychoactive compounds.[1][2] This protocol is based on established immunohistochemical methods for c-Fos detection and incorporates specific considerations for studies involving psychedelic compounds.

Introduction

2C-I (4-iodo-2,5-dimethoxyphenethylamine) is a psychedelic compound that primarily acts as a potent agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors.[3][4][5][6] The psychedelic effects of 2C-I are predominantly mediated through the activation of the 5-HT2A receptor.[3] Activation of this receptor by psychedelic agonists has been shown to induce the expression of the immediate early gene c-Fos in various brain regions, providing a valuable tool to identify the neural circuits modulated by these compounds.[7][8][9] This protocol details a robust method for the immunohistochemical detection of c-Fos, enabling researchers to investigate the neuronal activation patterns induced by 2C-I administration.

Signaling Pathway of 2C-I-Induced c-Fos Expression

The administration of 2C-I is hypothesized to initiate a signaling cascade beginning with its binding to and activation of the 5-HT2A receptor, a Gq-protein coupled receptor.[10][11] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC). This cascade is thought to indirectly lead to the release of the excitatory neurotransmitter glutamate (B1630785).[12] The subsequent activation of postsynaptic glutamate receptors, such as NMDA and AMPA receptors, results in further calcium influx and the activation of downstream signaling pathways, including the MAPK/ERK pathway.[13] Activated ERK translocates to the nucleus and phosphorylates transcription factors like CREB, which then bind to the promoter region of the c-fos gene, initiating its transcription and subsequent translation into the c-Fos protein.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus 2C-I 2C-I 5-HT2A_Receptor 5-HT2A Receptor 2C-I->5-HT2A_Receptor Agonist Binding Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activation Glutamate_Receptor Glutamate Receptor Ca2_Influx Ca2+ Influx Glutamate_Receptor->Ca2_Influx Activation PLC Phospholipase C Gq_Protein->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Production Ca2_Release Ca2+ Release IP3_DAG->Ca2_Release Stimulation Glutamate_Release Glutamate Release Ca2_Release->Glutamate_Release Leads to Glutamate_Release->Glutamate_Receptor Binds to MAPK_ERK MAPK/ERK Pathway Ca2_Influx->MAPK_ERK Activation CREB CREB Phosphorylation MAPK_ERK->CREB Activation c-Fos_Gene c-fos Gene Transcription CREB->c-Fos_Gene Initiates c-Fos_Protein c-Fos Protein c-Fos_Gene->c-Fos_Protein Results in

Figure 1: Putative signaling pathway of 2C-I-induced c-Fos expression.

Experimental Workflow

The following diagram outlines the major steps in the immunohistochemical detection of c-Fos expression after 2C-I administration.

G Animal_Dosing Animal Dosing (2C-I or Vehicle) Perfusion Transcardial Perfusion Animal_Dosing->Perfusion 90-120 min post-injection Tissue_Processing Brain Extraction & Post-fixation Perfusion->Tissue_Processing Sectioning Cryo- or Vibratome Sectioning Tissue_Processing->Sectioning Staining Immunohistochemical Staining Sectioning->Staining Microscopy Microscopy & Image Acquisition Staining->Microscopy Analysis Image Analysis & Quantification Microscopy->Analysis

References

Troubleshooting & Optimization

Technical Support Center: 2C-I Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions regarding the identification and removal of common impurities encountered during the synthesis of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I). The protocols described herein are for research and analytical purposes only.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude 2C-I reaction mixtures?

Common impurities in 2C-I synthesis typically fall into three categories:

  • Unreacted Starting Materials: Depending on the synthetic route, this can include precursors like 2,5-dimethoxybenzaldehyde (B135726) or 2C-H (2,5-dimethoxyphenethylamine).

  • Reaction Byproducts: These are substances formed from side reactions. A common byproduct is unreacted iodine, which can color the crude product brown.[1] Other potential byproducts can arise from incomplete reactions or alternative reaction pathways.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol (B145695), isopropanol (B130326), dichloromethane) and reagents like acids or bases can remain in the crude product.[1][2]

Q2: How can I perform a preliminary analysis of my crude 2C-I product to identify the presence of impurities?

Thin-Layer Chromatography (TLC) is a rapid, low-cost, and effective method for preliminary purity assessment.[3][4] By spotting the crude product alongside the starting materials on a silica (B1680970) gel plate and eluting with an appropriate solvent system, you can visualize the separation of components. The presence of multiple spots indicates impurities. Gas Chromatography-Mass Spectrometry (GC/MS) provides a more definitive identification and quantification of the components in the crude mixture.[5]

Q3: My crude product has a brown or yellowish discoloration. What is the likely cause and how can it be removed?

A brown or transparent brown color in the crude product is often attributed to the presence of unreacted elemental iodine.[1] This can typically be removed during the workup and purification steps. An initial wash with a sodium thiosulfate (B1220275) solution can help quench residual iodine. Subsequent purification techniques like recrystallization or acid-base extraction are highly effective at removing colored impurities.

Q4: What is the most effective general-purpose method for purifying crude 2C-I?

For many phenethylamines, including 2C-I, a combination of acid-base extraction followed by recrystallization is a highly effective purification strategy.[6][7][8] This two-step process leverages differences in solubility to first separate the basic amine product from neutral and acidic impurities, and then uses crystallization to obtain a product with high purity.[7][9]

Q5: When is column chromatography a necessary purification step?

Column chromatography is generally reserved for situations where simpler methods like recrystallization and acid-base extraction fail to separate impurities with very similar properties to the final product.[10] While more time-consuming, it offers a higher degree of separation and can be essential for achieving analytical-grade purity.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Preliminary Analysis by Thin-Layer Chromatography (TLC)

This protocol outlines a standard procedure for assessing the purity of a crude 2C-I sample.

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, lightly draw a baseline approximately 1 cm from the bottom.

  • Sample Preparation: Prepare dilute solutions of your crude product and key starting materials (e.g., 2C-H) in a volatile solvent like methanol (B129727) or dichloromethane (B109758) (a few mg in ~0.5 mL).[3]

  • Spotting: Using separate capillary tubes, spot each solution onto the baseline of the TLC plate. Keep the spots small and distinct.

  • Elution: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of dichloromethane, methanol, and ammonium (B1175870) hydroxide).[11] The solvent level should be below the baseline. Close the chamber and allow the solvent to travel up the plate via capillary action.[3]

  • Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp.[4]

  • Interpretation: The final product, being a polar amine, should have a lower Rf value (travel less far up the plate) than less polar starting materials. The presence of multiple spots in the lane corresponding to your crude product confirms the presence of impurities.

Protocol 2: Purification via Acid-Base Extraction

This technique separates the basic 2C-I from neutral or acidic impurities.[6][12]

  • Dissolution: Dissolve the crude 2C-I product in a suitable nonpolar organic solvent, such as dichloromethane (DCM) or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). The basic 2C-I will be protonated, forming a water-soluble salt (2C-I HCl), which will move into the aqueous layer.[12] Shake the funnel vigorously, venting frequently, and then allow the layers to separate.

  • Separation: Drain the lower organic layer, which contains neutral impurities. Collect the upper aqueous layer, which now contains the purified 2C-I salt.

  • Basification & Re-extraction: Return the aqueous layer to the separatory funnel. Slowly add a base (e.g., 1M NaOH or ammonium hydroxide) until the solution is basic (pH 11-12), which deprotonates the 2C-I salt back to its freebase form.[2][12] The neutral 2C-I freebase will become insoluble in water. Add a fresh portion of nonpolar organic solvent (DCM) and extract the freebase back into the organic layer. Repeat this extraction two more times.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., anhydrous magnesium sulfate), filter, and evaporate the solvent under reduced pressure to yield the purified 2C-I freebase.

Protocol 3: Purification by Recrystallization of 2C-I HCl

Recrystallization is used to obtain a highly pure crystalline solid from an impure solid.[8][9][13] This protocol is for the hydrochloride salt form.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13] For phenethylamine (B48288) hydrochlorides, boiling ethanol or a mixture of isopropanol and another solvent like toluene (B28343) are often effective.[1][14]

  • Dissolution: Place the crude 2C-I HCl in a flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until all the solid dissolves.[1][13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the 2C-I HCl will decrease, and pure crystals will form.[9] Subsequently, place the flask in an ice bath to maximize crystal formation.[13]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals completely, for instance, in a vacuum desiccator.

Data Summary

The effectiveness of different purification techniques can be compared qualitatively.

Purification MethodTarget ImpuritiesRelative Purity AchievedComplexity
Acid-Base Extraction Neutral & Acidic CompoundsGood to ExcellentLow
Recrystallization Soluble Byproducts, ColorExcellentMedium
Column Chromatography Structurally Similar CompoundsVery HighHigh

Visual Workflow Guides

The following diagrams illustrate the decision-making process for purification and a simplified synthetic pathway.

G Crude Crude 2C-I Product TLC Purity Analysis (TLC/GC-MS) Crude->TLC Pure Product >98% Pure (Proceed to Characterization) TLC->Pure Impurities <2% Impure Impurities Detected TLC->Impure Impurities >2% ABE Perform Acid-Base Extraction Impure->ABE Neutral/Acidic Impurities Suspected Recryst Perform Recrystallization Impure->Recryst Colored/Soluble Impurities Suspected Check1 Check Purity Again ABE->Check1 Check2 Check Purity Again Recryst->Check2 Column Consider Column Chromatography Check1->Pure Purity OK Check1->Recryst Impurities Remain Check2->Pure Purity OK Check2->Column Impurities Remain

Caption: Logical workflow for the purification of crude 2C-I.

G cluster_0 Synthetic Pathway P Precursor (e.g., 2C-H) Reaction Iodination Reaction P->Reaction R Reagents (Iodine, etc.) R->Reaction Product Desired Product (2C-I) Reaction->Product Main Pathway Impurity1 Unreacted Precursor Reaction->Impurity1 Side Pathway (Incomplete Reaction) Impurity2 Unreacted Iodine Reaction->Impurity2 Side Pathway (Excess Reagent)

Caption: Simplified formation of 2C-I and common impurities.

References

Technical Support Center: Stability of 4-Iodo-2,5-dimethoxyphenethylamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability-indicating studies on 4-iodo-2,5-dimethoxyphenethylamine (2C-I) are not extensively available in peer-reviewed literature. The following troubleshooting guides and FAQs are based on the general chemical properties of phenethylamines, iodinated aromatic compounds, and established principles of forced degradation studies as outlined by regulatory bodies. This information is intended to provide guidance for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of assessing the stability of this compound in aqueous solutions?

Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the formation of impurities that may have confounding biological activities or interfere with analytical measurements. Stability studies are essential for developing reliable analytical methods, determining appropriate storage conditions, and establishing a suitable shelf-life for aqueous stock solutions and formulations.

Q2: What are the likely degradation pathways for this compound in an aqueous environment?

Based on the structure of this compound, which contains an iodinated aromatic ring, methoxy (B1213986) groups, and a primary amine, the following degradation pathways are plausible under stress conditions:

  • Oxidation: The primary amine and the electron-rich aromatic ring are susceptible to oxidation. This can lead to the formation of N-oxides, deamination to a ketone or aldehyde, or hydroxylation of the aromatic ring.

  • Photodegradation: Aromatic iodides can be sensitive to light, potentially leading to deiodination (replacement of the iodine atom with a hydrogen atom) or the formation of other photoproducts.

  • Hydrolysis (pH-dependent): While the core structure is generally stable to hydrolysis, extreme pH conditions, especially when combined with elevated temperatures, could potentially lead to cleavage of the methoxy ether linkages, although this is less common. The primary amine's protonation state is pH-dependent, which can influence its reactivity.

Q3: How can I prepare a stable aqueous stock solution of this compound?

For general laboratory use, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO or ethanol, which can then be diluted into aqueous buffers for experiments. If a purely aqueous stock solution is required, consider the following:

  • Use Purified Water: Employ high-purity water (e.g., HPLC-grade or Milli-Q) to minimize contaminants that could catalyze degradation.

  • Consider pH: The solubility and stability of phenethylamines can be pH-dependent. Acidifying the solution slightly (e.g., with a small amount of HCl) to form the hydrochloride salt can improve solubility and may enhance stability by protonating the primary amine, making it less susceptible to oxidation.

  • Storage Conditions: Store aqueous solutions protected from light in tightly sealed containers at low temperatures (e.g., 2-8°C for short-term and ≤ -20°C for long-term storage).

  • Inert Atmosphere: For sensitive experiments, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of Potency or Inconsistent Results Over Time Degradation of this compound in the aqueous solution.1. Verify Solution Age and Storage: Prepare fresh solutions for critical experiments. If using older solutions, perform a quick concentration check using a validated analytical method (e.g., HPLC-UV). 2. Review Storage Conditions: Ensure solutions are stored protected from light and at the recommended temperature. 3. Assess for Contamination: Check for microbial growth or particulate matter in the solution. Filter-sterilize if necessary.
Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Conduct a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and confirm if the unexpected peaks match. 2. Optimize Chromatographic Method: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from its degradation products. This may require adjusting the mobile phase, column, or gradient.
Color Change or Precipitation in the Aqueous Solution Significant degradation, formation of insoluble degradation products, or pH shift.1. Discard the Solution: Do not use solutions that have changed in appearance. 2. Investigate the Cause: Review the solution preparation and storage. Consider if the buffer components are interacting with the compound. 3. Re-evaluate Formulation: It may be necessary to adjust the pH, use a different buffer system, or add co-solvents to improve stability.

Experimental Protocols

Protocol for a General Forced Degradation Study

This protocol outlines a typical approach for investigating the stability of this compound in an aqueous solution.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Suitable buffer salts (e.g., phosphate, acetate)

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Temperature-controlled oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

3. Stress Conditions (Example):

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with a 3% solution of H₂O₂ to a final concentration of ~100 µg/mL. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of ~100 µg/mL. Incubate at 60°C in an oven for 48 hours.

  • Photodegradation: Dilute the stock solution with HPLC-grade water to a final concentration of ~100 µg/mL. Expose the solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-degraded control, by a validated stability-indicating HPLC method.

5. Data Evaluation:

  • Calculate the percentage of degradation for this compound under each condition.

  • Determine the retention times and peak areas of any degradation products.

  • If using an MS detector, identify the mass-to-charge ratio of the degradation products to help elucidate their structures.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Stress Conditions

Stress ConditionDuration (hours)Temperature% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl2460°C< 5%Minor unknown impurities
0.1 M NaOH2460°C5-10%Degradant 1 (DP1)
3% H₂O₂24Room Temp15-25%Degradant 2 (DP2), Degradant 3 (DP3)
Heat4860°C< 5%Minor unknown impurities
Light (ICH Q1B)-Ambient10-20%Degradant 4 (DP4) - Potentially deiodinated product

Note: The data in this table is for illustrative purposes only and is intended to represent a potential outcome of a forced degradation study.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 2C-I Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Dilute to working concentration base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Dilute to working concentration oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Dilute to working concentration thermal Thermal (Aqueous, 60°C) prep_stock->thermal Dilute to working concentration photo Photolytic (ICH Q1B) prep_stock->photo Dilute to working concentration sampling Sample at Time Points (0, 4, 8, 24h...) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV/MS sampling->hplc data_eval Evaluate Data: - % Degradation - Identify Degradants hplc->data_eval

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound (2C-I) deiodinated 2,5-Dimethoxyphenethylamine (Deiodinated Product) parent->deiodinated Photodegradation (UV/Vis Light) oxidized_amine N-Oxide or Deaminated Product parent->oxidized_amine Oxidation (e.g., H₂O₂) hydroxylated Ring-Hydroxylated Product parent->hydroxylated Oxidation troubleshooting_tree start Inconsistent Experimental Results Observed q1 Are aqueous solutions freshly prepared? start->q1 sol1 Prepare fresh solutions. Re-run experiment. q1->sol1 No q2 Are solutions stored correctly (dark, cold)? q1->q2 Yes a1_yes Yes a1_no No sol2 Implement proper storage. Use fresh solutions. q2->sol2 No q3 Is the analytical method validated as stability-indicating? q2->q3 Yes a2_yes Yes a2_no No sol3 Develop/validate a stability-indicating method. Perform forced degradation. q3->sol3 No end Potential degradation is not the primary issue. Investigate other experimental parameters. q3->end Yes a3_yes Yes a3_no No

Troubleshooting low signal in GC/MS analysis of 2C-I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues during the Gas Chromatography-Mass Spectrometry (GC/MS) analysis of 2C-I (2,5-dimethoxy-4-iodophenethylamine).

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low or no signal for 2C-I in my GC/MS analysis?

A1: Low or no signal for 2C-I can stem from several factors throughout the analytical workflow. Key areas to investigate include:

  • Sample Preparation: Inadequate extraction, incorrect sample concentration, or degradation of 2C-I during preparation.

  • Analyte Properties: 2C-I, like other phenethylamines, is a polar molecule. This can lead to poor chromatographic peak shape (tailing) and interaction with active sites in the GC system, resulting in signal loss.

  • Derivatization: Failure to derivatize or incomplete derivatization of the primary amine group on 2C-I can significantly reduce its volatility and thermal stability, leading to poor signal.

  • GC/MS System Issues: Problems with the injector, column, or detector can all contribute to low signal. This can include leaks, contamination, or suboptimal instrument parameters.

  • Thermal Degradation: 2C-I may be susceptible to degradation at the high temperatures used in the GC injector port.

Q2: Is derivatization necessary for the GC/MS analysis of 2C-I?

A2: Yes, derivatization is highly recommended for the GC/MS analysis of 2C-I and other phenethylamines. Derivatizing the polar primary amine group offers several advantages:

  • Increased Volatility: The resulting derivative is more volatile, allowing it to travel through the GC column more efficiently.

  • Improved Thermal Stability: Derivatization protects the analyte from thermal degradation in the hot injector and column.[1]

  • Enhanced Peak Shape: It reduces peak tailing by minimizing interactions with active sites in the GC system.

  • Increased Sensitivity: The overall result is a sharper, more intense peak, leading to a stronger signal and better sensitivity.

Common derivatizing agents for phenethylamines include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) and pentafluoropropionic anhydride (PFPA), and silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

Q3: What are the expected major fragment ions in the mass spectrum of 2C-I?

A3: The mass spectrum of underivatized 2C-I is characterized by fragmentation of the ethylamine (B1201723) side chain. The most prominent fragmentation pathway for phenethylamines involves the cleavage of the C-C bond beta to the nitrogen atom, which for 2C-I would result in a fragment at m/z 30 (CH₂=NH₂⁺).

When derivatized, the mass spectrum will be characteristic of the specific derivative formed. For example, a trifluoroacetyl (TFA) derivative of a related compound, 2C-B, shows characteristic ions at m/z 242, 229, and 148.[3] The mass spectrum of the derivatized 2C-I will show a higher molecular ion and a different fragmentation pattern, which can be used for identification and quantification.

Q4: What is a "formyl artifact" and how can it be avoided?

A4: A formyl artifact can be observed during the GC/MS analysis of some phenethylamines. This artifact is formed in the heated GC injection port, likely through a reaction with a source of formaldehyde. This results in the addition of a formyl group to the amine, leading to a mass shift. For 2C-I, a formyl artifact has been reported with a molecular weight of 319.14 g/mol .[4] To minimize the formation of this artifact, it is crucial to use a clean injection port liner and high-purity solvents. Lowering the injector temperature, if chromatographically feasible, can also help reduce its formation.

Troubleshooting Guide for Low Signal in 2C-I Analysis

This guide provides a systematic approach to diagnosing and resolving low signal issues.

Step 1: Verify Sample Integrity and Preparation
  • Check Sample Concentration: Ensure the concentration of your 2C-I standard or sample is within the expected detection range of your instrument. Prepare fresh dilutions from a reliable stock solution. Solutions for GC-MS are typically in the range of 1-10 µg/mL.[5]

  • Evaluate Extraction Efficiency: If analyzing from a complex matrix (e.g., urine, blood), verify the efficiency of your extraction method. Ensure the pH is optimized for the extraction of 2C-I, which is a basic compound.

  • Assess Sample Stability: 2C-I may degrade over time, especially in solution or when exposed to light and high temperatures. Use freshly prepared samples whenever possible and store stock solutions appropriately, typically at low temperatures in the dark.

Step 2: Review Derivatization Procedure
  • Ensure Complete Derivatization: Incomplete derivatization will lead to a poor signal and peak tailing.

    • Reagent Quality: Use fresh, high-quality derivatizing reagents. Moisture can deactivate many common derivatizing agents.

    • Reaction Conditions: Optimize the reaction time and temperature. For example, a common starting point for acylation is heating at 60-80°C for 15-30 minutes.

    • Stoichiometry: Ensure a sufficient excess of the derivatizing reagent is used to drive the reaction to completion.

Step 3: Inspect the GC/MS System

A logical troubleshooting workflow for the GC/MS system is illustrated below.

GCMS_Troubleshooting cluster_system_check GC/MS System Troubleshooting Workflow cluster_injector Injector System cluster_gc Gas Chromatography cluster_ms Mass Spectrometer start Low 2C-I Signal Detected check_septum Check Septum for Leaks/Coring start->check_septum Start with Injector check_liner Inspect/Clean/Replace Liner check_septum->check_liner check_injection_volume Verify Injection Volume check_liner->check_injection_volume check_gas Verify Carrier Gas Flow & Purity check_injection_volume->check_gas If Injector is OK check_column_installation Check Column Installation check_gas->check_column_installation trim_column Trim Front of Column check_column_installation->trim_column check_oven_temp Verify Oven Temperature Program trim_column->check_oven_temp check_tune Perform MS Tune Check check_oven_temp->check_tune If GC is OK clean_ion_source Clean Ion Source check_tune->clean_ion_source check_detector Check Detector Voltage/Filament clean_ion_source->check_detector end Signal Restored check_detector->end If MS is OK

Caption: A systematic workflow for troubleshooting low signal issues in a GC/MS system.

  • Injector System:

    • Septum: A leaking or cored septum can lead to sample loss. Replace the septum regularly.

    • Liner: An active or contaminated liner can adsorb the analyte. Clean or replace the injector liner with a deactivated one.

    • Injection Volume: An incorrect injection volume can cause backflash, leading to poor reproducibility and signal loss.

  • GC Column:

    • Column Bleed: High column bleed can increase the baseline noise, obscuring small peaks. Use a low-bleed MS-grade column and ensure it is properly conditioned.

    • Column Contamination: Contamination at the head of the column can cause peak tailing and reduced signal. Trimming 10-15 cm from the front of the column can often restore performance.[6]

    • Column Installation: Improperly installed columns can lead to leaks and poor peak shape.

  • Mass Spectrometer Detector:

    • MS Tune: Perform a tune of the mass spectrometer to ensure it is operating optimally. A poor tune report can indicate a dirty ion source or a leak.

    • Ion Source: A contaminated ion source is a common cause of a significant drop in sensitivity. Follow the manufacturer's instructions for cleaning the ion source.

    • Detector: The electron multiplier may need to be replaced if it has aged. Check the detector voltage.

Step 4: Optimize GC/MS Method Parameters
  • Injector Temperature: While a high temperature is needed for volatilization, excessively high temperatures can cause thermal degradation of 2C-I.[7] Experiment with lowering the injector temperature in increments (e.g., 25°C) to find a balance between efficient volatilization and minimal degradation.

  • Oven Temperature Program: An unoptimized temperature program can lead to broad peaks. Ensure the initial temperature is low enough for good solvent focusing and the ramp rate is appropriate for the separation.

  • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions.

  • MS Acquisition Mode: For low concentrations, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode. SIM mode is significantly more sensitive as it only monitors a few characteristic ions.[3]

Quantitative Data

The following table provides a summary of quantitative data for the GC/MS analysis of compounds related to 2C-I. This data can be used as a general guideline for what to expect in your own analysis.

ParameterValueCompoundReference
Limit of Detection (LOD) 0.003–0.035 µg/mLRelated 2C compounds[8]
Limit of Quantification (LOQ) 0.010–0.117 µg/mLRelated 2C compounds[8]

Note: These values are for related 2C compounds and may vary for 2C-I depending on the specific analytical method, instrumentation, and matrix.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for 2C-I in Urine

This protocol is adapted from a general method for the analysis of 2C amines in urine.[2]

  • Extraction:

    • To 1-5 mL of urine in a glass test tube, add 500 µL of 5.0 N aqueous NaOH and 750 µL of hexane (B92381).

    • Vortex for 15 seconds.

    • Centrifuge for 5 minutes at approximately 1650 x g.

    • Transfer the upper organic (hexane) layer to a clean glass test tube.

  • Derivatization with Pentafluoropropionic Anhydride (PFPA):

    • To the extracted hexane layer, add four drops of PFPA.

    • Vortex thoroughly to mix.

    • Cap the sample tube and incubate in a 50°C water bath for 15 minutes.

    • Allow the tube to cool to room temperature.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC/MS analysis.

Protocol 2: General GC/MS Parameters for Analysis of Derivatized 2C Compounds

The following parameters are a good starting point and should be optimized for your specific instrument and application.

ParameterValueReference
GC Column DB-1 MS or equivalent; 30m x 0.25mm x 0.25µm[8]
Carrier Gas Helium at 1 mL/min[8]
Injection Mode Splitless or Split[8]
Injector Temperature 250 °C (optimize to prevent degradation)
Oven Program Initial 100°C, ramp to 280°C at 10-20°C/min[8]
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
MS Mode Full Scan (for identification) or SIM (for quantification)[8]

Visualizations

Derivatization of 2C-I for GC/MS Analysis

The following diagram illustrates the chemical reaction that occurs during the derivatization of 2C-I with Trifluoroacetic Anhydride (TFAA), a common acylating agent.

Caption: Derivatization of 2C-I with TFAA to improve GC/MS analysis.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visualization.

Logical Relationship for Troubleshooting Low Signal

The following diagram outlines the logical steps to take when troubleshooting low signal, starting from the most common and easiest to check issues.

Troubleshooting_Logic cluster_logic Troubleshooting Logic for Low 2C-I Signal start Low Signal Issue sample_prep Review Sample Preparation & Derivatization start->sample_prep instrument_check Perform Basic Instrument Checks (Leaks, Syringe, Septum, Liner) sample_prep->instrument_check If sample prep is correct end Problem Resolved sample_prep->end If issue is found and fixed method_optimization Optimize GC/MS Method Parameters (Temperatures, Flow, SIM mode) instrument_check->method_optimization If basic checks are OK instrument_check->end If issue is found and fixed advanced_maintenance Perform Advanced Maintenance (Clean Ion Source, Trim/Replace Column) method_optimization->advanced_maintenance If signal is still low method_optimization->end If signal improves advanced_maintenance->end

Caption: A logical flowchart for diagnosing the cause of low signal in 2C-I analysis.

References

Technical Support Center: Storage and Handling of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound (2C-I)?

For long-term storage, it is recommended to store 2C-I, particularly as the hydrochloride salt, at -20°C.[1] Under these conditions, the compound is reported to be stable for at least five years.[1] For shorter-term storage, keeping the compound in a cool, dark, and dry place is advisable.

Q2: How stable is 2C-I at room temperature?

While specific long-term stability data at room temperature for 2C-I is not extensively published, phenethylamines as a class, especially in their salt form, are generally considered to be quite stable molecules.[2][3] Anecdotal evidence for the closely related compound 2C-B suggests that when stored in a cool, dark, and dry environment, it can last for extended periods without significant degradation.[2][3] However, for quantifiable research applications, adherence to colder storage temperatures is recommended to minimize any potential degradation.

Q3: What are the primary factors that can cause the degradation of 2C-I?

The primary environmental factors that can lead to the degradation of pharmaceutical compounds, including 2C-I, are exposure to light, humidity, and elevated temperatures.[4][5][6] Oxygen can also contribute to the degradation of certain compounds.

Q4: Is 2C-I sensitive to light?

Many pharmaceutical compounds are susceptible to photodegradation, where exposure to light, particularly UV light, can trigger chemical reactions that break down the active ingredient.[4][6][7] To mitigate this, it is recommended to always store 2C-I in light-resistant containers, such as amber vials, and in a dark location.

Q5: How does humidity affect the stability of 2C-I?

Humidity can promote the degradation of solid compounds by facilitating hydrolysis and other chemical reactions.[4][5] It can also lead to physical changes in the material. Therefore, it is crucial to store 2C-I in a dry environment, preferably in a desiccator or a container with a desiccant.

Q6: Should I be concerned about the degradation of 2C-I in solution?

The stability of 2C-I in solution will depend on the solvent, pH, and storage conditions. Anecdotal reports for 2C-B suggest that it can be stable in distilled water for years when frozen.[2] However, for analytical and research purposes, it is best to prepare solutions fresh. If storage of a solution is necessary, it should be kept at a low temperature (e.g., -20°C) and protected from light. The pH of the solution can also significantly impact stability.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or loss of potency. Degradation of the 2C-I sample due to improper storage.1. Review your storage conditions against the recommended guidelines (cool, dark, dry, and preferably at -20°C for long-term storage). 2. Perform a purity analysis of your sample using a suitable analytical method like HPLC or GC-MS. 3. If degradation is confirmed, acquire a new, pure sample of 2C-I.
Discoloration or change in the physical appearance of the 2C-I powder. This could be a sign of chemical degradation.1. Do not use the sample for experiments where purity is critical. 2. Analyze the sample to identify any degradation products. 3. Dispose of the degraded sample according to your institution's guidelines and obtain a fresh batch.
Precipitation or cloudiness in a 2C-I solution. This may indicate insolubility at a certain concentration or temperature, or it could be a result of degradation.1. Ensure the solvent and concentration are appropriate for 2C-I. 2. Gently warm the solution to see if the precipitate redissolves. 3. If the issue persists, prepare a fresh solution. Consider filtering the solution if appropriate for your application.

Quantitative Data on Storage and Stability

CompoundFormStorage TemperatureDurationStabilitySource
This compound (2C-I)Hydrochloride-20°C≥ 5 yearsStable[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of a 2C-I sample and detecting the presence of degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or another suitable buffer). The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 298 nm (based on the UV absorbance maxima of 2C-I hydrochloride).[1]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the 2C-I sample.

  • Dissolve the sample in 1 mL of the initial mobile phase composition to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

3. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram. The purity of the sample can be determined by the relative area of the main peak. The presence of additional peaks may indicate impurities or degradation products.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Impurities

This protocol provides a general method for the identification of 2C-I and potential volatile degradation products.

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes. This program should be optimized.

  • Mass Spectrometer: Operated in full scan mode.

2. Sample Preparation:

  • Dissolve a small amount of the 2C-I sample in a suitable solvent such as methanol.

  • Derivatization with an agent like N-methyl-bis-trifluoroacetamide (MBTFA) may be necessary to improve the chromatographic properties of 2C-I and its potential degradation products.

3. Analysis:

  • Inject the prepared sample into the GC-MS system.

  • The resulting mass spectrum of the main peak can be compared to a reference spectrum of 2C-I for confirmation. Additional peaks in the chromatogram can be analyzed to identify potential impurities or degradation products by interpreting their mass spectra.

Visualizations

2CI_Stable This compound (Stable Form) Degradation_Products Potential Degradation Products (e.g., Oxidation, Hydrolysis Products) 2CI_Stable->Degradation_Products Degradation Degradation_Factors Degradation Factors: - Light (UV) - High Temperature - Humidity - Oxygen Degradation_Factors->Degradation_Products

Caption: Potential Degradation Pathway of 2C-I.

start Suspected 2C-I Degradation check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Humidity? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No proper_storage Storage Conditions are Optimal check_storage->proper_storage Yes analytical_testing Perform Purity Analysis (e.g., HPLC, GC-MS) improper_storage->analytical_testing proper_storage->analytical_testing degradation_confirmed Degradation Confirmed? analytical_testing->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No replace_sample Acquire New Sample and Implement Correct Storage degradation_confirmed->replace_sample Yes continue_use Continue Using Sample no_degradation->continue_use

Caption: Troubleshooting Workflow for 2C-I Degradation.

storage_duration Intended Storage Duration? long_term Long-Term (> 6 months) storage_duration->long_term short_term Short-Term (< 6 months) storage_duration->short_term storage_conditions_long Store at -20°C in a light-resistant, airtight container with a desiccant. long_term->storage_conditions_long storage_conditions_short Store in a cool, dark, dry place (e.g., desiccator at room temperature) in a light-resistant, airtight container. short_term->storage_conditions_short

Caption: Decision Tree for 2C-I Storage Conditions.

References

Technical Support Center: Analysis of 2C-I by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting mass spectrometry fragmentation patterns of 2C-I (2,5-dimethoxy-4-iodophenethylamine) and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the mass spectrometric analysis of 2C-I?

A1: The main challenges in the analysis of 2C-I and similar phenethylamines include:

  • Polarity: The primary amine group makes 2C-I a polar molecule, which can lead to poor chromatographic peak shape (tailing) and interaction with active sites in Gas Chromatography (GC) systems.[1]

  • Thermal Instability: 2C-I may be susceptible to degradation at the high temperatures used in GC injectors.[1]

  • Isomeric Differentiation: Distinguishing 2C-I from its positional isomers can be challenging as they may exhibit similar fragmentation patterns.[1]

  • Artifact Formation: Artifacts can be generated during sample preparation, particularly derivatization for GC-MS, and during ionization in the mass spectrometer.[1]

Q2: Is derivatization necessary for the GC-MS analysis of 2C-I?

A2: Yes, derivatization is highly recommended for the GC-MS analysis of 2C-I.[1] Derivatizing the primary amine group with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (B1165640) (TFAA) increases the analyte's volatility and thermal stability. This leads to improved chromatographic peak shape and reduced interaction with the analytical column.[1]

Q3: What are the expected major fragment ions in the mass spectrum of underivatized 2C-I?

Q4: How can in-source fragmentation be minimized during LC-MS analysis?

A4: In-source fragmentation, where the analyte fragments in the ion source before mass analysis, can be minimized by optimizing the ion source parameters. This includes reducing the fragmentor or cone voltage and optimizing the source temperature, as higher temperatures can sometimes increase fragmentation.[1]

Interpreting Mass Spectrometry Fragmentation Patterns of 2C-I

The fragmentation of 2C-I in mass spectrometry is characteristic of phenethylamines. The primary cleavage occurs at the Cβ-Cα bond, leading to the formation of a stable iminium ion.

Summary of Major 2C-I Fragments (Underivatized)
m/z Value Proposed Fragment Structure Fragmentation Pathway Notes
307[C₁₀H₁₄INO₂]⁺Molecular Ion (M⁺)Represents the intact molecule after electron ionization.
278[C₈H₉IO]⁺Loss of the ethylamine (B1201723) side chain (CH₂CH₂NH₂)A significant fragment indicating the phenethylamine (B48288) core.
30[CH₂NH₂]⁺Beta-cleavage of the C-C bond adjacent to the amineThe characteristic and often base peak for primary phenethylamines.[1][2]

Troubleshooting Guides

GC-MS Analysis
Issue Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Active sites in the GC system.- Incomplete derivatization.- Use a deactivated injection port liner and a high-quality GC column suitable for amine analysis.- Ensure complete derivatization by optimizing reaction time and temperature.[1]
Multiple Peaks for Derivatized 2C-I - Incomplete derivatization.- Formation of derivatization byproducts.- Presence of isomers.- Ensure the derivatization reagent is fresh and the sample is dry.- Review the mass spectra of the additional peaks to identify byproducts.- Optimize the GC temperature program to separate potential isomers.[1]
Low Signal Intensity - Poor ionization efficiency.- Sample degradation.- Ensure proper tuning and calibration of the mass spectrometer.- Confirm that derivatization has occurred to improve volatility and thermal stability.[1]
LC-MS Analysis
Issue Possible Cause Troubleshooting Steps
Low Signal Intensity - Poor ionization efficiency.- Matrix effects.- Optimize mobile phase composition; the addition of a small amount of formic acid (0.1%) can improve protonation in positive ion mode.- Improve sample preparation (e.g., using solid-phase extraction) to remove interfering matrix components.[1]
In-Source Fragmentation - High fragmentor/cone voltage.- High source temperature.- Reduce the fragmentor or cone voltage.- Optimize the ion source temperature to minimize fragmentation.[1]
Adduct Formation - Presence of salts in the sample or mobile phase.- Use high-purity solvents and reagents.- If possible, desalt the sample before analysis.

Experimental Protocols

Protocol 1: GC-MS Analysis of 2C-I in Urine (with Derivatization)
  • Sample Preparation: a. To 1 mL of urine, add an appropriate internal standard. b. Adjust the pH to basic conditions (pH > 9) with a suitable buffer. c. Perform liquid-liquid extraction with an organic solvent like ethyl acetate. d. Evaporate the organic layer to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a derivatizing agent (e.g., 50 µL of BSTFA) and heat at 70°C for 30 minutes.

  • GC-MS Instrumentation: a. GC Column: Use a column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column. b. Injector Temperature: 250°C. c. Oven Program: Initial temperature of 100°C, ramp to 280°C. d. Carrier Gas: Helium at a constant flow rate. e. Mass Spectrometer: Operate in full scan or selected ion monitoring (SIM) mode.

  • Data Analysis: a. Identify the derivatized 2C-I peak based on its retention time and mass spectrum. b. Quantify the analyte using a calibration curve prepared with a derivatized 2C-I reference standard.

Protocol 2: LC-MS/MS Analysis of 2C-I in Oral Fluid
  • Sample Preparation (Solid-Phase Extraction - SPE): a. Dilute 1 mL of oral fluid with a buffer. b. Apply the sample to an appropriate SPE column. c. Wash the column to remove interferences. d. Elute the analyte with a suitable solvent mixture. e. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Instrumentation: a. LC Column: A C18 column is commonly used. b. Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid. c. Ionization Mode: Positive Electrospray Ionization (ESI). d. Mass Spectrometer: Set for multiple reaction monitoring (MRM) for specific precursor and product ions of 2C-I. For example, a precursor ion of m/z 308 could be used to monitor for the product ion at m/z 278.

  • Data Analysis: a. Identify and integrate the chromatographic peak for 2C-I. b. Calculate the concentration based on a calibration curve prepared with a 2C-I reference standard.

Visualizations

2C-I Fragmentation Pathway

G Figure 1. Proposed EI Fragmentation Pathway of 2C-I M 2C-I Molecular Ion (M⁺) m/z 307 F1 Iminium Ion m/z 30 M->F1 β-cleavage F2 Aromatic Cation m/z 277 M->F2 α-cleavage Neutral1 [C₈H₉IO]• M->Neutral1 Neutral2 •CH₂CH₂NH₂ M->Neutral2

Caption: Proposed EI Fragmentation Pathway of 2C-I.

General Analytical Workflow for 2C-I

G Figure 2. General Analytical Workflow for 2C-I Sample Sample Collection (e.g., Urine, Oral Fluid) Preparation Sample Preparation (Extraction, Derivatization) Sample->Preparation Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Preparation->Analysis Data Data Acquisition (Full Scan or MRM) Analysis->Data Interpretation Data Interpretation (Fragmentation Pattern Analysis) Data->Interpretation Quantification Quantification Interpretation->Quantification

Caption: General Analytical Workflow for 2C-I.

References

Overcoming solubility issues of 4-Iodo-2,5-dimethoxyphenethylamine in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I) in physiological buffers.

Troubleshooting Guide

Researchers may encounter several common issues when attempting to dissolve 2C-I, particularly the hydrochloride (HCl) salt, in physiological buffers for experimental use. This guide offers step-by-step solutions to these challenges.

Issue 1: Precipitate Forms Immediately Upon Adding 2C-I HCl to Buffer

  • Possible Cause: The concentration of 2C-I HCl exceeds its solubility limit in the chosen buffer at that specific pH and temperature. The common ion effect may also contribute if the buffer contains chloride ions.

  • Solution Workflow:

    • Verify Salt Form: Ensure you are using the hydrochloride (HCl) salt of 2C-I, as the freebase form is practically insoluble in aqueous solutions.

    • Gentle Heating: Warm the solution to 37°C in a water bath, as solubility often increases with temperature. Swirl the solution gently to aid dissolution.

    • Sonication: If heating is not sufficient, sonicate the solution for 5-10 minutes. This can help to break up aggregates and facilitate dissolution.

    • pH Adjustment: Carefully adjust the pH of the solution. Lowering the pH to a range of 4.0-5.0 can significantly increase the solubility of phenethylamines like 2C-I. Add small volumes of dilute HCl (e.g., 0.1 M) dropwise while monitoring the pH.

    • Dilution: If the above steps fail, it is likely your target concentration is too high. Prepare a more dilute solution.

Issue 2: The Solution Appears Cloudy or Hazy After Dissolving 2C-I HCl

  • Possible Cause: Formation of fine, suspended particles of undissolved 2C-I or interaction with buffer components.

  • Solution:

    • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates. This is crucial for sterile applications and to ensure accurate dosing.

    • Co-solvents: For in vitro assays, consider the use of a small percentage of a water-miscible co-solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be used, but the final concentration should be kept low (typically <1%) to avoid affecting the biological system. Always test the co-solvent concentration for its effects on your specific assay.

Issue 3: The pH of the Physiological Buffer Changes Significantly After Adding 2C-I HCl

  • Possible Cause: 2C-I HCl is the salt of a weak base and a strong acid. In solution, it can lower the pH of a weakly buffered solution.

  • Solution:

    • Use a Robust Buffer: Employ a buffer with sufficient buffering capacity in your target pH range. Phosphate-buffered saline (PBS) is generally robust.

    • Re-adjust pH: After the 2C-I HCl has completely dissolved, check the pH of the solution and carefully re-adjust it to your desired experimental pH using dilute NaOH or HCl.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable form of 2C-I for use in aqueous solutions?

A1: The hydrochloride (HCl) salt of 2C-I is significantly more soluble in water and physiological buffers than its freebase form. It is the recommended form for most biological experiments.

Q2: How does pH affect the solubility of 2C-I?

A2: 2C-I is a weak base. Its solubility is highly dependent on pH. In acidic conditions (lower pH), the amine group is protonated, leading to greater solubility in aqueous media. As the pH increases towards the pKa of the amine group, the compound becomes deprotonated and less soluble.

Q3: What strategies can be employed to enhance the solubility of 2C-I?

A3: Several methods can be used to improve the solubility of 2C-I in physiological buffers:

  • pH Adjustment: Lowering the pH of the solution.

  • Use of Co-solvents: Adding a small amount of a water-miscible organic solvent like DMSO or ethanol (primarily for in vitro studies).

  • Complexation with Cyclodextrins: Encapsulating the 2C-I molecule within a cyclodextrin (B1172386) can significantly increase its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Q4: Can I use DMSO to dissolve 2C-I for my experiments?

A4: Yes, for in vitro experiments, DMSO is a common solvent for creating high-concentration stock solutions of hydrophobic compounds. However, it is crucial to ensure that the final concentration of DMSO in your assay is low (e.g., <0.5% v/v) as it can be toxic to cells and interfere with experimental results. Always run a vehicle control with the same concentration of DMSO.

Quantitative Data Summary

The following table summarizes the approximate solubility of 2C-I in different forms and with various solubilizing aids. Note that these are estimates, and empirical testing is recommended for specific experimental conditions.

Compound Form / ConditionSolvent/BufferApproximate SolubilityNotes
2C-I FreebaseWater< 0.1 mg/mLPractically insoluble
2C-I HClWater1-5 mg/mLSolubility is pH-dependent
2C-I HClPhosphate-Buffered Saline (PBS, pH 7.4)~1 mg/mLMay require sonication or gentle warming
2C-I HCl with 5% (v/v) EthanolPBS (pH 7.4)5-10 mg/mLFor in vitro use; verify ethanol compatibility
2C-I HCl with 5% (w/v) HP-β-CDPBS (pH 7.4)> 10 mg/mLForms a soluble inclusion complex

Experimental Protocols

Protocol 1: Preparation of 2C-I HCl Solution using pH Adjustment

  • Weigh the desired amount of 2C-I HCl powder.

  • Add a portion (approximately 80%) of the final volume of your desired physiological buffer (e.g., PBS).

  • Stir the mixture at room temperature.

  • If the compound does not fully dissolve, slowly add 0.1 M HCl dropwise while monitoring the pH. Continue adding until the solution clears.

  • Once dissolved, add the remaining buffer to reach the final volume.

  • Check the final pH and adjust to the desired experimental value using 0.1 M NaOH.

  • Sterile filter the final solution through a 0.22 µm filter if required.

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a solution of HP-β-CD in your physiological buffer (e.g., a 5% w/v solution).

  • Slowly add the weighed 2C-I HCl powder to the HP-β-CD solution while stirring.

  • Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Gently warm the solution to 37°C if necessary to aid dissolution.

  • Once a clear solution is obtained, it is ready for use.

Visualizations

TroubleshootingWorkflow start Start: Dissolve 2C-I HCl in physiological buffer precipitate Precipitate forms? start->precipitate check_salt Ensure using HCl salt precipitate->check_salt Yes success Solution is clear. Adjust to final volume and pH. precipitate->success No heat_sonicate Warm to 37°C and/or sonicate check_salt->heat_sonicate still_precipitate Still precipitate? heat_sonicate->still_precipitate lower_ph Lower pH to 4.0-5.0 with dilute HCl still_precipitate->lower_ph Yes still_precipitate->success No final_check Precipitate remains? lower_ph->final_check too_concentrated Conclusion: Concentration is too high. Prepare a more dilute solution. final_check->too_concentrated Yes final_check->success No

Caption: Troubleshooting workflow for 2C-I HCl solubility issues.

CyclodextrinMechanism cluster_before Before Complexation cluster_after After Complexation 2CI_mol 2C-I insoluble Poorly Soluble 2CI_mol->insoluble HPBCD HP-β-CD (Hydrophilic Exterior) H2O_1 H2O H2O_2 H2O H2O_3 H2O complex 2C-I @ HP-β-CD Inclusion Complex HPBCD->complex Encapsulation soluble Water Soluble complex->soluble

Caption: Mechanism of solubility enhancement by HP-β-cyclodextrin.

pH_Effect low_ph Low pH (Acidic) 2C-I-NH3+ high_ph High pH (Basic) 2C-I-NH2 low_ph->high_ph + OH- soluble High Water Solubility low_ph->soluble high_ph->low_ph + H+ insoluble Low Water Solubility high_ph->insoluble

Caption: Effect of pH on the solubility of 2C-I.

Reducing variability in behavioral responses to 2C-I in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the psychedelic compound 2C-I in animal models. Our goal is to help you minimize behavioral response variability and enhance the reproducibility of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in animal behavioral responses to 2C-I?

A1: Variability in behavioral responses to 2C-I can stem from several factors, which can be broadly categorized as biological, environmental, and procedural. Biological factors include the species, strain, sex, and age of the animal model, as well as individual differences in genetics and metabolism. Environmental factors encompass housing conditions, diet, light-dark cycles, and the novelty of the testing environment. Procedural variability arises from inconsistencies in drug administration (route, dose, volume, and timing), handling of the animals, and the behavioral assays employed.

Q2: How does the route of administration affect the behavioral response to 2C-I?

A2: The route of administration significantly impacts the pharmacokinetics of 2C-I, including its absorption, distribution, metabolism, and excretion, which in turn affects the onset, intensity, and duration of the behavioral effects. Common routes for animal studies include intraperitoneal (IP), subcutaneous (SC), oral (PO), and intravenous (IV). IP and SC injections generally lead to faster absorption and higher peak plasma concentrations compared to oral administration, potentially resulting in more pronounced but shorter-lasting behavioral effects. The choice of administration route should be consistent across all experimental subjects to minimize variability.

Q3: What is the head-twitch response (HTR), and why is it a relevant behavioral assay for 2C-I?

A3: The head-twitch response (HTR) is a rapid, involuntary rotational movement of the head observed in rodents. It is a well-established behavioral proxy for 5-HT2A receptor activation, which is the primary mechanism of action for classic psychedelic compounds like 2C-I. The frequency of head twitches is often used as a quantitative measure of the intensity of the psychedelic-like effects of a substance.

Q4: Can environmental enrichment influence the behavioral effects of 2C-I?

A4: Yes, environmental enrichment can modulate the behavioral responses to psychedelic compounds. Animals housed in enriched environments with opportunities for social interaction and physical activity may exhibit different baseline levels of anxiety and exploratory behavior, which can interact with the effects of 2C-I. For instance, some studies with other psychedelics have shown that enriched environments can alter the behavioral and neuroplastic effects of the drugs. Therefore, it is crucial to standardize housing conditions for all animals in a study.

Troubleshooting Guides

Issue 1: High Variability in Head-Twitch Response (HTR) Data

Possible Causes:

  • Inconsistent drug administration technique.

  • Variations in the observation period or scoring method.

  • Differences in the animals' habituation to the testing environment.

  • Genetic drift within an outbred animal strain.

Troubleshooting Steps:

StepActionRationale
1 Standardize Drug Preparation and Administration Ensure the 2C-I solution is homogenous and the dose is accurately calculated based on the most recent body weight of each animal. Use a consistent route and volume of injection.
2 Implement a Strict Habituation Protocol Habituate each animal to the testing chamber for a consistent period (e.g., 30 minutes) for several days before the experiment. This reduces novelty-induced stress and exploratory behavior that can interfere with HTR scoring.
3 Blind the Observer The experimenter scoring the HTR should be blind to the experimental conditions (i.e., which animals received the drug versus the vehicle) to prevent observer bias.
4 Use a Defined Observation Window Record HTR for a specific, consistent period after drug administration (e.g., starting 10 minutes post-injection and continuing for 60 minutes) as the effects of 2C-I are time-dependent.
5 Consider Using an Inbred Strain If using an outbred strain (e.g., Sprague-Dawley rats, Swiss Webster mice), consider switching to an inbred strain (e.g., C57BL/6J mice) to reduce genetic variability.
Issue 2: Inconsistent Effects on Locomotor Activity

Possible Causes:

  • Interaction between the effects of 2C-I and the time of day (circadian rhythms).

  • Variations in the size and lighting of the open field arena.

  • Stress from handling and injection procedures.

Troubleshooting Steps:

StepActionRationale
1 Control for Circadian Rhythms Conduct all behavioral testing at the same time of day to minimize the influence of the animals' natural activity cycles.
2 Standardize the Testing Arena Use the same open field arena for all animals, with consistent dimensions, floor texture, and lighting conditions. Clean the arena thoroughly between animals to remove olfactory cues.
3 Acclimate Animals to Handling and Injections Handle the animals and perform saline injections for several days leading up to the experiment. This will reduce the stress response associated with the injection procedure itself, which can confound locomotor activity measurements.
4 Analyze Data in Time Bins Break down the total session into smaller time bins (e.g., 5-minute intervals) to analyze the time course of 2C-I's effects on locomotor activity, as it may have biphasic effects (e.g., initial suppression followed by hyperactivity).

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay
  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: Group-housed (4-5 per cage) in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM), with ad libitum access to food and water.

  • Habituation: For 3 consecutive days, transport mice to the testing room and place them individually in clear cylindrical observation chambers (15 cm diameter, 25 cm height) for 30 minutes.

  • Drug Preparation: Dissolve 2C-I hydrochloride in 0.9% sterile saline to the desired concentration. Prepare fresh on each test day.

  • Administration: On the test day, weigh each mouse and administer 2C-I (e.g., 0.5, 1.0, 2.5 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection at a volume of 10 mL/kg.

  • Observation: Immediately after injection, place the mouse back into the observation chamber. After a 10-minute acclimation period, a trained observer, blind to the treatment condition, will count the number of head twitches for 60 minutes.

  • Data Analysis: Analyze the total number of head twitches using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare dose groups to the vehicle control.

Visualizations

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase Animal_Procurement Animal Procurement (e.g., C57BL/6J mice, 8 weeks old) Acclimation Vivarium Acclimation (1-2 weeks) Animal_Procurement->Acclimation Handling Habituation to Handling & Saline Injections (3-5 days) Acclimation->Handling Randomization Randomization to Treatment Groups (Vehicle, 2C-I doses) Handling->Randomization Proceed if stable Drug_Admin Drug Administration (e.g., IP injection) Randomization->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., HTR, Open Field) Drug_Admin->Behavioral_Assay Data_Collection Data Collection (Blinded Observer) Behavioral_Assay->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Experimental workflow for reducing variability in 2C-I behavioral studies.

G Variability High Behavioral Variability Observed Check_Drug Verify Drug Preparation & Dosing Variability->Check_Drug Source? Check_Admin Review Administration Technique Variability->Check_Admin Source? Check_Env Assess Environmental Controls Variability->Check_Env Source? Check_Animal Evaluate Animal Model Factors Variability->Check_Animal Source? Sol_Drug Solution: Re-calculate doses. Ensure fresh, homogenous solution. Check_Drug->Sol_Drug Sol_Admin Solution: Re-train staff on IP/SC injection. Use consistent volume. Check_Admin->Sol_Admin Sol_Env Solution: Standardize habituation time. Test at same time of day. Control lighting. Check_Env->Sol_Env Sol_Animal Solution: Consider inbred strain. Verify age and sex of animals. Check_Animal->Sol_Animal

Caption: Troubleshooting logic for high variability in 2C-I experiments.

G TwoCI 2C-I HTR2A 5-HT2A Receptor TwoCI->HTR2A Agonist Binding Gq11 Gαq/11 HTR2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates HTR Head-Twitch Response (Behavioral Output) Ca2->HTR PKC->HTR

Caption: Simplified 5-HT2A signaling pathway activated by 2C-I.

Technical Support Center: NMR Analysis of 4-Iodo-2,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during the NMR analysis of 4-Iodo-2,5-dimethoxyphenethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in the NMR spectrum of this compound?

A1: Artifacts in the NMR spectrum can arise from several sources, including:

  • Sample Purity: Impurities from the synthesis or degradation of the compound are a primary source of unexpected peaks. For phenethylamines, these can include residual solvents, starting materials, or byproducts.

  • Sample Preparation: Improper sample preparation can introduce contaminants such as water, grease, or dust, and can also lead to issues like poor shimming if solid particles are present.[1]

  • Solvent Selection: The choice of deuterated solvent is critical. Residual solvent signals can obscure peaks of interest, and the solvent can affect the chemical shifts of your compound.[2]

  • NMR Parameters: Non-optimized acquisition parameters, such as an incorrect pulse angle or insufficient relaxation delay, can lead to distorted peak intensities and integration errors.

  • Compound Stability: this compound may be susceptible to degradation over time, when exposed to light, or due to the acidity of the NMR solvent, leading to the appearance of new signals.

Q2: I see unexpected peaks in the aromatic region of my spectrum. What could they be?

A2: Unexpected aromatic signals could be due to several factors:

  • Synthetic Impurities: Depending on the synthetic route, precursors or byproducts may be present. For instance, if N-benzyl protected intermediates are used, thermal degradation during synthesis or purification could lead to the formation of related phenethylamine (B48288) impurities.[3]

  • Degradation Products: O-demethylation of one of the methoxy (B1213986) groups is a known metabolic pathway and could potentially occur under certain storage or experimental conditions, leading to new aromatic signals.[4][5]

  • Rotamers: If the phenethylamine side chain's rotation is restricted, you might observe distinct sets of peaks for different conformations (rotamers). This can sometimes be resolved by acquiring the spectrum at a higher temperature.[2]

Q3: My baseline is distorted and not flat. What is causing this?

A3: A distorted baseline can be caused by:

  • High Sample Concentration: A very concentrated sample can lead to detector saturation, causing artifacts in the baseline.[6]

  • Improper Shimming: Poor magnetic field homogeneity will result in broad peaks and a distorted baseline. This can be exacerbated by the presence of solid particles in the sample.

  • Acoustic Ringing: This can occur with very strong signals and can be mitigated by adjusting acquisition parameters.

Q4: The integration of my peaks is not accurate. Why is this happening?

A4: Inaccurate integration can result from:

  • Overlapping Peaks: If peaks are not well-resolved, their integrations will be unreliable. Trying a different solvent may help to separate overlapping signals.[2]

  • Insufficient Relaxation Delay (d1): If the delay between pulses is too short, protons with long relaxation times will not fully relax, leading to lower peak intensities and inaccurate integrals.

  • Broad Peaks: Broad peaks are difficult to integrate accurately. Peak broadening can be caused by poor shimming, high sample concentration, or the presence of paramagnetic impurities.[2]

Troubleshooting Guides

Guide 1: Identifying and Eliminating Common Contaminants

This guide will help you identify and address common contaminants in your NMR sample.

Observed Artifact Potential Cause Troubleshooting Steps
Broad singlet around 1.5-2.5 ppmWaterUse a fresh, sealed bottle of deuterated solvent. Dry your NMR tube thoroughly before use. If using CDCl3, it can be stored over molecular sieves.
Sharp singlet around 0 ppmTetramethylsilane (TMS)This is a common internal standard. If you did not add it, it may be present in the solvent.
Peaks corresponding to common lab solvents (e.g., acetone, ethyl acetate, dichloromethane)Residual solvent from purification or glasswareCo-evaporate your sample with a solvent in which it is highly soluble but the contaminant is not, or place the sample under high vacuum for an extended period.[2]
Multiple, sharp, low-intensity peaksGrease from glassware jointsEnsure all glassware is thoroughly cleaned and avoid using excessive grease.
Broadening of all peaksParamagnetic impuritiesFilter your sample through a small plug of celite or silica (B1680970) gel.
Guide 2: Addressing Compound Stability and Degradation

If you suspect your compound is degrading in the NMR tube, follow these steps.

G start Observe unexpected peaks or changes in spectrum over time check_literature Consult literature for known degradation pathways (e.g., O-demethylation, deamination) start->check_literature rerun_fresh Prepare a fresh sample and acquire spectrum immediately check_literature->rerun_fresh compare_spectra Compare fresh spectrum to the previous one rerun_fresh->compare_spectra no_change Artifacts likely from synthesis or stable impurity compare_spectra->no_change No significant change change_observed Degradation is likely occurring compare_spectra->change_observed Significant change protect_from_light Store sample in the dark and use an amber NMR tube change_observed->protect_from_light degas_solvent Degas the solvent to remove oxygen protect_from_light->degas_solvent use_inert_atmosphere Prepare the sample under an inert atmosphere (e.g., in a glovebox) degas_solvent->use_inert_atmosphere check_solvent_acidity Consider the acidity of the solvent (e.g., CDCl3 can be acidic) use_inert_atmosphere->check_solvent_acidity try_neutral_solvent Switch to a neutral solvent like benzene-d6 (B120219) or acetone-d6 check_solvent_acidity->try_neutral_solvent final_analysis Analyze results to identify the cause of degradation try_neutral_solvent->final_analysis

Experimental Protocols

Protocol 1: Standard Sample Preparation for 1H NMR
  • Glassware Preparation: Ensure your NMR tube is clean and dry. Wash with a suitable solvent (e.g., acetone) and dry in an oven at a low temperature or with a stream of dry nitrogen.[1]

  • Sample Weighing: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, acetone-d6, or D2O for the hydrochloride salt) to the vial.[7]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[1]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Shimming: Once in the spectrometer, ensure the sample is properly shimmed to achieve optimal resolution.

Protocol 2: Preparation of Air- or Moisture-Sensitive Samples

For samples that are sensitive to air or moisture, the following protocol using a J. Young NMR tube is recommended.

G start Start with a clean, dry J. Young NMR tube weigh_sample Weigh sample into the NMR tube in a glovebox or under inert gas flow start->weigh_sample add_solvent Add degassed deuterated solvent via syringe weigh_sample->add_solvent seal_tube Seal the J. Young tube add_solvent->seal_tube dissolve Gently agitate to dissolve the sample seal_tube->dissolve acquire_spectrum Acquire NMR spectrum dissolve->acquire_spectrum

Quantitative Data Summary

The following table provides general guidelines for sample concentration and NMR acquisition parameters. Optimal values may vary depending on the specific instrument and experiment.

Parameter Guideline Notes
Sample Concentration (1H NMR) 5-25 mg in 0.6-0.7 mLHigher concentrations can lead to broader peaks and may require adjustments to the receiver gain.
Sample Concentration (13C NMR) 20-50 mg in 0.6-0.7 mL13C is less sensitive, requiring a more concentrated sample for a good signal-to-noise ratio in a reasonable time.
Pulse Angle (1H Acquisition) 30-45 degreesA smaller pulse angle can be used to reduce the experiment time when multiple scans are required, without significantly compromising signal intensity.
Relaxation Delay (d1) 1-5 secondsFor quantitative analysis, a longer relaxation delay (5 times the longest T1) is necessary to ensure accurate integration.
Number of Scans (NS) 1-16 for 1H, 64 or more for 13CThe number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

References

Validation & Comparative

A Comparative Pharmacological Guide: 4-Iodo-2,5-dimethoxyphenethylamine (2C-I) vs. 2,5-dimethoxy-4-bromophenethylamine (2C-B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles of two closely related synthetic phenethylamines: 4-Iodo-2,5-dimethoxyphenethylamine (2C-I) and 2,5-dimethoxy-4-bromophenethylamine (2C-B). Both compounds are recognized for their potent psychoactive effects, primarily mediated through interactions with the serotonergic system. The data presented herein is collated from in vitro experimental studies to facilitate a direct comparison of their receptor binding affinities and functional activities.

Pharmacodynamic Profile: A Quantitative Comparison

The primary molecular targets for 2C-I and 2C-B are serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂ subtype. Their psychedelic effects are largely attributed to their agonist activity at the 5-HT₂ₐ receptor. The following tables summarize their binding affinities (Ki) and functional potencies (EC₅₀) at key monoamine receptors, based on data from a comprehensive comparative study by Rickli et al. (2015).

Receptor Binding Affinities (Ki, nM)

Binding affinity (Ki) represents the concentration of the drug that occupies 50% of the target receptors in vitro. A lower Ki value indicates a higher binding affinity. The data below was determined using radioligand binding assays with membrane preparations from cells expressing the respective human receptors.

Receptor2C-I (Ki, nM)2C-B (Ki, nM)Radioligand
Serotonin
5-HT₁ₐ2000 ± 1203100 ± 600[³H]8-OH-DPAT
5-HT₂ₐ120 ± 247 ± 7[³H]Ketanserin
5-HT₂B130 ± 1091 ± 1[³H]LSD
5-HT₂C40 ± 120 ± 1[³H]Mesulergine
Adrenergic
α₁ₐ1500 ± 2001800 ± 100[³H]Prazosin
α₂ₐ470 ± 20440 ± 20[³H]Rauwolscine
Dopamine (B1211576)
D₁>10,000>10,000[³H]SCH23390
D₂>10,0008500 ± 1500[³H]Spiperone
D₃9400 ± 1400>10,000[³H]Spiperone
Transporters
NET4900 ± 1005000 ± 200[³H]Nisoxetine
DAT>10,000>10,000[³H]WIN35428
SERT>10,000>10,000[³H]Citalopram

Data extracted from Rickli et al. (2015). Values are presented as mean ± SD.

Functional Activity (EC₅₀, nM)

Functional potency (EC₅₀) is the concentration of a drug that elicits 50% of its maximal effect. This data was determined by measuring calcium flux in cells expressing the human 5-HT₂ₐ and 5-HT₂B receptors.

Receptor2C-I (EC₅₀, nM)2C-B (EC₅₀, nM)
5-HT₂ₐ130 ± 10110 ± 10
5-HT₂B200 ± 40190 ± 10

Data extracted from Rickli et al. (2015). Values are presented as mean ± SD.

Analysis of Pharmacodynamic Data:

  • 5-HT₂ Receptor Profile: Both 2C-I and 2C-B are potent ligands at 5-HT₂ subfamily receptors. 2C-B displays a slightly higher binding affinity (lower Ki) for the 5-HT₂ₐ and 5-HT₂C receptors compared to 2C-I.

  • Functional Potency: In functional assays measuring calcium mobilization, both compounds act as agonists at 5-HT₂ₐ and 5-HT₂B receptors with similar high potencies (low EC₅₀ values).

  • Selectivity: Both compounds exhibit significantly higher affinity for 5-HT₂ receptors compared to 5-HT₁ₐ, adrenergic, and dopamine receptors, where affinities are in the micromolar range. They show negligible affinity for the dopamine and serotonin transporters (DAT and SERT).

  • Structure-Activity Relationship: The substitution of a bromine atom (2C-B) for an iodine atom (2C-I) at the 4-position of the phenethylamine (B48288) core results in a modest increase in affinity for the primary psychedelic target, the 5-HT₂ₐ receptor.

It is important to note a conflicting finding from a study by Villalobos et al. (2004), which utilized a different experimental system (Xenopus laevis oocytes). In that study, both 2C-I and 2C-B were found to act as potent antagonists at the 5-HT₂ₐ receptor, with 2C-I being approximately 30-fold more potent than 2C-B. This discrepancy highlights the critical influence of the chosen assay system and cellular environment on pharmacological outcomes and underscores the importance of using mammalian systems for predicting effects in humans.

Primary Signaling Pathway

The psychedelic effects of 2C-I and 2C-B are primarily mediated by their agonist activity at the 5-HT₂ₐ receptor, which is a Gq/₁₁-coupled G-protein coupled receptor (GPCR). Activation of this receptor initiates a well-characterized intracellular signaling cascade.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT₂ₐ Receptor G_Protein Gαq/₁₁ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ligand 2C-I or 2C-B (Agonist) Ligand->Receptor Binds Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing Target Receptor start->prep incubate Incubate Membranes with: 1. Radioligand 2. Test Compound (2C-I or 2C-B) prep->incubate filter Rapid Filtration to Separate Bound vs. Free Radioligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC₅₀ and Ki (Cheng-Prusoff Equation) count->analyze end End analyze->end

Comparative Analysis of 2C-I and DOI Binding Affinity at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of two potent serotonergic psychedelics, 2C-I and (±)-DOI, at the human 5-HT2A receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for psychedelic drugs and plays a crucial role in various neurological processes.[1] Understanding the binding characteristics of ligands like 2C-I and DOI is fundamental for the development of novel therapeutics targeting the serotonergic system.

Quantitative Binding Affinity Data

The binding affinity of a compound to a receptor is a measure of how tightly it binds and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The data presented below has been compiled from in vitro radioligand binding assays.

CompoundChemical ClassKi (nM) at human 5-HT2ARadioligand UsedReceptor Source
2C-I Phenethylamine81[¹²⁵I]-DOIHEK-h5-HT2A cells
(±)-DOI Phenylisopropylamine0.69[¹²⁵I]-DOIHEK-h5-HT2A cells

Note: Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinities of 2C-I and DOI for the 5-HT2A receptor are determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., 2C-I or DOI) to displace a radioactively labeled ligand (the "radioligand") that has a known high affinity for the receptor.

Key Methodological Steps:

  • Receptor Preparation: Membranes are prepared from cell lines, such as Human Embryonic Kidney (HEK) 293 cells, that have been genetically engineered to express the human 5-HT2A receptor.[2]

  • Incubation: The receptor membranes are incubated in a buffer solution with a fixed concentration of a selective 5-HT2A radioligand, such as [¹²⁵I]-DOI.

  • Competition: Increasing concentrations of the unlabeled test compound (2C-I or DOI) are added to the incubation mixture. The test compound competes with the radioligand for binding to the 5-HT2A receptors.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with an ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific radioligand binding against the logarithm of the competitor concentration. This generates a sigmoidal competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

  • Ki Calculation: The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Membranes (e.g., HEK-h5-HT2A) Incubation Incubation of Receptor, Radioligand, and Competitor Receptor->Incubation Radioligand Radioligand (e.g., [¹²⁵I]-DOI) Radioligand->Incubation Competitor Test Compound (2C-I or DOI) Competitor->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis IC50 Determination (Competition Curve) Counting->Analysis Calculation Ki Calculation (Cheng-Prusoff Equation) Analysis->Calculation

A simplified workflow of a competitive radioligand binding assay.

5-HT2A Receptor Signaling Pathway

Both 2C-I and DOI are agonists at the 5-HT2A receptor, meaning they activate the receptor upon binding. The 5-HT2A receptor primarily couples to the Gq/G11 G-protein signaling pathway.[1][3] Activation of this pathway leads to a cascade of intracellular events.

Key Signaling Events:

  • Agonist Binding: An agonist (e.g., 2C-I or DOI) binds to the 5-HT2A receptor.

  • G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the Gq/G11 protein.

  • PLC Activation: The activated Gq/G11 protein stimulates the enzyme Phospholipase C (PLC).[3]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Downstream Effects:

    • IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).

    • DAG activates Protein Kinase C (PKC).

These downstream signaling events ultimately lead to the various physiological and psychoactive effects associated with 5-HT2A receptor activation.

Visualizing the 5-HT2A Signaling Pathway

The diagram below outlines the canonical Gq/G11 signaling pathway activated by 5-HT2A receptor agonists.

Gq_Signaling_Pathway Agonist Agonist (e.g., 2C-I, DOI) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Responses Ca_Release->Response PKC->Response

The canonical 5-HT2A receptor Gq/G11 signaling cascade.

References

A Comparative Analysis of the In Vivo Effects of 2C-I and LSD in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of the phenethylamine (B48288) hallucinogen 2C-I and the ergoline (B1233604) lysergic acid diethylamide (LSD) in rodent models. The information herein is synthesized from a range of preclinical studies, offering a standardized overview to inform research and drug development in the field of psychoactive compounds.

Behavioral Effects: A Quantitative Comparison

The primary behavioral assay to assess the psychoactive potential of serotonergic hallucinogens in rodents is the head-twitch response (HTR), a rapid, side-to-side head movement considered a behavioral proxy for 5-HT2A receptor activation.[1][2] Other key behavioral paradigms include locomotor activity and drug discrimination studies.

Behavioral Assay2C-ILSDKey Findings
Head-Twitch Response (HTR) Induces HTR with an ED50 of approximately 1-10 mg/kg (SC) in mice.[3][4]Highly potent in inducing HTR, with a reported ED50 of 52.9 µg/kg (approximately 0.053 mg/kg) in mice.[5]LSD is significantly more potent than 2C-I in inducing the head-twitch response, a key indicator of 5-HT2A receptor agonism.
Locomotor Activity Dose-dependently depresses locomotor activity at doses of 3-30 mg/kg in mice.[6]Effects are complex and dose-dependent. Low doses may be stimulatory, while higher doses can lead to reduced movement.[7][8]Both compounds can alter locomotor activity, but 2C-I appears to be primarily depressant at effective doses, whereas LSD's effects are more varied.
Drug Discrimination Fully substitutes for the discriminative stimulus effects of LSD in rats.[6][9]Serves as a training drug in discrimination studies, with its effects primarily mediated by 5-HT2A and dopamine (B1211576) D2 receptors.[10][11]2C-I produces subjective effects in rodents that are similar to those of LSD, as indicated by full substitution in drug discrimination paradigms.

Receptor Binding and Signaling Pathways

Both 2C-I and LSD are agonists at serotonin (B10506) 5-HT2A receptors, which is central to their hallucinogenic effects.[12][13] However, their broader receptor interaction profiles and the specific signaling cascades they initiate exhibit notable differences.

Receptor/Transporter2C-ILSDKey Differences
5-HT2A Receptor Partial to full agonist.[6]Potent partial agonist.[14][15]While both are 5-HT2A agonists, LSD generally exhibits higher potency.
5-HT1A Receptor Low potency partial agonist.[6]Binds with high affinity.[14][16]LSD's significant interaction with 5-HT1A receptors may contribute to its distinct pharmacological profile.
Dopamine Receptors No measurable or very low affinity for D1-D3 receptors.[9]Binds to D2 receptors, which is implicated in its behavioral effects.[10][17]LSD's action at dopamine receptors represents a key difference from 2C-I and may underlie some of its unique in vivo effects.
Monoamine Transporters Low affinity for SERT, DAT, and NET.[9]Low affinity for monoamine transporters.[14]Neither compound acts as a potent monoamine reuptake inhibitor or releaser.

The activation of the 5-HT2A receptor by these compounds initiates complex intracellular signaling cascades. While both can activate the Gq/11-phospholipase C (PLC) pathway, there is evidence for biased agonism, where different ligands can preferentially activate distinct downstream pathways, such as β-arrestin signaling.[12][18][19]

Signaling_Pathway cluster_0 5-HT2A Receptor Activation cluster_1 Downstream Signaling Cascades LSD LSD Receptor 5-HT2A Receptor LSD->Receptor TwoCI 2C-I TwoCI->Receptor Gq Gq/11 Receptor->Gq Primary Pathway Arrestin β-Arrestin Receptor->Arrestin Biased Agonism PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Pathway Arrestin->MAPK

Figure 1: Simplified 5-HT2A receptor signaling cascade for 2C-I and LSD.

Electrophysiological Effects in Rodents

In vivo electrophysiology studies reveal how these compounds modulate neuronal activity in key brain circuits.

LSD has been shown to dose-dependently decrease the spontaneous and burst-firing activity of approximately 50% of recorded GABAergic neurons in the reticular thalamus of mice, starting at doses of 10 µg/kg.[17][20] Conversely, another population of neurons in the same region exhibited increased firing activity at higher doses (starting at 40 µg/kg).[17][20] This modulation is accompanied by an increase in the firing and burst-firing activity of thalamocortical neurons in the mediodorsal thalamus.[17][20] In contrast, LSD only excited pyramidal neurons in the infralimbic prefrontal cortex at the highest tested dose of 160 µg/kg.[17][20]

While specific in vivo electrophysiological data for 2C-I is less extensively documented in readily available literature, its potent 5-HT2A agonism suggests it would also significantly alter neuronal firing in cortical and thalamic regions, similar to other phenethylamine hallucinogens.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Head-Twitch Response (HTR) Assay
  • Objective: To quantify the frequency of head-twitches in rodents as a behavioral measure of 5-HT2A receptor activation.[21]

  • Subjects: Male C57BL/6 mice are commonly used.[21]

  • Apparatus: A clear observation chamber.[21]

  • Procedure:

    • Mice are habituated to the observation chamber for a short period before drug administration.[21]

    • The test compound (e.g., 2C-I, LSD) or vehicle is administered via a specified route (e.g., intraperitoneal, subcutaneous).[21]

    • Following a brief latency period (e.g., 5-10 minutes), the number of head twitches is manually or automatically counted for a defined observation period (e.g., 30-60 minutes).[21]

  • Data Analysis: The total number of head twitches is recorded for each dose group and compared to a saline control group. Dose-response curves are generated to determine the ED50 value.[21]

HTR_Workflow start Start habituation Habituation to Observation Chamber start->habituation administration Drug/Vehicle Administration habituation->administration observation Observation Period (e.g., 30-60 min) administration->observation counting Count Head Twitches observation->counting analysis Data Analysis (Dose-Response, ED50) counting->analysis end End analysis->end

Figure 2: Experimental workflow for the Head-Twitch Response assay.

Locomotor Activity Assessment
  • Objective: To measure the spontaneous locomotor activity of rodents following drug administration.[21]

  • Subjects: Mice or rats.[21]

  • Apparatus: Open field arenas equipped with automated photobeam tracking systems or video tracking software.[21]

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes prior to the experiment.[21]

    • The test compound or vehicle is administered.[21]

    • Immediately after injection, the animal is placed in the center of the open-field arena.[21]

    • Locomotor activity is recorded for a specified duration (e.g., 30-60 minutes).[21]

  • Data Analysis: Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).[21]

Drug Discrimination Studies
  • Objective: To assess the interoceptive (subjective) effects of a drug by training animals to discriminate it from a vehicle.[22]

  • Subjects: Rats are frequently used.[6][22]

  • Apparatus: A two-lever operant conditioning chamber.[11]

  • Procedure:

    • Training Phase: Animals are trained to press one lever after receiving the training drug (e.g., LSD) and a different lever after receiving saline to obtain a reward (e.g., food pellet).[22]

    • Testing Phase: Once the discrimination is learned, animals are administered a test compound (e.g., 2C-I) to determine which lever they press.[6]

  • Data Analysis: The percentage of responses on the drug-appropriate lever is measured. Full substitution occurs when the animal predominantly presses the drug-associated lever after administration of the test compound.[6]

Drug_Discrimination_Logic cluster_training Training Phase cluster_testing Testing Phase LSD_Admin Administer LSD (Training Drug) Lever_A Press Lever A -> Reward LSD_Admin->Lever_A Saline_Admin Administer Saline Lever_B Press Lever B -> Reward Saline_Admin->Lever_B TwoCI_Admin Administer 2C-I (Test Drug) Response_A Response on Lever A TwoCI_Admin->Response_A Similar Subjective Effects Response_B Response on Lever B TwoCI_Admin->Response_B Different Subjective Effects

Figure 3: Logical relationship in a drug discrimination study.

Conclusion

References

Cross-Validation of 2C-I Detection: A Comparative Guide to GC/MS and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection and quantification of 2C-I (2,5-dimethoxy-4-iodophenethylamine), a potent synthetic hallucinogen. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in forensic toxicology, clinical chemistry, and pharmaceutical research. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates the analytical workflows to aid in methodological validation and selection.

At a Glance: GC/MS vs. LC-MS/MS for 2C-I Analysis

FeatureGas Chromatography-Mass Spectrometry (GC/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by highly selective and sensitive mass detection.
Analyte Volatility Requires analytes to be volatile. Derivatization is often necessary for polar compounds like 2C-I to improve volatility and thermal stability.[1]Ideal for non-volatile and thermally labile compounds; derivatization is generally not required.[2]
Sample Preparation Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by a derivatization step.[3]Often involves a simpler "dilute-and-shoot" approach or protein precipitation, followed by SPE for cleaner samples.[2][4]
Sensitivity High sensitivity, particularly with Selected Ion Monitoring (SIM).Very high sensitivity, offering lower limits of detection.[5]
Selectivity Good, with mass spectra providing structural information for identification.Excellent, with tandem MS (MS/MS) providing enhanced specificity through precursor and product ion monitoring.
Throughput Generally lower due to longer run times and additional sample preparation steps (derivatization).Higher, with faster analysis times, especially with Ultra-High-Performance Liquid Chromatography (UHPLC) systems.

Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for the analysis of 2C-I and related phenethylamines using GC/MS and LC-MS/MS. Data has been collated from various studies to provide a comparative overview.

ParameterGC/MSLC-MS/MS
Limit of Detection (LOD) 0.5 - 1.0 ng/mL0.02 - 1.0 ng/mL[5]
Limit of Quantification (LOQ) 1.0 - 5.0 ng/mL0.1 - 5.0 ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (%Bias) ± 15%± 15%

Experimental Protocols

GC/MS Method for 2C-I Analysis in Urine

This protocol describes a common approach for the detection of 2C-I in urine samples, involving extraction and derivatization prior to GC/MS analysis.[3]

a. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • To 1 mL of urine, add an internal standard and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Condition a mixed-mode solid-phase extraction (SPE) column with methanol (B129727) and water.

  • Load the sample onto the SPE column.

  • Wash the column with deionized water and an acidic methanol solution.

  • Dry the column thoroughly under vacuum.

  • Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate (B1210297) and 50 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluoropropionic anhydride (B1165640) (PFPA).

  • Heat the mixture at 70°C for 30 minutes to facilitate derivatization.

  • Cool the sample and transfer it to an autosampler vial for injection.

b. Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized 2C-I.

LC-MS/MS Method for 2C-I Analysis in Serum

This protocol outlines a sensitive and specific method for the determination of 2C-I in serum samples.[5]

a. Sample Preparation (Protein Precipitation)

  • To 200 µL of serum, add an internal standard.

  • Add 600 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer the sample to an autosampler vial for injection.

b. Instrumental Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 2C-I and the internal standard.

Methodological Workflows and Validation

The following diagrams illustrate the general workflow for cross-validating the GC/MS and LC-MS/MS methods and the logical relationship of the comparison.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Biological Sample (Urine/Serum) Spike Spike with 2C-I Standards & IS Sample->Spike Prep_GC SPE & Derivatization (for GC/MS) Spike->Prep_GC Prep_LC Protein Precipitation (for LC-MS/MS) Spike->Prep_LC GCMS GC/MS Analysis Prep_GC->GCMS LCMSMS LC-MS/MS Analysis Prep_LC->LCMSMS Data_GC GC/MS Data (LOD, LOQ, Linearity, etc.) GCMS->Data_GC Data_LC LC-MS/MS Data (LOD, LOQ, Linearity, etc.) LCMSMS->Data_LC Compare Comparative Analysis Data_GC->Compare Data_LC->Compare Report Validation Report Compare->Report

Figure 1. General workflow for the cross-validation of GC/MS and LC-MS/MS methods.

LogicalComparison cluster_params Validation Parameters GCMS GC/MS Method LOD Limit of Detection GCMS->LOD LOQ Limit of Quantification GCMS->LOQ Linearity Linearity & Range GCMS->Linearity Precision Precision (Repeatability & Intermediate) GCMS->Precision Accuracy Accuracy/Trueness GCMS->Accuracy Specificity Specificity/Selectivity GCMS->Specificity LCMSMS LC-MS/MS Method LCMSMS->LOD LCMSMS->LOQ LCMSMS->Linearity LCMSMS->Precision LCMSMS->Accuracy LCMSMS->Specificity Conclusion Method Selection & Validation Conclusion LOD->Conclusion LOQ->Conclusion Linearity->Conclusion Precision->Conclusion Accuracy->Conclusion Specificity->Conclusion

Figure 2. Logical relationship for the comparison of validation parameters.

Conclusion

Both GC/MS and LC-MS/MS are robust and reliable techniques for the detection and quantification of 2C-I. The choice between the two often depends on the specific requirements of the analysis.

  • GC/MS is a well-established technique that provides excellent separation and structural information. However, the need for derivatization for compounds like 2C-I can increase sample preparation time and introduce potential variability.[3]

  • LC-MS/MS offers superior sensitivity and selectivity, particularly for complex biological matrices, and generally requires simpler sample preparation.[2][5] This makes it highly suitable for high-throughput screening and the analysis of thermally labile compounds.

Ultimately, a thorough cross-validation as outlined in this guide is essential to ensure that the chosen method is fit for its intended purpose and that the data generated is accurate, precise, and defensible.

References

A Comparative Analysis of the Metabolic Pathways of 2C-I and 2C-E

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the metabolic pathways of two psychedelic phenethylamines, 2C-I (2,5-dimethoxy-4-iodophenethylamine) and 2C-E (2,5-dimethoxy-4-ethylphenethylamine). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic processes, resulting metabolites, and experimental methodologies used to study these compounds.

Introduction

2C-I and 2C-E belong to the 2C family of synthetic phenethylamines, known for their hallucinogenic and stimulant effects.[1][2][3] Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and toxicological properties. This guide synthesizes available in vitro data to compare and contrast the metabolic pathways of 2C-I and 2C-E.

Executive Summary of Metabolic Pathways

The primary metabolic pathway for both 2C-I and 2C-E is oxidative deamination , predominantly catalyzed by monoamine oxidase (MAO) enzymes , specifically MAO-A and MAO-B .[4][5] This initial step involves the removal of the amine group to form an aldehyde intermediate.[4] This aldehyde can then be further metabolized through oxidation to a carboxylic acid or reduction to an alcohol.

Another significant metabolic route for the 2C series is O-demethylation of the methoxy (B1213986) groups on the phenyl ring.[4][6] For 2C-E, additional metabolic transformations observed in rat studies include N-acetylation and hydroxylation of the ethyl side chain.[7]

While MAO enzymes are the primary drivers of metabolism, the cytochrome P450 (CYP) system plays a minimal role. Specifically, CYP2D6 has been shown to contribute to a very small extent to the deamination of 2C-E, but not 2C-I.[4][6]

Quantitative Data Comparison

The following tables summarize the available quantitative data on the enzyme kinetics and inhibitory potential of 2C-I and 2C-E.

Table 1: Michaelis-Menten Kinetics for the Deamination of 2C-I and 2C-E [4]

CompoundEnzymeKm (μM)Vmax (nmol/min/mg protein)
2C-I MAO-A1301.8
MAO-B1601.5
CYP2D6Not a substrateNot applicable
2C-E MAO-A1102.1
MAO-B1101.7
CYP2D6250.05

Km (Michaelis constant) represents the substrate concentration at half-maximal velocity, indicating enzyme-substrate affinity (a lower Km suggests higher affinity). Vmax (maximum velocity) represents the maximum rate of reaction.

Table 2: IC50 Values for Monoamine Oxidase Inhibition [5][8]

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)
2C-I >250160
2C-E >250110

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half, indicating the inhibitory potency of the compound.

Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of 2C-I and 2C-E.

metabolic_pathway_2C_I 2C-I 2C-I Aldehyde Intermediate Aldehyde Intermediate 2C-I->Aldehyde Intermediate MAO-A, MAO-B (Oxidative Deamination) O-Demethylated Metabolites O-Demethylated Metabolites 2C-I->O-Demethylated Metabolites O-Demethylation Carboxylic Acid Metabolite Carboxylic Acid Metabolite Aldehyde Intermediate->Carboxylic Acid Metabolite Oxidation Alcohol Metabolite Alcohol Metabolite Aldehyde Intermediate->Alcohol Metabolite Reduction

Caption: Primary metabolic pathways of 2C-I.

metabolic_pathway_2C_E 2C-E 2C-E Aldehyde Intermediate Aldehyde Intermediate 2C-E->Aldehyde Intermediate MAO-A, MAO-B, CYP2D6 (minor) (Oxidative Deamination) O-Demethylated Metabolites O-Demethylated Metabolites 2C-E->O-Demethylated Metabolites O-Demethylation N-Acetylated Metabolite N-Acetylated Metabolite 2C-E->N-Acetylated Metabolite N-Acetylation Hydroxylated Metabolites Hydroxylated Metabolites 2C-E->Hydroxylated Metabolites Hydroxylation Carboxylic Acid Metabolite Carboxylic Acid Metabolite Aldehyde Intermediate->Carboxylic Acid Metabolite Oxidation Alcohol Metabolite Alcohol Metabolite Aldehyde Intermediate->Alcohol Metabolite Reduction

Caption: Primary metabolic pathways of 2C-E.

Experimental Protocols

The following section details the methodologies typically employed in the in vitro investigation of 2C-I and 2C-E metabolism.

In Vitro Metabolism with Recombinant Enzymes

This protocol is designed to identify the specific enzymes responsible for the metabolism of a test compound.

Objective: To determine the role of specific MAO and CYP isoenzymes in the metabolism of 2C-I and 2C-E.

Materials:

  • 2C-I and 2C-E standards

  • cDNA-expressed human MAO-A, MAO-B, and various CYP isoenzymes (e.g., CYP2D6)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (for CYP assays)

  • Internal standard for analytical quantification

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Derivatizing agent (if required for GC-MS analysis)

Procedure:

  • Incubation: A solution of the test compound (2C-I or 2C-E) is prepared in a potassium phosphate buffer.

  • The recombinant enzyme (MAO-A, MAO-B, or a specific CYP isoenzyme) is added to the solution. For CYP assays, an NADPH regenerating system is also included to provide the necessary cofactor.

  • The reaction mixture is incubated at 37°C for a specified period.

  • Reaction Termination and Extraction: The reaction is stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

  • An internal standard is added to the mixture.

  • The metabolites are extracted from the aqueous phase using an organic solvent.

  • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis.

Analysis:

  • The formation of the aldehyde metabolite is typically measured using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Derivatization of the analyte may be necessary for GC-MS analysis to improve volatility and thermal stability.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_extraction Sample Processing cluster_analysis Analysis Test_Compound Prepare 2C-I or 2C-E Solution Incubate Incubate at 37°C Test_Compound->Incubate Enzyme_Solution Prepare Recombinant Enzyme Solution (MAO or CYP) Enzyme_Solution->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Add_Internal_Standard Add Internal Standard Terminate_Reaction->Add_Internal_Standard Extract_Metabolites Liquid-Liquid Extraction Add_Internal_Standard->Extract_Metabolites Analyze GC-MS or LC-MS/MS Analysis Extract_Metabolites->Analyze Quantify Quantify Metabolite Formation Analyze->Quantify

Caption: General workflow for in vitro metabolism studies.

Conclusion

The metabolic pathways of 2C-I and 2C-E are broadly similar, with both compounds being primarily metabolized by MAO-A and MAO-B through oxidative deamination. O-demethylation is another common pathway. A key difference lies in the minor involvement of CYP2D6 in the deamination of 2C-E, a pathway not observed for 2C-I. Further research is needed to fully elucidate the downstream metabolites and the clinical implications of these metabolic pathways, particularly regarding potential drug-drug interactions with MAO inhibitors. The experimental protocols and data presented in this guide provide a foundational understanding for future investigations into the metabolism of these and other related psychoactive substances.

References

Validating 2C-I as a Selective 5-HT2A Receptor Agonist: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of 2C-I with other known serotonin (B10506) 5-HT2A receptor agonists, DOI and TCB-2. The following sections present quantitative data on receptor binding and functional potency, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support the validation of 2C-I as a selective 5-HT2A receptor agonist.

Comparative Analysis of Receptor Binding and Functional Potency

The selectivity of a compound is determined by its binding affinity (Ki) and functional potency (EC50) at the target receptor compared to off-target receptors. The data summarized below has been compiled from various in vitro studies to provide a comparative overview of 2C-I, the well-established non-selective 5-HT2A/2C agonist DOI, and the high-affinity 5-HT2A agonist TCB-2.

CompoundReceptorAssay TypeKi (nM)EC50 (nM)Emax (% of 5-HT)
2C-I 5-HT2ARadioligand Binding4.8 - 68¹
Functional (PI Hydrolysis)Partial Agonist¹⁰Lower than DOI¹⁰
5-HT2CRadioligand Binding-
Functional (PI Hydrolysis)Partial Agonist¹⁰
SERTRadioligand BindingHigh nM Affinity⁴
DOI 5-HT1ARadioligand BindingNegligible²
5-HT2ARadioligand Binding~5-fold higher affinity than 5-HT2C²76 ± 4.5 (ERK 1/2 Phosphorylation)³Partial Agonist¹⁰
5-HT2CRadioligand Binding-Full Agonist¹⁰
TCB-2 5-HT2A (human)Radioligand Binding0.75¹
5-HT2A (rat)Radioligand Binding0.73¹36 (IP3 Accumulation)¹

¹Data from various sources suggest a range for 2C-I's affinity at the 5-HT2A receptor. Note: A comprehensive dataset for all three compounds across a wide range of serotonin receptor subtypes from a single, directly comparable study is not readily available. The data presented is a synthesis from multiple sources and should be interpreted with consideration of the varying experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments used to characterize 5-HT2A receptor agonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[1][2]

1. Membrane Preparation:

  • Cells (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor are cultured and harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[2]

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer.[2]

  • Protein concentration is determined using a standard method like the Bradford or BCA assay.[2]

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation (e.g., 3-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI), and varying concentrations of the unlabeled test compound (e.g., 2C-I).[2][3]

  • Total Binding: Wells containing only membranes and radioligand.

  • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-labeled competing ligand to saturate all specific binding sites.

  • The plate is incubated (e.g., 60 minutes at 30°C) to reach binding equilibrium.[2]

3. Filtration and Measurement:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.[2]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist.

1. Calcium Flux Assay: [4][5][6][7][8]

  • Principle: Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium levels.[4]

  • Procedure:

    • Cells expressing the 5-HT2A receptor are plated in a 96-well plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4][5]

    • A baseline fluorescence reading is taken.

    • The test compound (e.g., 2C-I) is added at various concentrations.

    • The change in fluorescence, indicating an increase in intracellular calcium, is measured over time using a fluorescence plate reader.

  • Data Analysis: The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined from the dose-response curve.

2. Inositol (B14025) Monophosphate (IP1) Accumulation Assay: [4][9][10][11][12]

  • Principle: 5-HT2A receptor activation of the Gq pathway stimulates phospholipase C, leading to the accumulation of inositol phosphates, including IP1.[4]

  • Procedure:

    • Cells expressing the 5-HT2A receptor are incubated with the test compound at various concentrations in the presence of LiCl (to inhibit the breakdown of IP1).

    • The reaction is stopped, and the cells are lysed.

    • The amount of accumulated IP1 is quantified, often using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).[4]

  • Data Analysis: The EC50 value is calculated from the dose-response curve of IP1 accumulation.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow for validating a selective 5-HT2A receptor agonist.

G_5HT2A_Signaling cluster_membrane Plasma Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag agonist 2C-I (Agonist) agonist->receptor Binds ca_release Ca²⁺ Release (from ER) ip3->ca_release Triggers pkc Protein Kinase C (PKC) Activation dag->pkc Activates cellular_response Downstream Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

G_Experimental_Workflow start Start: Compound of Interest (2C-I) binding_assay Radioligand Binding Assay (Determine Ki at various 5-HT receptors) start->binding_assay selectivity_check High affinity for 5-HT2A? binding_assay->selectivity_check functional_assay Functional Assays (e.g., Calcium Flux, IP Accumulation) (Determine EC50 and Emax at 5-HT2A) selectivity_check->functional_assay Yes conclusion_nonselective Conclusion: Compound is non-selective or has low potency selectivity_check->conclusion_nonselective No potency_check Potent Agonist at 5-HT2A? functional_assay->potency_check off_target_assay Functional Assays at other 5-HT receptor subtypes potency_check->off_target_assay Yes potency_check->conclusion_nonselective No off_target_check Low potency at off-targets? off_target_assay->off_target_check conclusion_selective Conclusion: Compound is a selective 5-HT2A agonist off_target_check->conclusion_selective Yes off_target_check->conclusion_nonselective No

Caption: In Vitro Validation Workflow.

References

A Comparative Analysis of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I) and Psilocybin in Drug Discrimination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Both 2C-I and psilocybin are classic psychedelic compounds, and their subjective effects are primarily mediated by their agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Drug discrimination studies in animals are a valuable preclinical tool to characterize and compare the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the interoceptive cues of a specific drug and differentiate them from a vehicle control.

Quantitative Data Comparison

The following tables summarize key quantitative data for 2C-I and psilocybin (or its active metabolite, psilocin) from various in vitro and in vivo studies. It is important to note that for some metrics, data for 2,5-dimethoxy-4-iodoamphetamine (DOI), a close and well-studied structural analog of 2C-I, is used as a proxy due to the limited availability of specific data for 2C-I.

Table 1: Receptor Binding Affinities (Ki, nM)

Lower Ki values indicate a higher binding affinity.[3] Data for psilocybin is presented for its active metabolite, psilocin.

Receptor2C-I (or related compounds)Psilocin
5-HT2A ~1-10 ~6-173 [4][5][6]
5-HT2C ~10-50 ~14-311 [4][5]
5-HT1A >1000 ~100-152 [4][5]

Note: Specific Ki values for 2C-I can vary across different studies and experimental conditions. The provided range is an approximation based on available data for 2C-I and related 2C compounds.

Table 2: In Vivo Potency - Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is highly correlated with psychedelic potential in humans.[2][7] The ED50 is the dose that produces 50% of the maximal effect. Data for 2C-I is represented by its close analog, DOI.

CompoundAnimal ModelED50 (mg/kg)
DOI (proxy for 2C-I) Mouse0.3 - 1.16 [8][9]
Psilocybin Mouse0.17 - 0.31 [10]

Experimental Protocols

Two-Lever Drug Discrimination in Rats

This protocol describes a standard procedure for establishing a drug discrimination paradigm, which can be adapted for either 2C-I or psilocybin as the training drug.

1. Subjects: Male Sprague-Dawley or Wistar rats, weighing 250-300g at the start of the experiment, are individually housed with free access to food and water (unless a food or water restriction protocol is used for reinforcement).

2. Apparatus: Standard two-lever operant conditioning chambers are used. Each chamber is equipped with two response levers, a stimulus light above each lever, and a dispenser for reinforcement (e.g., food pellets or a liquid dipper). The chamber is housed in a sound-attenuating and ventilated cubicle.[11][12]

3. Training Procedure:

  • Lever Press Training: Rats are first trained to press a lever for reinforcement on a continuous reinforcement schedule, which is then progressed to a fixed-ratio (FR) schedule (e.g., FR 10, where 10 lever presses are required for one reinforcement).
  • Discrimination Training: Once lever pressing is established, discrimination training begins. Before each daily session, rats are administered either the training drug (e.g., a specific dose of 2C-I or psilocybin) or the vehicle (e.g., saline). On days when the drug is administered, responses on one lever (the "drug lever") are reinforced. On days when the vehicle is administered, responses on the other lever (the "vehicle lever") are reinforced. The assignment of the drug and vehicle levers is counterbalanced across subjects.[11][13]
  • Training Schedule: A double-alternation schedule (e.g., two days of drug followed by two days of vehicle) is often used initially, followed by a more random sequence to ensure that the discrimination is based on the interoceptive effects of the drug and not on the temporal pattern of administration.
  • Acquisition Criteria: Training continues until the rats reliably complete at least 80-90% of their responses on the correct lever before the first reinforcement for a set number of consecutive sessions.

4. Testing Phase (Generalization):

  • Once the discrimination is acquired, generalization tests are conducted to assess the extent to which other drugs substitute for the training drug.
  • In a test session, a novel drug or a different dose of the training drug is administered, and the rat has access to both levers. The percentage of responses on the drug-appropriate lever is measured.
  • Full substitution is typically defined as >80% of responses on the drug lever, while no substitution is <20% on the drug lever. Partial substitution falls in between these values.[14]

Signaling Pathways and Experimental Workflows

Caption: 5-HT2A Receptor Signaling Pathway for Psychedelics.

Caption: Experimental Workflow for Drug Discrimination Studies.

Discussion and Conclusion

The available data strongly suggest that both 2C-I and psilocybin produce discriminative stimulus effects characteristic of 5-HT2A receptor agonist psychedelics. In drug discrimination studies where animals are trained to recognize a psychedelic stimulus like DOM or LSD, both 2C-I and psilocybin (as psilocin) would be expected to fully substitute.[1][2] This indicates a shared mechanism of action and the production of similar subjective effects.

The primary differences between these two compounds likely lie in their pharmacokinetics and pharmacodynamics, which can influence the onset, duration, and potency of their effects. The head-twitch response data, using DOI as a proxy for 2C-I, suggests that psilocybin may be more potent in vivo.[10] Furthermore, the receptor binding profiles indicate that while both are potent 5-HT2A agonists, psilocin has a broader affinity for other serotonin receptors, including 5-HT1A, which may contribute to subtle differences in their overall subjective effects.

A human study comparing 2C-B (a close analog of 2C-I) with psilocybin found that while both produced classic psychedelic effects, psilocybin was associated with greater emotional lability and a longer duration of action.[15][16] This aligns with the preclinical data and suggests that while the core subjective effects of 2C-I and psilocybin are likely similar due to their shared action at the 5-HT2A receptor, there may be discernible differences in the qualitative nature and time course of their effects.

References

A Comparative Neurochemical Analysis of 2C-I and MDMA

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the neurochemical effects of two psychoactive compounds: 2,5-dimethoxy-4-iodophenethylamine (2C-I) and 3,4-methylenedioxymethamphetamine (MDMA). The information presented herein is intended for an audience with a professional background in neuroscience, pharmacology, and drug development. This document summarizes quantitative data from preclinical studies, outlines detailed experimental protocols for key assays, and includes visualizations of relevant neurobiological pathways and experimental workflows to facilitate a deeper understanding of the distinct pharmacological profiles of these substances.

Introduction

2C-I is a psychedelic phenethylamine (B48288) characterized by its potent hallucinogenic effects, primarily mediated by its interaction with serotonin (B10506) receptors.[1] MDMA, a substituted amphetamine, is known for its empathogenic and stimulant properties, which are driven by its profound impact on the release and reuptake of several key neurotransmitters.[2][3] While both compounds affect serotonergic systems, their mechanisms of action and overall neurochemical profiles differ significantly. This guide aims to elucidate these differences through the presentation of experimental data and methodologies.

Data Presentation: Quantitative Neurochemical Effects

The following tables summarize the in vitro receptor binding affinities and monoamine transporter inhibition potencies of 2C-I and MDMA. These quantitative data are essential for understanding the primary molecular targets of each compound and for predicting their subsequent effects on neurotransmitter systems.

Table 1: Receptor Binding Affinities (Ki, nM)

Receptor2C-I (Ki, nM)MDMA (Ki, nM)Reference
5-HT2A6.84700[4][5]
5-HT2C23Not Reported[4]
5-HT1A2151>50000[4][5]
α1A-Adrenergic37Not Reported[6]
Dopamine (B1211576) D1>10000Not Reported[6]
Dopamine D2>10000Not Reported[6]
Dopamine D3>10000Not Reported[6]
Histamine H1170Not Reported[6]

Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Transporter Inhibition (IC50, nM)

Transporter2C-I (IC50, nM)MDMA (IC50, nM)Reference
Serotonin (SERT)5600 - 13000222 (Ki)[4][5]
Norepinephrine (B1679862) (NET)220007800 (Ki)[4][5]
Dopamine (DAT)1260002300 (Ki)[4][5]

IC50 values represent the concentration of the drug that inhibits 50% of transporter activity. Ki values for MDMA are provided, which are derived from IC50 values and represent the binding affinity.

Table 3: In Vivo Neurotransmitter Release (Microdialysis)

CompoundBrain RegionNeurotransmitterPeak Increase (% Baseline)Reference
MDMA (1-3 mg/kg, i.v.)Nucleus Accumbens, Striatum, Prefrontal CortexSerotonin (5-HT)Dose-dependent, significantly greater than dopamine release[7][8]
MDMA (1-3 mg/kg, i.v.)Nucleus Accumbens, Striatum, Prefrontal CortexDopamine (DA)Dose-dependent[7][8]
2C-INot ReportedNot ReportedNot Reported

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental workflows relevant to the neuropharmacology of 2C-I and MDMA.

Serotonergic_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan HTP 5-HTP Tryptophan->HTP TPH Serotonin_vesicle Serotonin (5-HT) in Vesicle HTP->Serotonin_vesicle AADC Synaptic Cleft Serotonin_vesicle->Synaptic Cleft Release SERT SERT MAO_pre MAO SERT->MAO_pre Metabolism HT_5HT1_auto 5-HT1A/1B Autoreceptor HT_5HT2A 5-HT2A Receptor Signaling Downstream Signaling HT_5HT2A->Signaling HT_5HT2C 5-HT2C Receptor HT_5HT2C->Signaling Synaptic Cleft->SERT Reuptake Synaptic Cleft->HT_5HT1_auto Synaptic Cleft->HT_5HT2A Synaptic Cleft->HT_5HT2C MDMA MDMA MDMA->SERT Inhibits Reuptake & Promotes Efflux TwoCI 2C-I TwoCI->HT_5HT2A Agonist TwoCI->HT_5HT2C Agonist

Caption: Simplified Serotonergic Synaptic Pathway.

Dopaminergic_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA TH Dopamine_vesicle Dopamine (DA) in Vesicle LDOPA->Dopamine_vesicle DDC Synaptic Cleft Dopamine_vesicle->Synaptic Cleft Release DAT DAT MAO_pre MAO DAT->MAO_pre Metabolism D2_auto D2 Autoreceptor D1_receptor D1 Receptor Signaling Downstream Signaling D1_receptor->Signaling D2_receptor D2 Receptor D2_receptor->Signaling Synaptic Cleft->DAT Reuptake Synaptic Cleft->D2_auto Synaptic Cleft->D1_receptor Synaptic Cleft->D2_receptor MDMA MDMA MDMA->DAT Inhibits Reuptake & Promotes Efflux

Caption: Simplified Dopaminergic Synaptic Pathway.

Experimental_Workflow cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound (2C-I or MDMA) Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Curve_Fitting Competition Curve Generation Counting->Curve_Fitting Ki_Calc IC50 to Ki Conversion Curve_Fitting->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (2C-I or MDMA).

    • To determine non-specific binding, a separate set of wells should contain a saturating concentration of a known high-affinity ligand for the target receptor.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Release Assay

This protocol measures the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation:

    • Dissect the brain region of interest (e.g., striatum, prefrontal cortex) in ice-cold sucrose (B13894) buffer.

    • Homogenize the tissue and centrifuge the homogenate at low speed to remove larger cellular components.

    • Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the pellet and layer it onto a discontinuous Percoll or Ficoll gradient and centrifuge to purify the synaptosomes.

    • Collect the synaptosomal layer and wash with a physiological buffer.

  • Neurotransmitter Release Assay:

    • Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]5-HT or [3H]dopamine) by incubating them in a buffer containing the radiolabel.

    • Wash the synaptosomes to remove excess unincorporated radiolabel.

    • Aliquot the loaded synaptosomes into a superfusion apparatus.

    • Perfuse the synaptosomes with a physiological buffer to establish a stable baseline of neurotransmitter release.

    • Switch to a buffer containing the test compound (2C-I or MDMA) at various concentrations and collect the superfusate in fractions.

    • At the end of the experiment, lyse the synaptosomes to determine the amount of remaining radiolabeled neurotransmitter.

    • Measure the radioactivity in the collected fractions and the synaptosomal lysate using a scintillation counter.

  • Data Analysis:

    • Express the amount of neurotransmitter released in each fraction as a percentage of the total neurotransmitter content (released + remaining in synaptosomes).

    • Compare the release induced by the test compound to the basal release and to the release induced by a known releasing agent (e.g., potassium chloride).

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.[10][11]

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (typically a rat or mouse) and place it in a stereotaxic frame.

    • Drill a small hole in the skull above the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).[11]

    • Slowly lower a microdialysis probe into the target brain region and secure it to the skull with dental cement.[11]

    • Allow the animal to recover from surgery for at least 24-48 hours.[11]

  • Microdialysis Experiment:

    • Place the animal in a testing chamber that allows for free movement.

    • Connect the microdialysis probe to a syringe pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[11]

    • Allow the system to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.[11]

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[11]

    • Administer the test compound (2C-I or MDMA) via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

    • Continue to collect dialysate samples for several hours after drug administration.

  • Neurochemical Analysis and Data Interpretation:

    • Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[7]

    • Express the neurotransmitter concentrations in the post-drug samples as a percentage of the average baseline concentration.

    • Plot the change in neurotransmitter levels over time to visualize the time course of the drug's effect.

Conclusion

The neurochemical profiles of 2C-I and MDMA are markedly different. 2C-I acts primarily as a high-affinity agonist at 5-HT2A and 5-HT2C receptors, with negligible effects on monoamine transporters at pharmacologically relevant concentrations.[4][9] This profile is consistent with its classification as a classic psychedelic. In contrast, MDMA is a potent releaser and reuptake inhibitor of serotonin, and to a lesser extent, norepinephrine and dopamine.[2][12] Its interaction with monoamine transporters is the primary driver of its acute psychoactive effects. The lack of in vivo microdialysis data for 2C-I represents a significant gap in the comparative understanding of its effects on neurotransmitter dynamics. Future research should aim to directly assess the impact of 2C-I on extracellular monoamine levels to provide a more complete picture of its neurochemical actions. This guide provides a foundational comparison based on the current scientific literature, offering a valuable resource for professionals in the fields of neuroscience and drug development.

References

Unveiling the Molecular Dance: A Comparative Guide to the Receptor Binding Kinetics of 2C-I and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding kinetics of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I) against its structural analogs. Supported by experimental data, this document delves into the nuanced interactions of these psychoactive compounds with key serotonin (B10506) receptors, offering insights into their structure-activity relationships.

This comparative analysis focuses on the in vitro binding affinities of 2C-I and a selection of its prominent analogs, including other 2C-X compounds and their N-2-methoxybenzyl (NBOMe) derivatives. The data presented here is crucial for understanding the pharmacological profile of these substances, particularly their hallucinogenic potential, which is primarily mediated by their interaction with the serotonin 2A (5-HT2A) receptor.

Quantitative Receptor Binding Data

The following table summarizes the in vitro receptor binding affinities (Ki, expressed in nM) of 2C-I and its analogs at human serotonin 5-HT2A and 5-HT2C receptors. A lower Ki value indicates a higher binding affinity. The data is compiled from a comprehensive study by Rickli et al. (2015), which provides a standardized comparison of these compounds.[1][2]

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)
2C-I 13040
2C-B160120
2C-C150110
2C-D250130
2C-E11065
2C-H1300700
2C-N120120
2C-P6463
2C-T-2210130
2C-T-4220120
2C-T-7130110
25I-NBOMe 0.0441.3
25B-NBOMe0.131.8
25C-NBOMe0.0631.3
25D-NBOMe0.220.69
25E-NBOMe0.111.1
25H-NBOMe1.41.5
25N-NBOMe0.110.44
25P-NBOMe0.0400.61
25T2-NBOMe0.201.5
25T4-NBOMe0.161.2
25T7-NBOMe0.131.0

Experimental Protocols

The receptor binding affinities presented in this guide were determined using a standardized in vitro radioligand displacement assay. The following is a detailed methodology representative of the experimental protocols used in such studies.

Objective: To determine the binding affinity (Ki) of unlabeled test compounds (2C-I and its analogs) for the human 5-HT2A receptor.

Materials:

  • Receptor Source: Human embryonic kidney (HEK) 293 cells stably transfected with the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist.

  • Non-specific Binding Control: Ketanserin (unlabeled) or another suitable antagonist at a high concentration (e.g., 10 µM).

  • Test Compounds: 2C-I and its analogs dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Cultured HEK-293 cells expressing the 5-HT2A receptor are harvested and homogenized in ice-cold assay buffer.

    • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • The resulting pellet is washed and resuspended in fresh assay buffer to a specific protein concentration.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • For each test compound, a series of dilutions are prepared.

    • The following are added to the wells in triplicate:

      • Total Binding: Receptor membrane preparation, [3H]ketanserin (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Receptor membrane preparation, [3H]ketanserin, and a high concentration of unlabeled ketanserin.

      • Displacement: Receptor membrane preparation, [3H]ketanserin, and varying concentrations of the test compound.

    • The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used, and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathway of the 5-HT2A Receptor

The hallucinogenic effects of 2C-I and its analogs are primarily mediated through their agonistic activity at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor initiates a complex intracellular signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT2A Agonist (e.g., 2C-I) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental Workflow for Radioligand Displacement Assay

The following diagram illustrates the key steps involved in a typical radioligand displacement assay used to determine the binding affinity of a test compound.

radioligand_workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand ([3H]ketanserin) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 4-Iodo-2,5-dimethoxyphenethylamine (2C-I)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-Iodo-2,5-dimethoxyphenethylamine (also known as 2C-I) is a DEA Schedule I controlled substance in the United States and may be similarly regulated in other jurisdictions.[1] All handling, storage, and disposal procedures must be in strict accordance with all applicable federal, state, and local regulations. This guide provides general procedures for laboratory professionals and should be supplemented by institution-specific protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is critical to adhere to the following safety protocols. All handling of 2C-I and its waste must be conducted in a designated chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles with side shields or a face shield.

    • A properly buttoned lab coat.

  • Ventilation: All operations must be performed inside a certified chemical fume hood.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[2][3]

Waste Collection and Segregation

Proper containment and labeling are the first steps in the disposal process. Never mix 2C-I waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container. A glass container is generally suitable for phenethylamine (B48288) compounds.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS Number (69587-11-7), and appropriate hazard pictograms (e.g., irritant, acute toxicity).[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as a hazardous and controlled substance. The primary route of disposal is through a licensed hazardous waste management company.

  • Preparation of Waste:

    • Carefully transfer the 2C-I waste into the designated hazardous waste container. Avoid generating dust or aerosols.

    • If dealing with solutions, pour carefully to avoid splashing.

  • Storage of Waste Container:

    • Securely seal the hazardous waste container.

    • Store the container in a designated, well-ventilated, and cool secondary containment area.[4]

    • This storage area should be away from heat, direct sunlight, and incompatible materials such as strong oxidizing agents and acids.[2][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[4]

    • Do not attempt to transport the hazardous waste yourself. Only authorized personnel should handle the transportation of chemical waste.[4]

    • Disposal into the sewer system is strictly prohibited.[4]

Decontamination of Empty Containers

Original containers of this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or acetone).[4]

  • Collection of Rinsate:

    • The solvent rinsate from this cleaning process is considered hazardous waste.[4]

    • Collect all rinsate and add it to the designated hazardous waste container for 2C-I.[4]

  • Disposal of Rinsed Container:

    • After triple-rinsing, deface or remove the original label.[4]

    • The container may now be disposed of as regular laboratory glass or plastic waste, pending confirmation with your local EHS guidelines.[4]

Data Presentation

The following table summarizes the known hazard classifications and regulatory status for this compound (2C-I). This information is critical for accurate waste profiling and labeling.

ParameterValue / ClassificationSource / Comment
Chemical Name This compoundIUPAC Name
Synonyms 2C-ICommon Abbreviation
CAS Number 69587-11-7Chemical Abstracts Service
DEA Schedule Schedule I Controlled SubstanceHigh potential for abuse, no accepted medical use in the U.S.[1]
GHS Pictograms WarningGHS07 (Irritant, Acute Toxicity)[1][5]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][5]
Disposal Route Approved Hazardous Waste Disposal PlantUniversal recommendation for this class of compounds.
Sewer Disposal ProhibitedAmines can be harmful to aquatic life.[4]

Mandatory Visualization

The following diagram illustrates the standard workflow for the safe disposal of this compound in a laboratory setting.

G cluster_prep Phase 1: Preparation & PPE cluster_waste Phase 2: Waste Handling cluster_storage Phase 3: Labeling & Storage cluster_disposal Phase 4: Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in Chemical Fume Hood A->B C Transfer 2C-I Waste to Designated Container B->C Begin Disposal E Collect Rinsate as Hazardous Waste C->E Consolidate Waste D Triple-Rinse Empty Glassware with Solvent D->E F Securely Seal Container E->F Proceed to Storage G Label as 'Hazardous Waste' with Chemical Name & Hazards F->G H Store in Cool, Ventilated Secondary Containment G->H I Contact EHS or Licensed Waste Contractor H->I Initiate Pickup J Schedule Waste Pickup I->J K Waste Removed by Authorized Personnel J->K

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-Iodo-2,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Iodo-2,5-dimethoxyphenethylamine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for ensuring personal safety and regulatory compliance.

Chemical Identifier: this compound is also known as 2C-I. It is classified as a DEA Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1]

Primary Hazards: This compound is an irritant.[1] It is harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards must be worn to protect from splashes.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for incidental contact. For prolonged handling, consult the glove manufacturer's specific chemical resistance data.
Body Protection Laboratory CoatA lab coat should be worn to protect skin and clothing from accidental spills.
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

  • Preparation:

    • Thoroughly read and understand the Safety Data Sheet (SDS) before commencing any work.

    • Ensure a calibrated and operational chemical fume hood is available.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary laboratory equipment and chemical reagents.

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Wear nitrile gloves, ensuring they are free of defects.

  • Handling the Compound:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use a spatula or other appropriate tools for transferring the solid material.

    • Keep the container tightly sealed when not in use.

    • Avoid actions that could generate dust.

  • Post-Handling:

    • Clean the work area thoroughly with an appropriate solvent and decontaminating solution.

    • Properly dispose of all contaminated materials as outlined in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally the safety goggles.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated chemical waste.[3]

    • Collect this waste in a designated, properly labeled hazardous waste container.[3][4]

  • Container Management:

    • Use a compatible, leak-proof container with a secure screw-top cap for waste collection.[5]

    • The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a constituent.[4]

    • Keep the waste container closed at all times, except when adding waste.[5]

  • Disposal of Contaminated Materials:

    • All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be placed in the designated halogenated waste container.

    • For non-disposable items like glassware, rinse them with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[6]

  • Waste Pickup:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Safe Handling Workflow

Safe_Handling_Workflow Start Start Preparation 1. Preparation - Review SDS - Verify Fume Hood & Safety Equipment - Assemble Materials Start->Preparation Don_PPE 2. Don PPE - Lab Coat - Safety Goggles - Nitrile Gloves Preparation->Don_PPE Handling 3. Handling in Fume Hood - Avoid direct contact - Minimize dust - Keep container sealed Don_PPE->Handling Post_Handling 4. Post-Handling - Clean work area - Dispose of waste - Doff PPE correctly - Wash hands Handling->Post_Handling Waste_Disposal Disposal Plan - Segregate Halogenated Waste - Label Container - EHS Pickup Handling->Waste_Disposal End End Post_Handling->End

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-2,5-dimethoxyphenethylamine
Reactant of Route 2
4-Iodo-2,5-dimethoxyphenethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.